Glimepiride
説明
Structure
3D Structure
特性
IUPAC Name |
4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGIZIANZCJQQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040675, DTXSID20861130 | |
| Record name | Glimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glimepiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>73.6 [ug/mL] (The mean of the results at pH 7.4), Partly miscible, 3.84e-02 g/L | |
| Record name | SID49648856 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Glimepiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glimepiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
261361-60-8, 93479-97-1, 684286-46-2 | |
| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261361-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glimepiride [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093479971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glimepiride, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0684286462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glimepiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | glimepiride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glimepiride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methylcyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glimepiride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLIMEPIRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KY687524K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GLIMEPIRIDE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T6XIR2MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glimepiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
207 °C | |
| Record name | Glimepiride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glimepiride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014367 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Glimepiride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying the action of glimepiride, a second-generation sulfonylurea widely used in the management of type 2 diabetes mellitus. The document delves into its primary pancreatic effects on insulin secretion and its significant extrapancreatic actions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Pancreatic Mechanism: Stimulation of Insulin Secretion
The principal mechanism of action of this compound is the stimulation of insulin release from the pancreatic β-cells.[1][2][3][4][5] This process is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane.[1]
Signaling Pathway of this compound-Induced Insulin Secretion
The binding of this compound to SUR1 induces the closure of the K-ATP channel.[1] This closure inhibits the efflux of potassium ions, leading to depolarization of the β-cell membrane. The resulting change in membrane potential activates voltage-dependent calcium channels, causing an influx of extracellular calcium. The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules, leading to the release of insulin into the bloodstream.[1]
Extrapancreatic Mechanisms of Action
Beyond its effects on the pancreas, this compound exerts several extrapancreatic actions that contribute to its glucose-lowering efficacy.[2][3][5][6][7] These effects primarily involve increasing the sensitivity of peripheral tissues, such as muscle and adipose tissue, to insulin.[3][6]
Enhanced Glucose Uptake in Peripheral Tissues
A key extrapancreatic effect of this compound is the promotion of glucose transporter type 4 (GLUT4) translocation to the plasma membrane in muscle and fat cells.[1][7] This action enhances the uptake of glucose from the bloodstream into these tissues, thereby lowering blood glucose levels.[1] In some in vitro studies, this compound has been shown to stimulate lipogenesis and glycogenesis.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the mechanism of action of this compound.
Table 1: Binding Affinity and K-ATP Channel Inhibition
| Parameter | Subunit/Channel | Value | Reference |
| IC₅₀ | Kir6.2/SUR1 (high-affinity site) | 3.0 nM | [8] |
| IC₅₀ | Kir6.2/SUR2A (high-affinity site) | 5.4 nM | [8] |
| IC₅₀ | Kir6.2/SUR2B (high-affinity site) | 7.3 nM | [8] |
| IC₅₀ | Kir6.2 (low-affinity site) | ~400 µM | [8] |
| Binding Affinity | Lower than glibenclamide (2- to 3-fold) | - | [9] |
| Association Rate | Higher than glibenclamide (2.5- to 3-fold) | - | [9] |
| Dissociation Rate | Higher than glibenclamide (8- to 9-fold) | - | [9] |
Table 2: In Vivo Effects on Glycemic Control
| Parameter | Dosage | Effect | Reference |
| Fasting Plasma Glucose (FPG) Reduction | 1 mg/day (14 weeks) | 43 mg/dL | [7] |
| FPG Reduction | 4 mg/day (14 weeks) | 70.5 mg/dL | [7] |
| FPG Reduction | 8 mg/day (14 weeks) | 74 mg/dL | [7] |
| Blood Glucose Reduction (vs. placebo) | 2 mg/day (3 days) | 4.1 vs 1.9 mmol/L | [5] |
| C-peptide Increase (vs. placebo) | 2 mg/day (3 days) | 1.8 vs 1.4 mg/L | [5] |
| Plasma Insulin Increase (vs. placebo) | 2 mg/day (3 days) | 41 vs 25 µU/L | [5] |
Table 3: In Vitro Effects on Cellular Processes
| Process | Potency | Reference |
| Lipogenesis Stimulation | 2 times as potent as glibenclamide | [7] |
| Glycogenesis Stimulation | 2 times as potent as glibenclamide | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Patch-Clamp Electrophysiology for K-ATP Channel Analysis
This protocol is designed to measure the effect of this compound on the macroscopic currents of K-ATP channels expressed in a cellular system.
Solutions:
-
Pipette (Extracellular) Solution (K-INT): 140 mM KCl, 10 mM K-HEPES, 1 mM K-EGTA, pH 7.3.[10]
-
Bath (Intracellular) Solution: Same as pipette solution. This compound is added to this solution at desired concentrations.[8]
Procedure:
-
Culture cells expressing the desired K-ATP channel subunits.[8]
-
Pull patch pipettes from borosilicate glass with a resistance of 250–500 kΩ when filled with the pipette solution.[8]
-
Form a gigaohm seal on the cell membrane.[10]
-
Excise an inside-out membrane patch by pulling the pipette away from the cell.[10]
-
Record macroscopic K-ATP currents using a patch-clamp amplifier, typically at a holding potential of 0 mV.[8]
-
Apply this compound to the bath solution to assess its effect on the intracellular side of the channel.[8]
-
Analyze the dose-dependent inhibition of the current to calculate the IC₅₀.[8]
Hyperinsulinemic-Euglycemic Clamp
This technique is the gold standard for assessing insulin sensitivity in vivo.
Procedure:
-
The subject undergoes an overnight fast.[7]
-
Two intravenous catheters are placed, one for infusions and one for blood sampling from a "heated hand" to arterialize the venous blood.[7]
-
A continuous infusion of insulin is administered to achieve a high, constant plasma insulin level.[11]
-
Blood glucose is monitored frequently, and a variable infusion of glucose is adjusted to maintain a constant, normal blood glucose level (euglycemia).[11]
-
The glucose infusion rate required to maintain euglycemia at steady state is a direct measure of insulin-stimulated whole-body glucose disposal and thus reflects insulin sensitivity.[11]
GLUT4 Translocation Assay in Adipocytes
This assay measures the movement of GLUT4 from intracellular vesicles to the plasma membrane in response to stimuli like this compound.
Procedure:
-
Culture adipocytes (e.g., 3T3-L1 cells) and differentiate them.
-
Incubate the cells with this compound at various concentrations and for different durations.
-
Fractionate the cells to separate the plasma membrane from intracellular membrane fractions.
-
Perform Western blotting on the fractions using an anti-GLUT4 antibody to quantify the amount of GLUT4 in each fraction.
-
An increase in GLUT4 in the plasma membrane fraction indicates translocation.[12]
Glycogen Synthesis Assay in Muscle Cells
This assay quantifies the rate of glucose incorporation into glycogen.
Procedure:
-
Culture human skeletal muscle cells and allow them to differentiate into myotubes.[3][4]
-
Incubate the myotubes with this compound for a specified period (e.g., 4 hours).[3][4]
-
Add insulin for a shorter duration (e.g., 2 hours) to stimulate glycogen synthesis.[3][4]
-
Introduce [¹⁴C]-labeled glucose to the culture medium.
-
After incubation, lyse the cells and precipitate the glycogen.
-
Measure the amount of incorporated radioactivity in the glycogen precipitate using a scintillation counter to determine the rate of glycogen synthesis.[3][4]
Lipogenesis Assay in Adipocytes
This assay measures the conversion of glucose into lipids.
Procedure:
-
Isolate adipocytes from adipose tissue.
-
Incubate the adipocytes with [¹⁴C]-labeled glucose in the presence or absence of this compound.
-
After incubation, extract the total lipids from the cells.
-
Measure the radioactivity incorporated into the lipid fraction using a scintillation counter to quantify the rate of lipogenesis.[13]
Conclusion
This compound is a potent oral hypoglycemic agent with a dual mechanism of action that involves both pancreatic and extrapancreatic effects. Its primary action is to stimulate insulin secretion from pancreatic β-cells by binding to the SUR1 subunit of the K-ATP channel. Additionally, it enhances insulin sensitivity in peripheral tissues, at least in part, by promoting GLUT4 translocation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working to further understand the pharmacology of this compound and to develop novel therapies for type 2 diabetes mellitus.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct demonstration of sulphonylurea-sensitive KATP channels on nerve terminals of the rat motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on insulin-stimulated glycogen synthesis in cultured human skeletal muscle cells: a comparison to glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. mmpc.org [mmpc.org]
- 6. researchgate.net [researchgate.net]
- 7. prosciento.com [prosciento.com]
- 8. Glucose clamp technique: a method for quantifying insulin secretion and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The measurement of GLUT4 translocation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipogenesis and insulin sensitivity of single fat cells: With an Appendix - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Characterization of Glimepiride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Glimepiride, a second-generation sulfonylurea widely used in the management of type 2 diabetes mellitus. This document details a common synthesis pathway, outlines key characterization methodologies with their experimental protocols, and presents relevant quantitative data in a structured format for ease of comparison.
This compound: An Overview
This compound is an oral hypoglycemic agent that effectively lowers blood glucose levels by stimulating insulin release from pancreatic β-cells.[1] Its mechanism of action also involves extra-pancreatic effects, such as increasing the sensitivity of peripheral tissues to insulin.[2] The synthesis of this compound involves a multi-step process, culminating in a product that requires rigorous characterization to ensure its purity, identity, and quality.
Synthesis of this compound
A prevalent and practical method for the synthesis of this compound is a multi-step process that avoids the use of hazardous reagents like phosgene.[3] A common synthetic route involves the reaction of 3-ethyl-4-methyl-3-pyrrolin-2-one with 2-phenylethyl isocyanate, followed by chlorosulfonation, amination, and a final condensation step with trans-4-methylcyclohexyl isocyanate.[4][5]
Experimental Protocol for Synthesis
The following protocol outlines a general procedure for the synthesis of this compound:
-
Step 1: Synthesis of 3-ethyl-4-methyl-2-oxo-N-(2-phenylethyl)-3-pyrrolin-1-carboxamide.
-
Step 2: Chlorosulfonation.
-
Step 3: Ammonolysis.
-
Step 4: Condensation to form this compound.
-
The sulfonamide from Step 3 is condensed with trans-4-methylcyclohexyl isocyanate in a suitable solvent like acetone to yield this compound.[5]
-
One specific synthesis describes refluxing 80 g of the carbamate intermediate with 27.2 g of trans-4-methylcyclohexylamine and 11.5 g of 4-dimethylaminopyridine in 1.6 L of toluene.[6]
-
After the reaction is complete, the mixture is cooled to precipitate the this compound, which is then filtered, washed with toluene, and dried.[6] This particular method reported a yield of 95% with a purity of 99.5%.[6]
-
Characterization of this compound
The characterization of synthesized this compound is crucial to confirm its identity, purity, and polymorphic form. Various analytical techniques are employed for this purpose.[7][8]
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 206-207 °C | [6] |
| Molar Mass | 490.62 g/mol | [4] |
| Appearance | Crystalline Powder | [9] |
Spectroscopic and Chromatographic Analysis
| Technique | Key Findings/Parameters | Reference |
| UV Spectroscopy | λmax at 226.0 nm in methanol. | [10] |
| Beer's law obeyed in the concentration range of 2-32 µg/mL. | [10] | |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C=O, and S=O functional groups. | [9][11] |
| High-Performance Liquid Chromatography (HPLC) | A common method for purity and assay determination. | [7][8] |
| A reported method uses a C18 column with a mobile phase of acetonitrile and phosphate buffer (pH 7.4) at a flow rate of 1 mL/min, with detection at 228 nm. | [8] | |
| Thin-Layer Chromatography (TLC) | A simple method for identification and separation. | |
| A reported system uses silica gel 60 F254 plates with a mobile phase of chloroform:methanol (9:1 v/v). | ||
| Differential Scanning Calorimetry (DSC) | Used to determine the melting point and identify polymorphic forms. | [9][12] |
| This compound Form I shows an endotherm at approximately 216 °C, while Form II is at 213 °C. A novel Form III has been reported with an endotherm at 276 °C. | [9] | |
| X-Ray Diffraction (XRD) | Provides information on the crystalline structure and polymorphic form. | [9][12] |
| Distinct 2θ peaks differentiate between polymorphic forms. For example, Form I has a marker peak at 2θ 6.40, Form II at 7.84, and a reported Form III at 6.7. | [9] |
Experimental Protocols for Characterization
-
UV Spectrophotometry: A stock solution of this compound (e.g., 100 µg/ml) is prepared in a suitable solvent like methanol or NaOH solution.[10][13] Serial dilutions are made to obtain concentrations within the Beer's law range (e.g., 5-25 µg/ml), and the absorbance is measured at the λmax (around 226-231 nm).[10][13]
-
HPLC: A standard solution of this compound is prepared in the mobile phase. The sample is injected into an HPLC system equipped with a C18 column and a UV detector. The retention time and peak area are compared with a reference standard to determine purity and concentration.
-
DSC: A small, accurately weighed sample of this compound is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[14] The heat flow is measured as a function of temperature to obtain the thermogram.
-
XRD: A powdered sample of this compound is uniformly spread on a sample holder and irradiated with monochromatic X-rays. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. researchgate.net [researchgate.net]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. ijcrt.org [ijcrt.org]
- 7. A review of analytical techniques for determination of this compound: present and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 14. Synthesized nano particles of this compound via spray freezing into cryogenic liquid: characterization, antidiabetic activity, and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Glimepiride: A Comprehensive Technical Guide on its Pancreatic and Extrapancreatic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glimepiride, a third-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells. However, a growing body of evidence highlights its significant extrapancreatic effects, which contribute to its overall glucose-lowering efficacy. This technical guide provides an in-depth exploration of the dual actions of this compound, detailing the molecular signaling pathways, presenting quantitative data from key studies, and outlining the experimental protocols used to elucidate these mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and diabetes research.
Pancreatic Effects of this compound: Stimulation of Insulin Secretion
This compound's principal pancreatic effect is the potentiation of glucose-stimulated insulin secretion from the β-cells of the islets of Langerhans.[1][2] This action is mediated through its interaction with the ATP-sensitive potassium (K-ATP) channel complex in the β-cell membrane.
Signaling Pathway of this compound-Induced Insulin Secretion
This compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[2] This binding event triggers the closure of the channel, leading to a decrease in potassium efflux and subsequent depolarization of the β-cell membrane. The membrane depolarization activates voltage-dependent calcium channels, resulting in an influx of extracellular calcium. The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing secretory granules, leading to increased insulin release into the bloodstream.[2]
Caption: Pancreatic β-Cell Insulin Secretion Pathway.
Quantitative Data: this compound's Potency on K-ATP Channels
The inhibitory concentration (IC50) of this compound on different K-ATP channel subtypes has been determined in various studies. This data highlights its high affinity for the pancreatic β-cell channel.
| Sulfonylurea | K-ATP Channel Subtype | IC50 (nM) |
| This compound | Kir6.2/SUR1 (β-cell) | 3.0[3][4] |
| Kir6.2/SUR2A (cardiac) | 5.4[3][4] | |
| Kir6.2/SUR2B (smooth muscle) | 7.3[3][4] | |
| Glibenclamide | Kir6.2/SUR1 (β-cell) | 4.0[3] |
| Kir6.2/SUR2A (cardiac) | 27.0[3] |
Extrapancreatic Effects of this compound: Enhancing Insulin Sensitivity
Beyond its effects on the pancreas, this compound exerts significant actions on peripheral tissues, primarily skeletal muscle and adipose tissue, to improve insulin sensitivity and glucose uptake.[5] These effects are often referred to as "insulin-mimetic" as they partially replicate the cellular actions of insulin.
Signaling Pathways of Extrapancreatic Effects
This compound's extrapancreatic actions are thought to be initiated by its interaction with lipid rafts in the plasma membrane of adipocytes and muscle cells.[6][7] This interaction is proposed to activate a glycosylphosphatidylinositol-specific phospholipase C (GPI-PLC).[7] Activation of GPI-PLC leads to the redistribution of signaling molecules within the lipid rafts, including the non-receptor tyrosine kinases (NRTKs) pp59(Lyn) and pp125(Fak).[6] This cascade results in the tyrosine phosphorylation of Insulin Receptor Substrate-1 and -2 (IRS-1/2), key mediators in the insulin signaling pathway.[6] Downstream of IRS-1/2, the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is activated.[4][8] Akt, also known as protein kinase B, plays a crucial role in mediating many of insulin's metabolic effects, including the translocation of Glucose Transporter 4 (GLUT4) to the cell surface and the activation of glycogen synthase, leading to increased glucose uptake and glycogen synthesis.[9][10]
Caption: Extrapancreatic Insulin-Mimetic Signaling Pathway.
Quantitative Data: Clinical Efficacy and Biomarker Modulation
Clinical studies have demonstrated the efficacy of this compound in improving glycemic control and modulating key biomarkers associated with insulin resistance.
Table 2.1: Comparative Efficacy of this compound and Glibenclamide on Glycemic Control
| Study Parameter | This compound Group | Glibenclamide Group | p-value | Reference |
| Change in HbA1c (%) | -1.6 | -1.29 | < 0.05 | |
| Change in HbA1c (%) | -1.5 | - | - | [11] |
| Patients reaching HbA1c <7% | 44.6% | 26.8% | < 0.05 | [2] |
| Change in Fasting Blood Sugar (mg/dL) | Greater reduction with Glibenclamide | < 0.05 | ||
| Change in Postprandial Blood Sugar (mg/dL) | Greater reduction with this compound | < 0.05 |
Table 2.2: Effect of this compound on Insulin Resistance and Adiponectin
| Parameter | Baseline | After this compound Treatment | p-value | Reference |
| HOMA-IR | 4.11 ± 0.85 | 2.42 ± 0.91 | < 0.05 | [11] |
| HOMA-IR | Decreased | - | - | [12] |
| Adiponectin (ng/mL) | 23.9 ± 17.3 | 29.1 ± 12.2 | 0.087 | [3] |
| Adiponectin (ng/mL) | Increased | - | - | [12] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the pancreatic and extrapancreatic effects of this compound.
Measurement of Insulin Secretion from Isolated Pancreatic Islets
Objective: To quantify the dose-dependent effect of this compound on insulin secretion from isolated pancreatic islets in vitro.
Materials:
-
Isolated pancreatic islets (from rodent or human donors)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% Bovine Serum Albumin (BSA)
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)
-
This compound stock solution (dissolved in DMSO)
-
24-well culture plates
-
Insulin immunoassay kit (e.g., ELISA or RIA)
Procedure:
-
Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method. Culture the isolated islets overnight in RPMI-1640 medium to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and place batches of 5-10 islets into wells of a 24-well plate containing KRB with 2.8 mM glucose. Pre-incubate for 30-60 minutes at 37°C to allow insulin secretion to return to a basal level.
-
Stimulation: Remove the pre-incubation buffer and replace it with KRB containing either a basal (2.8 mM) or stimulatory (16.7 mM) glucose concentration, with or without varying concentrations of this compound. Incubate for 60 minutes at 37°C.
-
Sample Collection: At the end of the incubation period, carefully collect the supernatant from each well.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Express insulin secretion as a fold-change over the basal glucose condition or as absolute insulin concentrations. Plot dose-response curves for this compound's effect on insulin secretion at both basal and stimulatory glucose concentrations.
In Vitro Glucose Uptake Assay in Adipocytes
Objective: To measure the effect of this compound on glucose uptake in a relevant cell line, such as 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Serum-free DMEM
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose or other labeled glucose analog
-
This compound stock solution
-
Insulin (positive control)
-
Cytochalasin B (inhibitor of glucose transport, negative control)
-
Scintillation counter and fluid
Procedure:
-
Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum Starvation: Prior to the assay, serum-starve the adipocytes for 2-4 hours in serum-free DMEM.
-
Pre-treatment: Wash the cells with KRH buffer and then incubate with KRH buffer containing this compound at various concentrations for 30-60 minutes at 37°C. Include wells with insulin as a positive control and cytochalasin B as a negative control.
-
Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to each well. Incubate for 5-10 minutes at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well. Express glucose uptake as a percentage of the basal or insulin-stimulated control.
GLUT4 Translocation Assay in Skeletal Muscle Cells
Objective: To visualize and quantify the effect of this compound on the translocation of GLUT4 from intracellular vesicles to the plasma membrane in skeletal muscle cells.
Materials:
-
L6 myotubes or primary skeletal muscle cells
-
This compound stock solution
-
Insulin (positive control)
-
Subcellular fractionation buffers
-
Homogenizer and ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against GLUT4
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat L6 myotubes with this compound at the desired concentration and for the specified time. Include untreated and insulin-treated cells as controls.
-
Subcellular Fractionation:
-
Harvest the cells and homogenize them in a fractionation buffer.
-
Perform a series of differential centrifugation steps to separate the plasma membrane fraction from the intracellular membrane/microsomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the total membranes, and then a final ultracentrifugation step, often with a density gradient, to separate plasma membranes from intracellular membranes.
-
-
Western Blotting:
-
Determine the protein concentration of both the plasma membrane and intracellular membrane fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for GLUT4.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the GLUT4 protein using a chemiluminescence substrate and imaging system.
-
-
Data Analysis: Quantify the band intensity of GLUT4 in both the plasma membrane and intracellular membrane fractions. An increase in the GLUT4 signal in the plasma membrane fraction and a corresponding decrease in the intracellular fraction upon this compound treatment indicates GLUT4 translocation.
Conclusion
This compound's therapeutic efficacy in type 2 diabetes stems from a dual mechanism of action. Its well-established pancreatic effect of stimulating insulin secretion is complemented by significant extrapancreatic actions that enhance insulin sensitivity in peripheral tissues. The insulin-mimetic signaling pathway, involving lipid rafts and the PI3K/Akt cascade, provides a molecular basis for these extrapancreatic benefits. The quantitative data from clinical and preclinical studies underscore the importance of both pancreatic and extrapancreatic effects in the overall glucose-lowering profile of this compound. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and the development of novel therapeutic agents for metabolic diseases. A thorough understanding of these multifaceted mechanisms is crucial for optimizing therapeutic strategies and advancing the field of diabetes research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The differential influence of this compound and glibenclamide on insulin resistance and adiponectin levels in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoglycaemic effects of this compound in sulfonylurea receptor 1 deficient rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insulin-mimetic signaling by the sulfonylurea this compound and phosphoinositolglycans involves distinct mechanisms for redistribution of lipid raft components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of lipid raft proteins by this compound- and insulin-induced glycosylphosphatidylinositol-specific phospholipase C in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Promotes Osteogenic Differentiation in Rat Osteoblasts via the PI3K/Akt/eNOS Pathway in a High Glucose Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on insulin-stimulated glycogen synthesis in cultured human skeletal muscle cells: a comparison to glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of long-term monotherapy with this compound vs glibenclamide on glycemic control and macrovascular events in Japanese Type 2 diabetic patients [scirp.org]
Glimepiride's Interaction with Sulfonylurea Receptors: A Deep Dive into Binding Affinity and Mechanism of Action
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity of glimepiride to sulfonylurea receptors (SURs) and the subsequent molecular mechanisms that underpin its therapeutic effect in type 2 diabetes. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways.
Executive Summary
This compound, a second-generation sulfonylurea, exerts its glucose-lowering effects primarily by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This interaction initiates a cascade of events leading to insulin exocytosis. This guide presents a detailed examination of this compound's binding kinetics, its affinity for various SUR isoforms, and the experimental protocols used to elucidate these properties.
This compound Binding Affinity to Sulfonylurea Receptors
This compound demonstrates high affinity for the SUR1 subunit of the pancreatic KATP channel. However, its binding kinetics, characterized by a faster association and dissociation rate compared to other sulfonylureas like glibenclamide, may contribute to its distinct clinical profile, including a lower risk of prolonged hypoglycemia.[1] this compound also interacts with other SUR isoforms, SUR2A and SUR2B, found in cardiac and smooth muscle tissues, respectively, albeit with comparable high affinity in in-vitro studies.[2]
Quantitative Binding Data
The binding affinity of this compound to different SUR isoforms has been quantified using various experimental techniques, primarily radioligand binding assays and electrophysiological measurements. The half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd) are key parameters used to express this affinity.
| Parameter | SUR1 (Pancreatic β-cell) | SUR2A (Cardiac Muscle) | SUR2B (Smooth Muscle) | Reference |
| IC50 | 3.0 nM | 5.4 nM | 7.3 nM | [2] |
| Kd | 2.5-3 fold lower affinity than glibenclamide | - | - | [1][3] |
| kon (Association Rate) | 2.5-3 fold higher than glibenclamide | - | - | [1][3] |
| koff (Dissociation Rate) | 8-9 fold higher than glibenclamide | - | - | [1][3] |
Table 1: Summary of this compound Binding Affinity Data for Sulfonylurea Receptor Isoforms.
Signaling Pathway of this compound-Induced Insulin Secretion
The binding of this compound to the SUR1 subunit of the KATP channel in pancreatic β-cells is the critical initiating step in a well-defined signaling pathway that culminates in the secretion of insulin.[4]
Experimental Protocols
The characterization of this compound's binding affinity and its effects on KATP channels relies on sophisticated in-vitro techniques. Below are detailed methodologies for two key experimental approaches.
Radioligand Competitive Binding Assay
This assay determines the affinity of this compound for the sulfonylurea receptor by measuring its ability to compete with a radiolabeled sulfonylurea (e.g., [3H]glibenclamide) for binding to the receptor.
Detailed Methodology:
-
Membrane Preparation: Pancreatic β-cell membranes, often from insulinoma cell lines like RINm5F, are isolated through homogenization and differential centrifugation.[3]
-
Binding Incubation: The membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing a fixed concentration of a radiolabeled sulfonylurea (e.g., [3H]glibenclamide) and varying concentrations of unlabeled this compound. The incubation is typically carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[5][6]
-
Quantification of Radioactivity: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled this compound. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Electrophysiological Patch-Clamp Technique
The patch-clamp technique allows for the direct measurement of the activity of individual KATP channels in the cell membrane and how they are affected by this compound.
Detailed Methodology:
-
Cell Preparation: Pancreatic β-cells or cells heterologously expressing the KATP channel subunits (Kir6.2 and SUR1) are used.
-
Pipette and Bath Solutions: A glass micropipette with a very small tip opening is filled with a specific intracellular solution and brought into contact with the cell membrane to form a high-resistance seal. The cell is bathed in an extracellular solution.
-
Recording Configuration: The "inside-out" patch configuration is often used, where a small patch of the cell membrane is excised with the intracellular face exposed to the bath solution. This allows for the direct application of this compound and other test substances to the intracellular side of the channel.
-
Data Acquisition and Analysis: The current flowing through the KATP channels is recorded at a fixed membrane potential. The application of this compound to the bath solution will cause a concentration-dependent block of the KATP channel current. The degree of inhibition at various this compound concentrations is measured to determine the IC50 value.[2][7]
Conclusion
The binding of this compound to the sulfonylurea receptor is a highly specific and well-characterized interaction that forms the basis of its therapeutic efficacy. The quantitative data on its binding affinity, coupled with a detailed understanding of the downstream signaling pathway, provides a robust framework for the rational design and development of novel antidiabetic agents. The experimental protocols outlined in this guide serve as a foundation for further research into the molecular pharmacology of sulfonylureas and their receptors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Effect of metabolic inhibition on this compound block of native and cloned cardiac sarcolemmal K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Glimepiride: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of glimepiride in various animal models. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the pharmacological actions, efficacy, and underlying mechanisms of this third-generation sulfonylurea. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the critical signaling pathways modulated by this compound.
Core Pharmacodynamics: Pancreatic and Extrapancreatic Mechanisms
This compound exerts its glucose-lowering effects through a dual mechanism involving both pancreatic and extrapancreatic actions. This dual activity distinguishes it from older sulfonylureas and contributes to its efficacy and safety profile observed in preclinical models.
Pancreatic Action: Stimulation of Insulin Secretion
This compound's primary mechanism of action is the stimulation of insulin release from pancreatic β-cells.[1] This process is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in the β-cell membrane.[2] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-dependent calcium channels, leading to an influx of calcium ions. The subsequent rise in intracellular calcium triggers the exocytosis of insulin-containing granules.[1][2] Notably, preclinical studies suggest that this compound has a lower binding affinity for the KATP channel compared to glibenclamide, which may contribute to a more physiological insulin release profile.[3]
Extrapancreatic Action: Enhanced Insulin Sensitivity
A significant body of preclinical evidence demonstrates that this compound also possesses pronounced extrapancreatic effects, primarily by enhancing insulin sensitivity in peripheral tissues such as skeletal muscle and adipose tissue.[3][4] This is a key differentiator from first-generation sulfonylureas. A primary mechanism underlying this effect is the increased translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, which facilitates glucose uptake.[5][6][7] This process is mediated, at least in part, through the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5][8]
Quantitative Efficacy in Animal Models of Diabetes
This compound has been extensively evaluated in a variety of animal models of diabetes, demonstrating significant efficacy in improving glycemic control and other metabolic parameters.
Effects on Glycemic Control
Preclinical studies consistently show that this compound effectively lowers blood glucose levels in diabetic animal models. The extent of this effect is dose-dependent.
Table 1: Effect of this compound on Blood Glucose and HbA1c in Diabetic Animal Models
| Animal Model | Induction Method | This compound Dose | Duration of Treatment | Fasting Blood Glucose Reduction | HbA1c Reduction | Reference(s) |
| Wistar Rats | Alloxan (120 mg/kg, i.p.) | 1 mg/kg/day, p.o. | 14 days | Significant reduction from 19.45 ± 0.36 mmol/L to 14.73 ± 0.77 mmol/L | Significant reduction | [9] |
| Wistar Rats | Streptozotocin (STZ) (65 mg/kg, i.p.) & Nicotinamide (110 mg/kg, i.p.) | Not specified | Not specified | Significant (p<0.001) | Significant (p<0.001) | [10] |
| Zucker Diabetic Fatty (ZDF) Rats | Genetic | Not specified | Not specified | No significant effect | No significant effect | [11] |
| SUR1 -/- Rats with HFD/STZ-induced diabetes | High-Fat Diet + STZ (27.5 mg/kg, i.p.) | Not specified | 2 weeks | Significant reduction from 20.71 ± 1.58 mmol/L to 15.70 ± 1.27 mmol/L | Not reported | [12] |
Note: Data are presented as reported in the cited literature. Direct comparison between studies should be made with caution due to differences in experimental design.
Comparative Efficacy with Glibenclamide
Several preclinical studies have compared the efficacy of this compound with that of the second-generation sulfonylurea, glibenclamide. These studies often highlight this compound's potent glucose-lowering effect, which can be greater than that of glibenclamide despite a lower stimulation of insulin secretion.
Table 2: Comparative Effects of this compound and Glibenclamide on Metabolic Parameters in Animal Models
| Animal Model | Parameter Measured | This compound Effect | Glibenclamide Effect | Key Findings | Reference(s) |
| Normal Rats | Metabolic Clearance Rate (Euglycemic Clamp) | Significantly higher than control (25.1 ± 2.1 vs. 18.3 ± 1.2 ml/kg/min) | Not reported | This compound enhances insulin action in peripheral tissues. | [13] |
| STZ-Diabetic Rats | Metabolic Clearance Rate (Euglycemic Clamp) | Significantly higher than control and glibenclamide-treated groups | Lower than this compound + insulin group | This compound with insulin improves insulin resistance. | [13] |
| Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | Adipose Tissue TNF-α mRNA | No significant change vs. control | Significantly increased vs. control and this compound | This compound may have a more favorable effect on inflammation and insulin resistance in adipose tissue. | [14] |
| Anesthetized Rats | Reperfusion-induced Arrhythmias | Significantly decreased incidence | Effective only at a much higher dose | This compound is more potent in preventing reperfusion-induced arrhythmias. | [15] |
Effects on Lipid Profile
In addition to its effects on glycemic control, this compound has been shown to modulate lipid metabolism in diabetic animal models.
Table 3: Effect of this compound on Lipid Profile in Diabetic Rats
| Animal Model | Induction Method | This compound Dose | Duration of Treatment | Effect on Total Cholesterol (TC) | Effect on Triglycerides (TG) | Effect on LDL-C | Effect on HDL-C | Reference(s) |
| Wistar Rats | Alloxan (120 mg/kg, i.p.) | 1 mg/kg/day, p.o. | 14 days | Minor, non-significant decrease | Minor, non-significant decrease | Minor, non-significant decrease | Minor, non-significant increase | [9] |
| Wistar Rats | STZ (65 mg/kg, i.p.) & Nicotinamide (110 mg/kg, i.p.) | Not specified | Not specified | Significant decrease (p<0.05) | Significant decrease (p<0.05) | Significant decrease (p<0.001) | No significant change | [10] |
| Zucker Diabetic Fatty (ZDF) Rats | Genetic | Not specified | Not specified | Significant decrease | No significant effect | Not reported | Not reported | [11] |
Key Signaling Pathways Modulated by this compound
The dual pancreatic and extrapancreatic actions of this compound are governed by distinct signaling pathways.
Caption: Pancreatic signaling pathway of this compound leading to insulin secretion.
Caption: Extrapancreatic signaling of this compound enhancing glucose uptake.
Detailed Experimental Protocols
Reproducibility is paramount in preclinical research. This section provides detailed methodologies for key experiments cited in this compound studies.
Induction of Diabetes Mellitus in Rodents
Streptozotocin (STZ)-Induced Diabetes in Rats:
-
Animal Model: Male Wistar rats (250-300g).[16]
-
Inducing Agent: Streptozotocin (STZ), freshly dissolved in 0.1 M cold citrate buffer (pH 4.5).
-
Dosage and Administration: A single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ at a dose of 60-65 mg/kg body weight.[16][17]
-
Confirmation of Diabetes: Blood glucose levels are measured 72 hours post-STZ injection. Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and included in the study.[16]
-
Treatment Initiation: this compound or vehicle administration typically begins after the confirmation of diabetes.
Alloxan-Induced Diabetes in Mice:
-
Animal Model: Male Swiss albino mice.
-
Inducing Agent: Alloxan monohydrate, dissolved in normal saline.
-
Dosage and Administration: A single intraperitoneal (i.p.) injection of alloxan at a dose of 150 mg/kg body weight.
-
Confirmation of Diabetes: Blood glucose is monitored after 72 hours. Mice with fasting blood glucose levels above 200 mg/dL are selected for the study.
Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation: Rats or mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels (Time 0).
-
This compound Administration: The test group receives an oral dose of this compound, while the control group receives the vehicle.
-
Glucose Challenge: After a specific period following drug administration (e.g., 30 or 60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 30, 60, 90, and 120 minutes).
-
Analysis: Blood glucose levels at each time point are measured. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
Euglycemic-Hyperinsulinemic Clamp
This is the gold standard for assessing insulin sensitivity in vivo.
-
Surgical Preparation: Rats undergo surgery to place catheters in the carotid artery (for blood sampling) and jugular vein (for infusions). Animals are allowed to recover for several days.
-
Experimental Setup: Conscious, unrestrained rats are used for the clamp study.
-
Infusions: A continuous infusion of human insulin is administered through the jugular vein catheter at a constant rate (e.g., 4 mU/kg/min). A variable infusion of 20% glucose is also administered through the same catheter.
-
Blood Glucose Monitoring: Blood samples are taken from the arterial catheter every 5-10 minutes to monitor blood glucose levels.
-
Euglycemia Maintenance: The glucose infusion rate (GIR) is adjusted to maintain the blood glucose concentration at a constant basal level (euglycemia).
-
Steady State: Once a steady state is achieved (constant blood glucose with a constant GIR), the GIR is recorded. A higher GIR indicates greater insulin sensitivity, as more glucose is required to be infused to counteract the effects of the insulin infusion, signifying efficient glucose disposal by peripheral tissues.
Caption: Workflow for the euglycemic-hyperinsulinemic clamp procedure in rats.
Conclusion
The preclinical data from a wide array of animal models robustly support the efficacy of this compound in the management of hyperglycemia. Its dual mechanism of action, combining insulin secretion with enhanced insulin sensitivity, provides a strong rationale for its clinical use. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a valuable resource for researchers aiming to further investigate the properties of this compound or to develop novel antidiabetic agents with similar multifaceted mechanisms of action. The consistent findings across different diabetic animal models underscore the translational potential of these preclinical observations. However, it is important to note that some studies in specific mouse strains have shown unexpected effects, such as impaired glucose tolerance, highlighting the importance of careful model selection and interpretation of results in preclinical research.[18][19]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extrapancreatic effects of sulfonylureas--a comparison between this compound and conventional sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucosamine substituted sulfonylureas: IRS–PI3K–PKC–AKT–GLUT4 insulin signalling pathway intriguing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] The Sulfonylurea Drug, this compound, Stimulates Glucose Transport, Glucose Transporter Translocation, and Dephosphorylation in Insulin-Resistant Rat Adipocytes In Vitro | Semantic Scholar [semanticscholar.org]
- 7. The sulfonylurea drug, this compound, stimulates glucose transport, glucose transporter translocation, and dephosphorylation in insulin-resistant rat adipocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the synergistic effect of this compound and rosuvastatin on alloxan-induced diabetic rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Hypoglycaemic effects of this compound in sulfonylurea receptor 1 deficient rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of this compound on in vivo insulin action in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the effects of this compound and glibenclamide on adipose tissue tumour necrosis factor-alpha mRNA expression and cellularity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the efficacy of glibenclamide and this compound in reperfusion-induced arrhythmias in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ndineuroscience.com [ndineuroscience.com]
- 18. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Glimepiride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the immunomodulatory activities of Glimepiride, a second-generation sulfonylurea primarily used in the management of type 2 diabetes. Beyond its well-established glucose-lowering effects, a growing body of evidence highlights its significant anti-inflammatory and immunomodulatory properties. This document is intended for researchers, scientists, and drug development professionals interested in the non-canonical effects of this compound and its potential therapeutic applications in inflammatory and autoimmune diseases.
Executive Summary
This compound exerts notable immunomodulatory effects by influencing key inflammatory pathways and cellular players. In vitro and in vivo studies have demonstrated its ability to suppress the activation of the pivotal transcription factor, Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response. This inhibition appears to be mediated, at least in part, through the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, leading to increased endothelial nitric oxide synthase (eNOS) activity and nitric oxide (NO) production. Furthermore, this compound has been shown to modulate the secretion of a range of pro- and anti-inflammatory cytokines from immune cells, particularly macrophages and monocytes. While direct evidence on its effect on the NLRP3 inflammasome is still emerging, studies on the closely related sulfonylurea, Glyburide, suggest a potential inhibitory role in this critical inflammatory signaling complex. This guide synthesizes the current quantitative data, details key experimental methodologies, and visualizes the known signaling pathways to provide a comprehensive resource for further research and development.
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative findings from various studies on the effects of this compound on key inflammatory markers.
Table 1: Effect of this compound on Pro-inflammatory Cytokines and Mediators
| Cell Type/Model | Treatment | Concentration | Duration | Measured Parameter | Result | Citation |
| Human Umbilical Vein Endothelial Cells (HUVEC) | This compound + TNF-α | 100 µM | 30 min | Nuclear p65 (NF-κB) | Dose-dependent inhibition of TNF-α-induced increase | [1][2] |
| Human Peripheral Blood Mononuclear Cells (PBMC) | This compound + TNF-α | 120 µM (half-maximal) | - | NF-κB activation | Dose-dependent reduction | [3] |
| RAW 264 Macrophages | This compound + LPS, Aβ42, αSN, or PrP82-146 | 5 µM | 1 hour pre-treatment | TNF, IL-1, IL-6 secretion | Significant reduction | [4][5] |
| Primary Microglial Cells | This compound + PrP82-146 or Aβ1–42 | 5 µM | 1 hour pre-treatment | TNF secretion | Significant reduction | [4] |
Table 2: Effect of this compound on Anti-inflammatory and Other Modulatory Molecules
| Cell Type/Model | Treatment | Concentration | Duration | Measured Parameter | Result | Citation |
| Human Umbilical Vein Endothelial Cells (HUVEC) | This compound | 10 µM | 15 min | eNOS activity (citrulline production) | Significant increase | [2][6] |
| Human Coronary Artery Endothelial Cells (HCAEC) | This compound | 0.1-10 µM | - | Nitric Oxide (NO) production | 1.8-fold increase | [7] |
| RAW 264 and Microglial Cells | This compound | 5 µM | - | CD14 release | Increased shedding | [4][5] |
Signaling Pathways Modulated by this compound
Inhibition of NF-κB Activation via the PI3K-Akt-eNOS Pathway
This compound has been shown to inhibit the canonical NF-κB signaling pathway in endothelial cells. This effect is mediated through the activation of the PI3K-Akt pathway, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). The subsequent increase in nitric oxide (NO) production is believed to play a crucial role in inhibiting the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.
References
- 1. This compound upregulates eNOS activity and inhibits cytokine-induced NF-kappaB activation through a phosphoinoside 3-kinase-Akt-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound reduces mononuclear activation of the redox-sensitive transcription factor nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces CD14 expression and cytokine secretion from macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces CD14 expression and cytokine secretion from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces nitric oxide production in human coronary artery endothelial cells via a PI3-kinase-Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Glimepiride's Dual Action: A Technical Guide on Insulin Secretion and Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glimepiride, a second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is primarily attributed to its potent stimulation of insulin secretion from pancreatic β-cells.[1][2][3][4] However, extensive research has revealed significant extrapancreatic effects, notably the enhancement of insulin sensitivity in peripheral tissues.[1][2][5][6][7] This technical guide provides an in-depth examination of the dual molecular mechanisms of this compound. It synthesizes quantitative data from key studies, presents detailed experimental protocols for assessing its action, and utilizes visualizations to elucidate the complex signaling pathways and workflows involved.
Core Mechanism: Stimulation of Insulin Secretion
This compound's primary mode of action is to act as an insulin secretagogue, directly stimulating the release of insulin from pancreatic β-cells.[3][4] This process is contingent on the presence of functional β-cells.[8]
Signaling Pathway
The mechanism is initiated by this compound's interaction with the ATP-sensitive potassium (K-ATP) channel complex on the β-cell membrane.
-
Binding to SUR1: this compound binds with high affinity to a specific 65-kDa protein site on the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.[1][5] This binding is characterized by a rapid association and dissociation rate compared to older sulfonylureas like glibenclamide.[5]
-
K-ATP Channel Closure: This binding event induces the closure of the K-ATP channel, which is composed of SUR1 and Kir6.2 subunits.[2][8]
-
Membrane Depolarization: The closure prevents potassium ion (K+) efflux, leading to the depolarization of the β-cell membrane.[2][5]
-
Calcium Influx: Membrane depolarization triggers the opening of voltage-dependent calcium channels.[2][8] This allows for an influx of extracellular calcium (Ca2+) into the cell.[2]
-
Insulin Exocytosis: The subsequent rise in intracellular Ca2+ concentration is the critical trigger for the exocytosis of insulin-containing granules, resulting in the secretion of insulin into the bloodstream.[2]
Caption: Signaling pathway of this compound-induced insulin secretion from pancreatic β-cells.
Quantitative Data on Insulin Secretion
Studies have consistently demonstrated this compound's ability to augment both phases of insulin secretion.
| Study | Model System | Treatment Details | Key Outcome | Result |
| Korytkowski et al. (2002) | 11 obese subjects with Type 2 Diabetes | This compound therapy | First-phase incremental insulin response | ▲ 68% increase (19 ± 8 vs. 32 ± 11 pmol/l)[9][10] |
| Korytkowski et al. (2002) | 11 obese subjects with Type 2 Diabetes | This compound therapy | Second-phase incremental insulin response | ▲ 50% increase (48 ± 23 vs. 72 ± 32 pmol/l)[9][10] |
| Clark & Matthews (1996) | Patients with NIDDM | 5 mg this compound for 1 week | Basal C-peptide concentration | ▲ 16% increase (0.68 to 0.79 nmol/l)[11] |
| Clark & Matthews (1996) | Patients with NIDDM | 5 mg this compound for 1 week | Stimulated C-peptide (hyperglycemic clamp) | ▲ 25% increase (1.11 to 1.39 nmol/l)[11] |
Experimental Protocol: Static Insulin Secretion from Isolated Islets
This protocol details a standard in vitro method to assess the direct effect of compounds like this compound on pancreatic islet function.[12]
Objective: To measure insulin secretion from isolated rodent or human pancreatic islets in response to glucose and this compound under static incubation conditions.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2.8 mM for basal, 16.7 mM for stimulation).[12]
-
Collagenase P solution for islet isolation.[13]
-
This compound stock solution (dissolved in DMSO).
-
Acid-alcohol solution for insulin extraction.
-
24-well culture plates.
-
Insulin immunoassay kit (e.g., RIA or ELISA).
Methodology:
-
Islet Isolation: Pancreatic islets are isolated from a donor (e.g., mouse, rat) via collagenase digestion of the pancreas followed by density gradient purification.[13][14]
-
Islet Culture & Picking: Islets are cultured overnight. Prior to the assay, batches of size-matched islets (e.g., 10 islets per replicate) are hand-picked into prepared plates.[12]
-
Pre-incubation: Islets are pre-incubated in KRB with low (2.8 mM) glucose for two consecutive periods (e.g., 20-30 minutes each) to establish a basal secretion rate.[12]
-
Static Incubation: The pre-incubation buffer is removed, and islets are incubated for 1 hour in experimental KRB solutions:
-
Basal control (e.g., 2.8 mM glucose).
-
Stimulatory control (e.g., 16.7 mM glucose).
-
Experimental condition (e.g., 16.7 mM glucose + desired concentration of this compound).
-
-
Supernatant Collection: After 1 hour, the supernatant from each well is collected to measure secreted insulin.
-
Insulin Content Extraction: Intracellular insulin is extracted from the islets using an acid-alcohol solution to allow for normalization of secretion data.
-
Quantification: Insulin concentrations in the supernatant and islet extracts are measured using an appropriate immunoassay. Results are often expressed as a percentage of total insulin content or as an insulinogenic index.[7]
Caption: Experimental workflow for a static insulin secretion assay with isolated islets.
Extrapancreatic Action: Enhancement of Insulin Sensitivity
This compound possesses significant extrapancreatic effects, primarily by improving insulin sensitivity in peripheral tissues such as muscle and adipose tissue.[1][4][5] This dual action distinguishes it from other sulfonylureas and contributes to its robust glycemic control.[5]
Signaling Pathway
The insulin-sensitizing effects of this compound are multifaceted and not fully elucidated, but key proposed mechanisms include:
-
GLUT4 Translocation: this compound stimulates the translocation of glucose transporter 4 (GLUT4) from intracellular storage vesicles to the plasma membrane in muscle and fat cells.[1][5][7][15] This action, which enhances glucose uptake, appears to occur via a mechanism distinct from the insulin signaling pathway, potentially involving a glycosyl-phosphatidylinositol (GPI)-specific phospholipase.[16]
-
Increased Adiponectin: Clinical studies show that this compound treatment increases circulating levels of adiponectin, an adipokine known to improve insulin sensitivity.[17][18][19][20][21] This effect is particularly noted in patients with low baseline adiponectin levels.[17]
-
Anti-Inflammatory Effects: this compound has been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-6, which are linked to insulin resistance.[21][22]
Caption: Proposed extrapancreatic mechanisms of this compound on insulin sensitivity.
Quantitative Data on Insulin Sensitivity
In vivo and in vitro studies have quantified this compound's impact on insulin sensitivity.
| Study | Model System | Treatment Details | Key Outcome | Result |
| van der Wal et al. (2002) | Insulin-resistant human subjects | Acute this compound infusion | Glucose infusion rate (Euglycemic clamp) | ▲ 32% increase at low insulin dose (12.2 to 16.1 µmol·kg⁻¹·min⁻¹)[23] |
| Tsunekawa et al. (2003) | Elderly Type 2 Diabetic subjects | 12 weeks of this compound treatment | Metabolic Clearance Rate of Glucose (MCR-g) | ▲ 46% increase (3.92 to 5.73 mg·kg⁻¹·min⁻¹)[20] |
| Tsunekawa et al. (2003) | Elderly Type 2 Diabetic subjects | 8 weeks of this compound treatment | Plasma Adiponectin | ▲ 54% increase (6.61 to 10.2 µg/ml)[20] |
| Jacob et al. (2002) | Cultured human skeletal muscle cells | 4h incubation with 0.1 µmol/l this compound | Insulin-stimulated glycogen synthesis | ▲ ~40% increase[24] |
| Müller & Geisen (1995) | Insulin-resistant rat adipocytes | In vitro incubation | GLUT4 Translocation | Stimulated translocation to the plasma membrane[15][25] |
Experimental Protocol: Hyperinsulinemic-Euglycemic Clamp
The hyperinsulinemic-euglycemic clamp is the gold-standard method for assessing whole-body insulin sensitivity in vivo.[26][27]
Objective: To quantify tissue sensitivity to insulin by measuring the amount of glucose required to maintain normal blood glucose levels in the presence of high insulin levels.
Materials:
-
Subject (human or animal model, e.g., rat) with vascular catheters inserted for infusion and sampling.[28]
-
Infusion pumps.
-
Human insulin solution.
-
Dextrose solution (e.g., 20%).
-
Blood glucose analyzer.
-
(Optional for mechanism studies) Somatostatin (e.g., octreotide) to suppress endogenous insulin secretion.[23][26]
Methodology:
-
Preparation: The subject is fasted overnight. In animal models, catheters are surgically placed in vessels like the jugular vein and carotid artery.[28]
-
Primed-Continuous Insulin Infusion: A continuous infusion of insulin is started to raise plasma insulin to a high physiological or pharmacological level (e.g., 100 µU/ml).[27] This suppresses endogenous glucose production by the liver.
-
Euglycemia Maintenance: Blood glucose is monitored every 5-10 minutes. A variable infusion of dextrose is administered to "clamp" the blood glucose at a normal, euglycemic level (e.g., ~5.5 mmol/L).[29]
-
Steady State: The procedure continues until a steady state is reached, where the glucose infusion rate (GIR) is stable for at least 30 minutes.
-
Data Analysis: The steady-state GIR (often expressed in mg/kg/min) serves as the primary measure of insulin sensitivity. A higher GIR indicates that the body's tissues are more sensitive to insulin, as they require more glucose to be infused to prevent hypoglycemia.
-
Application to this compound: To test the drug's effect, clamps can be performed before and after a chronic treatment period with this compound. To assess acute, insulin-independent effects, this compound can be infused during the clamp while endogenous insulin is suppressed with octreotide.[23]
Caption: Workflow for the hyperinsulinemic-euglycemic clamp technique.
Conclusion
This compound exerts its potent antihyperglycemic effect through a sophisticated dual mechanism. It robustly stimulates insulin secretion via the well-defined K-ATP channel pathway in pancreatic β-cells and simultaneously enhances peripheral insulin sensitivity through extrapancreatic actions, including the promotion of GLUT4 translocation and modulation of adipokine secretion. This combination of effects allows for effective glycemic control, often with a lower risk of hypoglycemia compared to older sulfonylureas.[1] The experimental frameworks and quantitative data presented in this guide provide a comprehensive technical resource for the continued investigation and development of novel therapeutics for metabolic diseases.
References
- 1. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. src.gov.sc [src.gov.sc]
- 5. researchgate.net [researchgate.net]
- 6. This compound as insulin sensitizer: increased liver and muscle responses to insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound improves both first and second phases of insulin secretion in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of this compound on pancreatic beta-cell function under hyperglycaemic clamp and hyperinsulinaemic, euglycaemic clamp conditions in non-insulin-dependent diabetes mellitus. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 12. Static insulin secretion analysis of isolated islets [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound increases high-density lipoprotein cholesterol via increasing adiponectin levels in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Efficacy of this compound on insulin resistance, adipocytokines, and atherosclerosis [jstage.jst.go.jp]
- 20. Plasma adiponectin plays an important role in improving insulin resistance with this compound in elderly type 2 diabetic subjects - ProQuest [proquest.com]
- 21. Efficacy of this compound on insulin resistance, adipocytokines, and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. diabetesjournals.org [diabetesjournals.org]
- 24. diabetesjournals.org [diabetesjournals.org]
- 25. The sulfonylurea drug, this compound, stimulates glucose transport, glucose transporter translocation, and dephosphorylation in insulin-resistant rat adipocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Assessment of Insulin Secretion and Insulin Resistance in Human - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Glucose clamp technique: a method for quantifying insulin secretion and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. diabetesjournals.org [diabetesjournals.org]
The Dual Regulatory Role of Glimepiride in Cellular Metabolism: A Technical Guide to its Insulin-Mimetic Effects on Lipogenesis and Glycogenesis
For Immediate Release
This technical guide provides an in-depth analysis of the extrapancreatic, insulin-mimetic functions of the second-generation sulfonylurea, glimepiride. Primarily intended for researchers, scientists, and professionals in drug development, this document elucidates the molecular mechanisms by which this compound stimulates lipogenesis and glycogenesis, offering a comprehensive overview of the relevant signaling pathways, quantitative effects, and detailed experimental methodologies.
Executive Summary
This compound, a widely prescribed therapeutic agent for type 2 diabetes mellitus, is primarily known for its insulin secretagogue activity. However, a significant body of evidence demonstrates its direct, extrapancreatic effects on peripheral tissues, such as adipose and muscle cells.[1] These insulin-like actions contribute to its glucose-lowering efficacy by promoting the storage of glucose as glycogen (glycogenesis) and its conversion into lipids (lipogenesis).[2][3] This guide details the underlying signaling cascades, presents quantitative data on its potency, and provides standardized protocols for investigating these metabolic effects.
Mechanism of Action: Beyond Pancreatic β-Cells
While this compound's canonical mechanism involves binding to the SUR1 subunit of the ATP-sensitive potassium (K-ATP) channel on pancreatic β-cells to stimulate insulin release, its extrapancreatic effects are initiated through a distinct, insulin-independent pathway that converges with the canonical insulin signaling cascade.[1][4]
In peripheral tissues like adipocytes and skeletal muscle, this compound interacts with lipid rafts—specifically, detergent-insoluble glycolipid-enriched domains (DIGs)—at the plasma membrane.[5][6] This interaction activates a glycosylphosphatidylinositol-specific phospholipase C (GPI-PLC).[3] The activation of GPI-PLC is believed to trigger the release and activation of non-receptor tyrosine kinases (NRTKs), such as pp59Lyn, from their inhibitory association with caveolin within the lipid rafts.[5][7]
These activated NRTKs then phosphorylate key downstream targets, including Insulin Receptor Substrate (IRS) proteins (IRS-1/2).[5] This phosphorylation event serves as a crucial point of positive cross-talk, effectively bypassing the insulin receptor and directly engaging the core machinery of the insulin signaling pathway. The subsequent activation of Phosphatidylinositol 3-kinase (PI3K) and the serine/threonine kinase Akt (also known as Protein Kinase B) orchestrates the major metabolic outcomes of this compound's action.[8][9]
Signaling Pathway Diagram
The following diagram illustrates the proposed insulin-mimetic signaling pathway of this compound in peripheral tissues.
Stimulation of Glycogenesis
This compound promotes the synthesis of glycogen in both liver and skeletal muscle.[9] The activation of Akt leads to the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3 (GSK3). With GSK3 inhibited, Glycogen Synthase (GS), the rate-limiting enzyme in glycogenesis, remains in its active, dephosphorylated state, thereby driving the conversion of glucose into glycogen.[9] Studies in cultured human skeletal muscle cells have shown that this compound causes a dose-dependent increase in insulin-stimulated glycogen synthesis.
Quantitative Data: Glycogenesis
| Cell/Tissue Type | This compound Concentration | Effect | Reference |
| Cultured Human Myotubes | 1 µmol/L | ~40% increase in insulin-stimulated glycogen synthesis | |
| Rat Diaphragm | Low µM range | Stimulation up to 55% of maximum insulin effect | |
| HepG2 Cells (with insulin) | Not specified | 30-40% enhancement of glycogen production | [8][10] |
| SUR1-/- Rat Liver | Not specified | Increased hepatic glycogen synthesis and Akt activation | [9] |
Stimulation of Lipogenesis
In adipocytes, this compound enhances lipogenesis through two primary mechanisms mediated by Akt activation. First, it promotes the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane.[3][4][11] This increases the uptake of glucose, the primary substrate for lipid synthesis. Second, Akt activation can lead to the upregulation of key lipogenic transcription factors, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), which in turn increases the expression of enzymes critical for fatty acid synthesis, including Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS). In vitro studies have demonstrated that this compound is approximately twice as potent as glibenclamide in stimulating lipogenesis.[2]
Quantitative Data: Lipogenesis and Glucose Uptake
| Cell/Tissue Type | This compound Concentration | Effect | Reference |
| 3T3 Adipocytes | Low µM range (ED50 2-3 fold lower than glibenclamide) | Stimulation up to 40% of maximum insulin effect on lipogenesis | [12] |
| 3T3 Adipocytes | Low µM range | Stimulation up to 35% of maximum insulin effect on glucose transport | |
| Insulin-Resistant Rat Adipocytes | 10 µM | ~70% reduction in GLUT4 phosphorylation (correlates with activation) | [11] |
| SUR1-/- Rat Adipose Tissue | Not specified | Increased total and membrane GLUT4 levels | [9] |
Experimental Protocols
The following section provides detailed methodologies for key experiments used to assess the effects of this compound on glycogenesis and lipogenesis.
Protocol 1: Quantification of Lipid Accumulation (Oil Red O Staining)
This protocol is designed to quantify changes in intracellular lipid content in adipocytes (e.g., 3T3-L1 cells) following treatment with this compound.
Materials:
-
3T3-L1 adipocytes cultured in 24-well plates
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin (Fixation Solution)
-
60% Isopropanol
-
Oil Red O Staining Solution (0.2-0.3% Oil Red O in 60% isopropanol, filtered)
-
100% Isopropanol (for elution)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Culture and Treatment: Culture 3T3-L1 preadipocytes to confluence and differentiate into mature adipocytes. Treat differentiated adipocytes with desired concentrations of this compound (or vehicle control) for the specified duration (e.g., 24-48 hours).
-
Fixation: Gently aspirate the culture medium. Wash cells twice with PBS. Add 500 µL of 10% Formalin to each well and incubate for 30-60 minutes at room temperature.[6]
-
Washing and Dehydration: Discard the formalin and wash cells twice with deionized water. Add 500 µL of 60% isopropanol to each well and incubate for 5 minutes.
-
Staining: Aspirate the isopropanol. Add sufficient Oil Red O working solution to completely cover the cell monolayer (approx. 500 µL). Incubate for 10-20 minutes at room temperature.
-
Final Washing: Discard the staining solution. Wash the cells 3-5 times with deionized water until the excess stain is removed.
-
Quantification:
-
Visually inspect and photograph wells under a microscope. Lipid droplets will appear as red globules.
-
For quantification, completely remove all water. Add 250 µL of 100% isopropanol to each well to elute the stain from the lipid droplets.[5][6]
-
Incubate for 10 minutes with gentle agitation.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.[5]
-
Protocol 2: Measurement of Glucose Uptake (2-Deoxyglucose Assay)
This non-radioactive, colorimetric assay measures the uptake of 2-deoxyglucose (2-DG), a glucose analog, in adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well plate
-
Serum-free culture medium
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-Deoxyglucose (2-DG) solution
-
Insulin, this compound, and/or other test compounds
-
Acidic Lysis Buffer
-
Neutralization Buffer
-
Colorimetric Detection Reagent Kit (containing enzymes for a coupled reaction that produces a colored product)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Preparation: Plate and differentiate 3T3-L1 cells in a 96-well plate.
-
Serum Starvation: Aspirate the growth medium and incubate the cells in serum-free medium for 6-12 hours to reduce basal glucose uptake.[2]
-
Stimulation: Wash cells with KRPH buffer. Add KRPH buffer containing the desired concentrations of this compound, insulin (positive control), or vehicle. Incubate at 37°C for 30 minutes.
-
Glucose Uptake: Add 10 µL of 2-DG solution to each well and incubate at 37°C for 20-40 minutes.[2]
-
Washing: Stop the uptake by aspirating the 2-DG solution and washing the cells three times with ice-cold KRPH buffer.[2]
-
Cell Lysis: Add 25 µL of Acidic Lysis Buffer to each well and incubate at 37°C for 20 minutes.[2]
-
Neutralization: Add 25 µL of Neutralization Buffer and mix thoroughly.[2]
-
Detection: Add 50 µL of the 2-DG Uptake Assay Working Solution (prepared according to the manufacturer's instructions) to each well. Incubate at room temperature for 30-120 minutes, protected from light.
-
Measurement: Read the absorbance at 570-610 nm. The absorbance is proportional to the amount of 2-DG taken up by the cells.
Protocol 3: Western Blot for Akt Phosphorylation
This protocol details the detection of phosphorylated Akt (at Ser473) as a marker for the activation of the PI3K/Akt signaling pathway.
Materials:
-
Cultured cells (e.g., myotubes, adipocytes)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or controls. Wash twice with ice-cold PBS. Lyse cells on ice with RIPA buffer containing inhibitors. Scrape and collect the lysate.
-
Protein Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[3]
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane overnight at 4°C with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer.[3]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash again three times for 10 minutes each with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using a digital imaging system.[13]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the relative increase in phosphorylation.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for investigating the metabolic effects of this compound in a cell-based model.
Conclusion and Future Directions
This compound possesses significant insulin-mimetic properties that directly stimulate glucose uptake, glycogenesis, and lipogenesis in peripheral tissues. These extrapancreatic effects are mediated by a unique signaling pathway that bypasses the insulin receptor but converges on the PI3K/Akt axis, contributing to its overall antihyperglycemic action. The data and protocols presented in this guide provide a robust framework for researchers to further explore these mechanisms. Future investigations could focus on elucidating the precise molecular interactions within the lipid raft domains and identifying other potential downstream targets of this signaling cascade, which may open new avenues for the development of more targeted insulin-sensitizing therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. protocols.io [protocols.io]
- 8. An enzymatic photometric assay for 2-deoxyglucose uptake in insulin-responsive tissues and 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
Investigating the Cardiovascular Effects of Glimepiride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cardiovascular effects of Glimepiride, drawing from key preclinical and clinical studies. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the underlying mechanisms and clinical implications of this compound's cardiovascular profile. The guide summarizes quantitative data, outlines experimental protocols, and visualizes complex signaling pathways and workflows.
Introduction: this compound and the Cardiovascular System
This compound is a second-generation sulfonylurea widely used for the treatment of type 2 diabetes mellitus.[1] Beyond its glucose-lowering effects through the stimulation of insulin secretion from pancreatic β-cells, there has been considerable investigation into its cardiovascular properties.[1] Concerns have historically been raised about the cardiovascular safety of older sulfonylureas, which were suggested to potentially interfere with the protective mechanisms of ischemic preconditioning by blocking cardiac ATP-sensitive potassium (K-ATP) channels.[2][3] However, a growing body of evidence suggests that this compound possesses a distinct cardiovascular profile compared to its predecessors, with several large-scale clinical trials and mechanistic studies providing insights into its safety and potential benefits.
Clinical Evidence: Cardiovascular Outcome Trials
Large, well-designed clinical trials are crucial for establishing the cardiovascular safety of anti-diabetic medications. The CAROLINA (Cardiovascular Outcome Study of Linagliptin Versus this compound in Patients With Type 2 Diabetes) and CARMELINA (Cardiovascular and Renal Microvascular Outcome Study With Linagliptin in Patients With Type 2 Diabetes) trials have provided significant data regarding this compound's cardiovascular safety.[3][4][5][6]
The CAROLINA Trial
The CAROLINA trial was a head-to-head comparison of the cardiovascular outcomes of linagliptin versus this compound in patients with type 2 diabetes and high cardiovascular risk.[3][5]
Table 1: Key Cardiovascular Outcomes from the CAROLINA Trial [3]
| Outcome | Linagliptin Group | This compound Group | Hazard Ratio (95% CI) | P-value for Non-inferiority |
| Primary Composite Outcome (Cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke) | 11.8% | 12.0% | 0.98 (0.84, 1.14) | <0.0001 |
| All-cause Mortality | 7.6% | 8.5% | 0.91 (0.78, 1.06) | - |
| Hospitalization for Heart Failure | 2.5% | 2.5% | Not statistically different | - |
Indirect Comparison from CAROLINA and CARMELINA
An indirect treatment comparison using data from both the CAROLINA and CARMELINA trials was performed to assess the cardiovascular risk of this compound relative to placebo.[4][6]
Table 2: Indirect Comparison of this compound vs. Placebo for Major Adverse Cardiovascular Events (MACE) [4][6]
| Outcome | Hazard Ratio (95% CI) |
| 3-point MACE (Cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke) | 1.04 (0.850, 1.274) |
| All-cause Mortality | 1.08 (0.880, 1.317) |
| Cardiovascular Death | 0.96 (0.732, 1.259) |
| Non-Cardiovascular Death | 1.24 (0.893, 1.733) |
These findings suggest that this compound does not increase the risk of major adverse cardiovascular events compared to either linagliptin or placebo, establishing its cardiovascular safety in a high-risk population.[3][4][6]
Preclinical Evidence: Ischemic Preconditioning and Cardioprotection
Ischemic preconditioning (IPC) is a powerful endogenous mechanism that protects the heart from prolonged ischemic insults. A key concern with older sulfonylureas, such as glibenclamide, was their potential to abolish this protective effect by inhibiting mitochondrial K-ATP channels.[2] Studies have shown that this compound has a different interaction with these channels, preserving the benefits of IPC.[2][7]
Experimental Protocol: Langendorff-Perfused Rat Heart Model
A frequently used model to study the effects of drugs on ischemic preconditioning is the ex vivo Langendorff-perfused heart preparation.
Experimental Workflow: Ischemic Preconditioning in Langendorff-Perfused Rat Hearts
Caption: Workflow of an ex vivo study on ischemic preconditioning.
Detailed Methodology: As described in studies investigating the effects of sulfonylureas on IPC[2][8]:
-
Animal Model: Male Wistar rats are commonly used.
-
Heart Isolation and Perfusion: Hearts are rapidly excised and mounted on a Langendorff apparatus. They are retrogradely perfused with Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2, at a constant pressure.
-
Ischemic Preconditioning Protocol: IPC is typically induced by one or more cycles of brief global ischemia (e.g., 5 minutes) followed by a short period of reperfusion (e.g., 10 minutes) before the sustained ischemic insult.[9][10]
-
Drug Administration: this compound or other compounds are infused into the perfusion buffer before the IPC protocol and sustained ischemia.
-
Sustained Ischemia and Reperfusion: A major coronary artery is occluded for a prolonged period (e.g., 35 minutes) to induce myocardial infarction, followed by a reperfusion period (e.g., 120 minutes).[2][8]
-
Infarct Size Assessment: At the end of reperfusion, the heart is sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue. The infarct size is expressed as a percentage of the area at risk.[10]
Quantitative Data on Infarct Size
Studies consistently demonstrate that while glibenclamide abolishes the protective effect of IPC, this compound does not.[2][7]
Table 3: Effect of this compound and Glibenclamide on Infarct Size with Ischemic Preconditioning [2]
| Treatment Group | Infarct Size (% of Risk Zone) |
| Control | 43.7 ± 3.0 |
| Ischemic Preconditioning (IP) | 18.6 ± 1.5 |
| This compound + IP | 18.5 ± 2.7 |
| Glibenclamide + IP | 36.3 ± 4.0 |
| This compound Alone | 41.4 ± 4.7 |
| Glibenclamide Alone | 44.7 ± 5.0 |
These data indicate that this compound, unlike Glibenclamide, does not interfere with the cardioprotective effects of ischemic preconditioning.[2]
Molecular Mechanisms of Action
The differential cardiovascular effects of this compound compared to other sulfonylureas can be attributed to its distinct interactions with K-ATP channels and other signaling pathways.
Interaction with K-ATP Channels
K-ATP channels are composed of a pore-forming Kir6.x subunit and a regulatory sulfonylurea receptor (SUR) subunit. Different SUR isoforms are expressed in various tissues: SUR1 in pancreatic β-cells, SUR2A in cardiac muscle, and SUR2B in smooth muscle.[11][12]
Signaling Pathway: this compound's Interaction with K-ATP Channel Subunits
References
- 1. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Cardiovascular safety of this compound: An indirect comparison from CAROLINA and CARMELINA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linagliptin and this compound Among Patients With High CVD Risk [diabetesincontrol.com]
- 6. Cardiovascular safety of this compound: An indirect comparison from CAROLINA and CARMELINA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel sulfonylurea, does not abolish myocardial protection afforded by either ischemic preconditioning or diazoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound treatment facilitates ischemic preconditioning in the diabetic heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Glimepiride-Mediated GLUT4 Translocation in Adipose and Skeletal Muscle Tissue: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms by which the second-generation sulfonylurea, glimepiride, impacts the translocation of the glucose transporter type 4 (GLUT4) in insulin-sensitive tissues—specifically adipose and skeletal muscle. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for investigating these phenomena.
Introduction: Extrapancreatic Action of this compound
This compound is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. While its primary mechanism involves stimulating insulin secretion from pancreatic β-cells, a significant body of evidence points to crucial extrapancreatic effects .[1][2][3] These actions contribute to its glucose-lowering efficacy by enhancing glucose utilization in peripheral tissues. A key component of this peripheral action is the promotion of GLUT4 translocation from intracellular storage vesicles to the plasma membrane in adipocytes and myocytes.[2] This process increases the capacity of these cells to uptake glucose from circulation, a critical step in maintaining glucose homeostasis.
Notably, this compound has been shown to stimulate glucose transport and GLUT4 translocation even in models of insulin resistance, suggesting it acts at a point downstream of the primary defect in the insulin signaling cascade.[4] This guide elucidates the molecular underpinnings of this important therapeutic effect.
Signaling Pathways of GLUT4 Translocation
Insulin-stimulated GLUT4 translocation is a complex process orchestrated by a sophisticated signaling network. This compound appears to engage with components of this network, primarily through an insulin-independent activation of downstream effectors. Two principal pathways are recognized for their role in GLUT4 trafficking.
The PI3K/Akt-Dependent Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is the canonical and primary route for insulin-induced GLUT4 translocation. Evidence strongly indicates that this compound's extrapancreatic effects are mediated through the activation of this cascade.[5] Studies in SUR1-deficient rats suggest that this compound can increase GLUT4 levels in muscle and fat through an insulin receptor-independent activation of Insulin Receptor Substrate-1 (IRS-1) and Akt.[3]
The sequence of events is as follows:
-
IRS-1/2 Phosphorylation : this compound has been shown to promote the tyrosine phosphorylation of IRS-1 and IRS-2.[6] This step is critical as it creates docking sites for the p85 regulatory subunit of PI3K.
-
PI3K Activation : The recruitment of PI3K to the phosphorylated IRS proteins leads to its activation.
-
PIP3 Generation : Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.
-
Akt Activation : PIP3 recruits and activates phosphoinositide-dependent kinase 1 (PDK1), which in turn phosphorylates and activates Akt (also known as Protein Kinase B).
-
AS160/TBC1D4 Phosphorylation : Activated Akt phosphorylates its substrate, AS160 (Akt substrate of 160 kDa), a Rab GTPase-activating protein (GAP). Phosphorylation inhibits the GAP activity of AS160.
-
Rab Protein Activation : With AS160 inhibited, specific Rab proteins (like Rab10) remain in their active, GTP-bound state.
-
GLUT4 Vesicle Translocation : Active Rab proteins facilitate the trafficking, tethering, and fusion of GLUT4 storage vesicles (GSVs) with the plasma membrane, thereby increasing the concentration of functional glucose transporters at the cell surface.
The PI3K-Independent Pathway (CAP/Cbl/TC10)
In addition to the primary PI3K pathway, insulin signaling also utilizes a parallel, PI3K-independent pathway involving the Cbl-associated protein (CAP). This pathway is essential for achieving maximal GLUT4 translocation.
The steps include:
-
CAP/Cbl Recruitment : Upon insulin receptor activation, the adapter protein CAP recruits c-Cbl to the receptor.
-
Cbl Phosphorylation : Cbl is tyrosine phosphorylated.
-
Crk-C3G Complex : Phosphorylated Cbl recruits the Crk-C3G complex.
-
TC10 Activation : The guanine nucleotide exchange factor C3G activates the small GTPase TC10, which is localized to lipid rafts in the plasma membrane.
-
Actin Remodeling : Activated TC10 influences cortical actin cytoskeletal remodeling, a necessary step for the proper docking and fusion of GLUT4 vesicles.
Currently, there is a lack of direct evidence linking this compound to the activation of the CAP/Cbl/TC10 pathway. Therefore, its role in the extrapancreatic effects of this compound remains to be elucidated.
Quantitative Data Presentation
The following table summarizes quantitative findings from studies investigating the effect of this compound on glucose uptake and GLUT4 expression/translocation.
| Study Model | Tissue/Cell Type | This compound Conc. | Duration | Endpoint Measured | Result (vs. Control) | Citation(s) |
| Primary Cultured Rat Cardiomyocytes | Cardiac Muscle | 10 µM | 20 hours | 2-Deoxyglucose Uptake | 186% of control | [7][8] |
| Primary Cultured Rat Cardiomyocytes | Cardiac Muscle | 10 µM | 20 hours | GLUT4 Protein Expression (Crude Membrane) | 148% ± 5% of control | [7][8] |
| Primary Cultured Rat Cardiomyocytes | Cardiac Muscle | 10 µM | 20 hours | GLUT1 Protein Expression (Crude Membrane) | 164% ± 21% of control | [7][8] |
| Insulin-Resistant Rat Adipocytes | Adipose Tissue | 10 µM | Short-term | Glucose Transport (Vmax) | Only a 15% decrease vs. control cells (Insulin showed 65% decrease) | [4] |
| SUR1-/- Diabetic Rats (in vivo) | Skeletal Muscle (Gastrocnemius) | 10 mg/kg/day | 2 weeks | Total GLUT4 Protein | Significant increase | [3] |
| SUR1-/- Diabetic Rats (in vivo) | Skeletal Muscle (Gastrocnemius) | 10 mg/kg/day | 2 weeks | Plasma Membrane GLUT4 Protein | Significant increase | [3] |
| SUR1-/- Diabetic Rats (in vivo) | Adipose Tissue (Epididymal) | 10 mg/kg/day | 2 weeks | Total GLUT4 Protein | Significant increase | [3] |
| SUR1-/- Diabetic Rats (in vivo) | Adipose Tissue (Epididymal) | 10 mg/kg/day | 2 weeks | Plasma Membrane GLUT4 Protein | Significant increase | [3] |
Experimental Protocols
Investigating this compound's effect on GLUT4 translocation requires precise methodologies. Below are detailed protocols for two fundamental experimental approaches.
Protocol 1: Subcellular Fractionation and Western Blotting
This method provides a quantitative measure of GLUT4 protein abundance in different cellular compartments.
Objective: To separate plasma membranes (PM) from low-density microsomes (LDM) or intracellular membranes (IM) and quantify GLUT4 levels in each fraction via immunoblotting.
Materials:
-
Differentiated 3T3-L1 adipocytes or L6 myotubes
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, 255 mM Sucrose, pH 7.4, with protease and phosphatase inhibitors)
-
Differential centrifugation equipment (including ultracentrifuge)
-
BCA or Bradford protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Primary Antibodies: Anti-GLUT4, Anti-Na+/K+-ATPase (PM marker), Anti-Calnexin (IM marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture 3T3-L1 or L6 cells to full differentiation. Serum starve cells for 2-4 hours. Treat cells with vehicle (DMSO), insulin (e.g., 100 nM for 30 min), or this compound (e.g., 1-10 µM for 30-60 min) at 37°C.
-
Cell Lysis: Immediately after treatment, wash cells twice with ice-cold PBS. Scrape cells into ice-cold Homogenization Buffer.
-
Homogenization: Lyse cells using a Dounce homogenizer or by passing them through a 25-gauge needle multiple times on ice.
-
Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 min at 4°C) to pellet nuclei and unbroken cells. Collect the supernatant.
-
High-Speed Centrifugation (Total Membranes): Centrifuge the supernatant at high speed (e.g., 200,000 x g for 75 min at 4°C) to pellet total cellular membranes. The resulting supernatant is the cytosolic fraction.
-
Sucrose Gradient Ultracentrifugation (Fractionation): Resuspend the total membrane pellet in Homogenization Buffer. Carefully layer the suspension on top of a discontinuous sucrose gradient (e.g., 25%, 30%, 35% sucrose layers).
-
Ultracentrifugation: Centrifuge at high speed (e.g., 100,000 x g for 90 min at 4°C).
-
Fraction Collection: Carefully collect distinct bands at the interfaces of the sucrose layers. The plasma membrane (PM) fraction typically settles at a higher density interface than the low-density microsome (LDM) or intracellular membrane (IM) fraction.
-
Protein Quantification: Determine the protein concentration of each collected fraction using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from PM and IM fractions for each condition onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies (anti-GLUT4 and fraction markers) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply chemiluminescent substrate and capture the signal.
-
-
Analysis: Quantify band intensity using densitometry software. Normalize GLUT4 signal to the PM marker (Na+/K+-ATPase) for the PM fraction. Calculate the fold change in PM GLUT4 relative to the basal (vehicle) condition.
Protocol 2: Immunofluorescence Microscopy
This method provides a visual confirmation of GLUT4 translocation to the cell periphery.
Objective: To visualize the localization of GLUT4 in response to this compound treatment using fluorescently labeled antibodies.
Materials:
-
Differentiated cells grown on glass coverslips
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Goat Serum or 1% BSA in PBS)
-
Primary Antibody: Anti-GLUT4 (targeting an extracellular epitope for non-permeabilized staining or an intracellular epitope for permeabilized staining)
-
Secondary Antibody: Fluorophore-conjugated (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal or fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed and differentiate cells on sterile glass coverslips. Perform serum starvation and treatments as described in Protocol 4.1.
-
Fixation: After treatment, immediately wash cells twice with PBS. Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): To visualize total cellular GLUT4, incubate with Permeabilization Buffer for 10 minutes. For staining only surface GLUT4, this step must be skipped.
-
Blocking: Incubate the coverslips in Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-GLUT4 antibody in Blocking Buffer. Apply the diluted antibody to the coverslips and incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting: Wash a final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the slides using a confocal or fluorescence microscope. Capture images using consistent settings for all conditions. Analyze the fluorescence intensity at the cell periphery versus the perinuclear region to assess translocation.
Conclusion
This compound enhances glucose disposal in fat and muscle tissue through extrapancreatic mechanisms that culminate in the translocation of GLUT4 to the plasma membrane. The primary signaling route implicated in this process is the PI3K/Akt pathway, which can be activated by this compound in a manner that is at least partially independent of insulin receptor stimulation. This ability to promote glucose uptake even in states of insulin resistance underscores a key therapeutic benefit of this compound. The experimental protocols detailed herein provide a robust framework for researchers to further investigate these mechanisms and to screen for novel compounds that may mimic or enhance this effect for the development of future antidiabetic therapies.
References
- 1. Extrapancreatic effects of sulfonylureas--a comparison between this compound and conventional sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoglycaemic effects of this compound in sulfonylurea receptor 1 deficient rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sulfonylurea drug, this compound, stimulates glucose transport, glucose transporter translocation, and dephosphorylation in insulin-resistant rat adipocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insulin-mimetic signaling by the sulfonylurea this compound and phosphoinositolglycans involves distinct mechanisms for redistribution of lipid raft components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct stimulation of myocardial glucose transport and glucose transporter-1 (GLUT1) and GLUT4 protein expression by the sulfonylurea this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct effects of this compound on protein expression of cardiac glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Glimepiride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various analytical techniques for the quantitative determination of Glimepiride in pharmaceutical formulations and biological matrices. The protocols detailed below are based on established and validated methodologies, including High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of this compound due to its high resolution, sensitivity, and specificity.[1][2][3] Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 40 - 140 µg/mL | [4] |
| Accuracy (% Recovery) | 99.93 - 99.96% | [4] |
| Precision (% RSD) | < 2% | |
| Limit of Detection (LOD) | 0.354 µg/mL | [4] |
| Limit of Quantitation (LOQ) | 1.18 µg/mL | [4] |
| Retention Time | ~9.30 minutes | [4] |
Experimental Protocol: RP-HPLC for this compound in Tablets
Objective: To quantify the amount of this compound in a tablet dosage form.
Materials:
-
This compound reference standard
-
This compound tablets
-
Acetonitrile (HPLC grade)
-
Monobasic sodium phosphate
-
Phosphoric acid
-
Distilled water
-
Methanol (HPLC grade)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (150 x 4.6 mm, 5 µm)
-
Sonicator
-
pH meter
-
0.45 µm membrane filter
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Accurately weigh about 20 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[5]
-
Dissolve and dilute to volume with a mixture of acetonitrile and water (80:20 v/v) to obtain a stock solution of 200 µg/mL.[5]
-
Prepare a series of working standard solutions in the concentration range of 40-140 µg/mL by diluting the stock solution with the mobile phase.[4]
-
-
Sample Solution Preparation:
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a portion of the powder equivalent to 5 mg of this compound and transfer it to a 50 mL volumetric flask.[6]
-
Add about 30 mL of methanol and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 50 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further, dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and record the peak area.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the determination of this compound in bulk and pharmaceutical dosage forms.[8][9]
Quantitative Data Summary
| Parameter | Result (Methanol) | Result (0.1 M NaOH) | Reference |
| λmax | 226.0 nm | 231 nm | [8][9] |
| Linearity Range | 2 - 32 µg/mL | 5 - 25 µg/mL | [8][9] |
| Molar Absorptivity | 2.94 x 10⁶ L/mol·cm | - | [8] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | [10] |
| Accuracy (% Recovery) | - | 98 - 102% | [9][11] |
| LOD | - | 25.93 µg/mL | [9] |
| LOQ | - | 86.44 µg/mL | [9] |
Experimental Protocol: UV-Vis Spectrophotometry for this compound in Tablets
Objective: To determine the concentration of this compound in tablets using UV-Vis spectrophotometry.
Materials:
-
This compound reference standard
-
This compound tablets
-
Methanol (AR grade) or 0.1 M Sodium Hydroxide (NaOH)
-
Distilled water
Instrumentation:
-
UV-Vis double beam spectrophotometer with 1 cm quartz cuvettes
Procedure:
-
Solvent Selection: Choose either Methanol or 0.1 M NaOH as the solvent.
-
Standard Stock Solution Preparation:
-
Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve in the chosen solvent and make up the volume to the mark to get a concentration of 1000 µg/mL.[9]
-
From this stock solution, pipette 10 mL into another 100 mL volumetric flask and dilute with the solvent to get a working stock solution of 100 µg/mL.[9]
-
-
Calibration Curve:
-
Prepare a series of dilutions from the working stock solution to obtain concentrations in the range of 2-32 µg/mL (for Methanol) or 5-25 µg/mL (for 0.1 M NaOH).[8][9]
-
Measure the absorbance of each solution at the respective λmax (226.0 nm for Methanol, 231 nm for 0.1 M NaOH) against a solvent blank.[8][9]
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
-
Sample Solution Preparation:
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 2.5 mg of this compound into a 25 mL volumetric flask.[12]
-
Add about 15 mL of the chosen solvent and shake mechanically for 15 minutes.[12]
-
Make up the volume with the solvent and filter the solution.
-
Dilute the filtrate with the solvent to obtain a concentration that falls within the linear range of the calibration curve.
-
-
Analysis:
-
Measure the absorbance of the final sample solution at the λmax.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Experimental Workflow
Caption: Workflow for UV-Vis spectrophotometric analysis of this compound.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the separation and quantification of this compound, offering advantages such as high sample throughput and low solvent consumption.
Quantitative Data Summary
| Parameter | Result | Reference |
| Mobile Phase | Toluene:Ethyl Acetate:Methanol (50:45:5 v/v/v) | [13] |
| Stationary Phase | Pre-coated silica gel 60F254 aluminum plates | [13][14] |
| Linearity Range | 200 - 700 ng/spot | [13] |
| Detection Wavelength | 230 nm | [13] |
| Rf Value | 0.49 | [13] |
| Accuracy (% Recovery) | 98.40 ± 0.675% | [13] |
Experimental Protocol: HPTLC for this compound in Bulk and Tablets
Objective: To simultaneously estimate this compound in bulk powder and tablet formulations.
Materials:
-
This compound reference standard
-
This compound tablets
-
Toluene (AR grade)
-
Ethyl acetate (AR grade)
-
Methanol (AR grade)
-
Silica gel 60F254 HPTLC plates
Instrumentation:
-
HPTLC system with a densitometric scanner
-
Automatic sample applicator
-
Developing chamber
Procedure:
-
Standard Solution Preparation:
-
Sample Solution Preparation:
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to one tablet into a 50 mL volumetric flask.
-
Add 40 mL of methanol and sonicate for 15 minutes.[13]
-
Make up the volume to the mark with methanol and filter the solution.
-
-
Chromatography:
-
Apply the standard and sample solutions as bands on the HPTLC plate using an automatic applicator.
-
Develop the plate in a pre-saturated twin-trough developing chamber with the mobile phase: Toluene:Ethyl Acetate:Methanol (50:45:5 v/v/v).[13]
-
Allow the solvent front to travel up to a certain distance (e.g., 80 mm).
-
Dry the plate in an oven.
-
-
Densitometric Analysis:
-
Scan the dried plate using a densitometer at 230 nm.[13]
-
Record the peak areas and calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.
-
Experimental Workflow
References
- 1. A review of analytical techniques for determination of this compound: present and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Various Analytical Methods for Estimation of this compound [ijaresm.com]
- 4. impactfactor.org [impactfactor.org]
- 5. lcms.cz [lcms.cz]
- 6. ijpsonline.com [ijpsonline.com]
- 7. This compound Tablet Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. tsijournals.com [tsijournals.com]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Analytical method development and validation of this compound in bulk and tablet dosage form using UV Spectrophotometer | PDF [slideshare.net]
- 12. chemrj.org [chemrj.org]
- 13. asianpubs.org [asianpubs.org]
- 14. tandfonline.com [tandfonline.com]
High-Performance Liquid Chromatography (HPLC) Methods for Glimepiride Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of Glimepiride using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for routine quality control, stability studies, and research and development purposes.
Introduction
This compound is an oral antihyperglycemic agent belonging to the sulfonylurea class, used in the management of type 2 diabetes mellitus. Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of this compound in pharmaceutical formulations. HPLC is a powerful and versatile technique widely employed for the determination of this compound due to its high resolution, sensitivity, and specificity.
This document summarizes various validated HPLC methods, presenting the data in a comparative format and providing detailed experimental protocols.
Comparative Summary of HPLC Methods for this compound Analysis
The following tables summarize the key chromatographic conditions and validation parameters from various published methods for the analysis of this compound.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase (Column) | Waters Symmetry® C18 (250 x 4.6 mm, 5.0 µm)[1][2] | C18 column (150 x 4.6 mm, 5 µm)[3] | Hypersil C-18 (15 cm x 3.9 mm)[4] | Cogent Bidentate C18™ (4.6 x 75mm, 4µm)[5] |
| Mobile Phase | Potassium phosphate buffer (pH 6.5; 27.5 mmol/L) : Methanol (34:66, v/v)[1][2] | 0.5 g Monobasic sodium phosphate in 500 mL water (pH 2.1-2.7 with 10% phosphoric acid) : Acetonitrile (50:50, v/v)[3] | Acetonitrile : 0.05 M Monobasic potassium phosphate (pH 6.0) (40:60, v/v)[4] | DI Water : Acetonitrile (50:50, v/v) with 0.1% Formic Acid[5] |
| Flow Rate | 1.0 mL/min[1][2] | 1.0 mL/min[3] | 1.5 mL/min[4] | 1.0 mL/min[5] |
| Detection Wavelength | 228 nm[1][2] | 228 nm[3] | 210 nm[4] | 230 nm[5] |
| Column Temperature | 25°C[1][2] | 30°C[3] | Room Temperature (about 20°C)[4] | Not Specified |
| Injection Volume | 20 µL[1] | Not Specified | 20 µL[4] | 5 µL[5] |
| Retention Time | ~ 9 min[1] | ~ 9.30 min[3] | 7.8 min[4] | Not Specified |
Table 2: Validation Parameters for this compound HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 2 - 40 mg/L[1][2] | 40 - 140 µg/mL[3] | Not Specified |
| Correlation Coefficient (r²) | Not Specified | 1[3] | Not Specified |
| Accuracy (% Recovery) | Not Specified | 99.93 - 99.96%[3] | 99 - 101%[4][6] |
| Precision (%RSD) | Not Specified | Not Specified | < 0.98%[4] |
| Limit of Detection (LOD) | 0.315 mg/L[1][2] | 0.354 µg/mL[3] | 0.8 µg/ml[4] |
| Limit of Quantification (LOQ) | 1.050 mg/L[1][2] | 1.18 µg/mL[3] | 2.5 µg/ml[4] |
Experimental Protocols
This section provides detailed protocols for the preparation of solutions and the chromatographic analysis of this compound based on established methods.
Protocol 1: Stability-Indicating HPLC Method
This protocol is adapted from a validated stability-indicating method suitable for the quantification of this compound in pharmaceutical tablets.[1][2]
1. Materials and Reagents
-
This compound reference standard
-
Potassium phosphate monobasic
-
Methanol (HPLC grade)
-
Orthophosphoric acid or Potassium hydroxide (for pH adjustment)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Preparation of Solutions
-
Mobile Phase: Prepare a 27.5 mmol/L potassium phosphate buffer and adjust the pH to 6.5. Mix the buffer with methanol in a ratio of 34:66 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1]
-
Standard Stock Solution (50 mg/L): Accurately weigh 12.5 mg of this compound reference standard and transfer it to a 250 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2 to 40 mg/L).[1]
-
Sample Solution (from Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask. Add a portion of the diluent (e.g., methanol), sonicate to dissolve, and then dilute to volume. Filter the solution through a 0.45 µm filter before injection.
3. Chromatographic Conditions
-
Column: Waters Symmetry® C18 (250 x 4.6 mm, 5.0 µm)
-
Mobile Phase: Potassium phosphate buffer (pH 6.5; 27.5 mmol/L) : Methanol (34:66, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 228 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.
Protocol 2: Reversed-Phase HPLC Method for Tablet Dosage Forms
This protocol is based on a simple and rapid RP-HPLC method for the analysis of this compound in tablets.[3]
1. Materials and Reagents
-
This compound reference standard
-
Monobasic sodium phosphate
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (10%)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Preparation of Solutions
-
Mobile Phase: Dissolve 0.5 g of monobasic sodium phosphate in 500 mL of distilled water. Adjust the pH to between 2.1 and 2.7 with 10% phosphoric acid. Add 500 mL of acetonitrile. Filter and degas the mobile phase.[3]
-
Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the concentration range of 40 to 140 µg/mL.[3]
-
Sample Solution (from Tablets): Prepare the sample solution from tablets as described in Protocol 1, using the mobile phase as the diluent.
3. Chromatographic Conditions
-
Column: C18 column (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Monobasic sodium phosphate buffer (pH 2.1-2.7) : Acetonitrile (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 228 nm
-
Column Temperature: 30°C
4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
The following diagrams illustrate the general workflow for HPLC analysis of this compound.
Caption: General workflow for HPLC analysis of this compound.
Caption: Key parameters for HPLC method validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Multivariate development and validation of a stability-indicating HPLC method for the determination of this compound in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. This compound Tablet Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. researchgate.net [researchgate.net]
In Vitro Study Protocols for Glimepiride Experiments: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for in vitro studies of Glimepiride, a second-generation sulfonylurea used in the management of type 2 diabetes. These protocols are intended to guide researchers in investigating the pancreatic and extrapancreatic effects of this compound, facilitating a deeper understanding of its mechanisms of action and aiding in the development of related therapeutic agents.
Pancreatic β-Cell Effects: Insulin Secretion
This compound's primary mechanism of action is the stimulation of insulin release from pancreatic β-cells.[1][2] This is achieved by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[3] This binding leads to the closure of these channels, causing membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.[2]
Key Quantitative Data
| Parameter | Cell Line/System | This compound Concentration | Observed Effect | Reference |
| IC50 for K-ATP Channel Inhibition | Recombinant Kir6.2/SUR1 | 3.0 nM | High-affinity inhibition | [3][4] |
| Binding Affinity (Ki) | β-cell membranes | 0.7 - 6.8 nM | High-affinity binding to SUR1 | [3] |
| Insulin Secretion | Human subjects | 1, 4, 8 mg doses | Dose-dependent decrease in fasting plasma glucose | [1] |
| First and Second Phase Insulin Secretion | Type 2 Diabetes Patients | Therapeutic doses | Improvement in both phases of insulin secretion | [5][6] |
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells
This protocol outlines the steps to measure insulin secretion from a rat insulinoma cell line, INS-1E, in response to glucose and this compound.
Materials:
-
INS-1E cells
-
RPMI-1640 medium supplemented with 10% FBS, 1 mM sodium pyruvate, 10 mM HEPES, 50 µM 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBH): 116 mM NaCl, 1.8 mM CaCl2·2H2O, 0.8 mM MgSO4·7H2O, 5.4 mM KCl, 1 mM NaH2PO4·2H2O, 26 mM NaHCO3, and 0.5% BSA, pH 7.4
-
Glucose solutions (2.8 mM and 16.7 mM in KRBH)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture INS-1E cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and culture for 48 hours.
-
Pre-incubation: Wash the cells twice with glucose-free KRBH buffer. Then, pre-incubate the cells in KRBH buffer containing 2.8 mM glucose for 2 hours at 37°C to allow them to equilibrate to a basal state.
-
Stimulation: After pre-incubation, aspirate the buffer and add the following solutions to the respective wells:
-
Basal glucose control: KRBH with 2.8 mM glucose.
-
High glucose control: KRBH with 16.7 mM glucose.
-
This compound treatment: KRBH with 16.7 mM glucose and varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM).
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well.
Signaling Pathway: this compound-Induced Insulin Secretion
References
- 1. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijfmr.com [ijfmr.com]
- 3. This compound block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound block of cloned beta-cell, cardiac and smooth muscle K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound improves both first and second phases of insulin secretion in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Glimepiride nanosuspensions to improve bioavailability
An Application Note and Protocol for the Development of Glimepiride Nanosuspensions to Enhance Bioavailability
Introduction
This compound is a third-generation sulfonylurea oral hypoglycemic agent used for the management of type 2 diabetes mellitus.[1] Classified as a Biopharmaceutical Classification System (BCS) Class II drug, this compound exhibits high permeability but suffers from poor aqueous solubility, which limits its dissolution rate and subsequent oral bioavailability.[2][3] This can lead to variable absorption and therapeutic effects. Nanosuspension technology offers a promising strategy to overcome these limitations. By reducing the drug particle size to the sub-micron range, nanosuspensions significantly increase the surface area, leading to enhanced saturation solubility and dissolution velocity, and consequently, improved bioavailability.[4][5]
This document provides detailed application notes and experimental protocols for the development, characterization, and evaluation of this compound nanosuspensions for researchers, scientists, and drug development professionals.
Application Notes
Principle of Bioavailability Enhancement
The enhanced bioavailability of this compound from nanosuspensions is primarily attributed to the Noyes-Whitney and Ostwald-Freundlich principles.[6] Reducing the particle size into the nanometer range (typically 200-600 nm) dramatically increases the effective surface area of the drug that is in contact with the dissolution medium.[6][7] This leads to:
-
Increased Saturation Solubility: Smaller particles have a higher intrinsic saturation solubility.
-
Increased Dissolution Rate: The larger surface area allows for a faster rate of dissolution according to the Noyes-Whitney equation.
-
Improved Adhesion: Nanoparticles can adhere to the gastrointestinal tract wall, increasing the residence time and providing a higher concentration gradient for absorption.
Overview of Preparation Technologies
Several methods can be employed to produce this compound nanosuspensions, which are broadly categorized into "top-down" and "bottom-up" technologies.[6]
-
Top-Down Methods: These involve the mechanical attrition of larger drug crystals into nanoparticles. High-Shear Homogenization is a common lab-scale technique.[8]
-
Bottom-Up Methods: These techniques involve the precipitation of the drug from a solution to form nanoparticles. The precipitation-ultrasonication method is widely reported and effective for this compound.[2][6] This involves dissolving the drug in an organic solvent and then introducing this solution into an anti-solvent (usually water with stabilizers) to cause precipitation. Ultrasonication provides the energy to control particle size and prevent agglomeration.[9]
Key Formulation and Characterization Parameters
-
Stabilizers: The choice of stabilizers is critical to prevent particle aggregation and Ostwald ripening. Combinations of steric and electrostatic stabilizers are often used, such as polymers (PVP K30, HPMC, PEG 400, Pluronic F68) and surfactants (Sodium Lauryl Sulfate - SLS).[2][3]
-
Particle Size and Polydispersity Index (PDI): These are the most critical quality attributes. A smaller particle size and a low PDI (typically < 0.3) are desirable for a stable and effective nanosuspension.[7][10]
-
Zeta Potential: This parameter indicates the magnitude of the electrostatic charge on the particle surface and is a key predictor of physical stability. A zeta potential of ±30 mV for electrostatically stabilized systems or ±20 mV for sterically stabilized systems is generally considered sufficient for good stability.[2][8]
-
Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffractometry (XRPD) are used to assess if the crystalline state of the drug has changed during the nanosizing process.[2][6]
Experimental Protocols
Protocol 1: Preparation of this compound Nanosuspension by Precipitation-Ultrasonication
This protocol is based on methodologies described in the literature for preparing this compound nanosuspensions.[2][5][6]
Materials:
-
This compound (API)
-
Solvent Phase: Methanol and Acetone (1:1 v/v)
-
Anti-solvent (Aqueous) Phase: Purified Water
-
Stabilizers: Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone K30 (PVP K30), Sodium Lauryl Sulfate (SLS)
-
Magnetic stirrer
-
Probe Sonicator
Procedure:
-
Preparation of Organic Phase: Dissolve 50 mg of this compound in 6 mL of a methanol:acetone (1:1) mixture.[2]
-
Preparation of Aqueous Anti-Solvent Phase: Prepare the aqueous phase by dissolving the selected stabilizers (e.g., 1% HPMC, 1% PVP K30, and 0.12% SLS w/v) in purified water.[2] Pre-cool the aqueous phase to 4°C.[2][5]
-
Precipitation: Place the aqueous phase on a magnetic stirrer operating at approximately 1500 rpm. Add the organic phase dropwise into the center of the vortex of the stirring aqueous phase. A milky suspension should form immediately.[2]
-
Ultrasonication: Immediately subject the resulting suspension to high-intensity ultrasonication using a probe sonicator. Process the suspension at an optimized power input (e.g., 400 W) for a specific duration (e.g., 15 minutes) with pauses (e.g., 3-second pauses) to prevent excessive heating.[2][11]
-
Post-Preparation: The resulting nanosuspension can be used for immediate characterization or further processed (e.g., lyophilization) for solidification and long-term storage.[6]
Protocol 2: Physicochemical Characterization of Nanosuspensions
A. Particle Size, PDI, and Zeta Potential Analysis:
-
Dilute a sample of the nanosuspension with purified water to achieve the appropriate particle concentration for analysis.[6]
-
Use a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) to measure the average particle size (z-average), polydispersity index (PDI), and zeta potential.[2]
-
Perform all measurements in triplicate at a fixed scattering angle (e.g., 90°) and a controlled temperature (e.g., 25°C).[6]
B. Morphological Analysis (SEM/TEM):
-
For Scanning Electron Microscopy (SEM), a drop of the nanosuspension is placed on a stub, air-dried, and then sputter-coated with gold before imaging.[6]
-
For Transmission Electron Microscopy (TEM), a drop of the diluted nanosuspension is placed on a carbon-coated copper grid, allowed to dry, and then imaged. TEM provides higher resolution images of the individual nanoparticles.[2]
C. Drug Content:
-
Accurately measure a volume of the nanosuspension and dissolve it in a suitable solvent (e.g., methanol).
-
Filter the solution and analyze the concentration of this compound using a validated analytical method, such as UV-Vis Spectrophotometry (at λmax ~228 nm) or HPLC.[8][10]
-
The drug content is typically expressed as a percentage of the theoretical amount.
Protocol 3: In-Vitro Dissolution Study
This protocol compares the dissolution rate of the nanosuspension against the pure drug and a marketed tablet formulation.[2]
Apparatus: USP Dissolution Apparatus II (Paddle type) Dissolution Medium: 900 mL of pH 7.4 phosphate buffer.[2] Temperature: 37°C ± 0.5°C Paddle Speed: 100 rpm[2]
Procedure:
-
Add a quantity of nanosuspension equivalent to a standard dose of this compound into the dissolution vessel.
-
For comparison, also test an equivalent amount of pure (unprocessed) this compound and a crushed marketed tablet.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw 5 mL aliquots of the dissolution medium.[2]
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.[2]
-
Filter the samples through a 0.4 µm membrane filter and analyze the drug concentration using HPLC or UV-Vis spectrophotometry.[2]
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: In-Vivo Bioavailability Study
This protocol provides a general framework for an animal study to determine pharmacokinetic parameters. All animal studies must be conducted according to approved ethical guidelines.[2]
Animal Model: Wistar rats or rabbits.[2][6] Dosing: Administer the this compound nanosuspension orally to one group of animals and a suspension of the pure drug to a control group at an equivalent dose (e.g., 5 mg/kg).[2]
Procedure:
-
Fast the animals overnight prior to dosing, with free access to water.
-
At time zero, administer the respective formulations via oral gavage.
-
Collect blood samples (approx. 0.5 mL) from the retro-orbital plexus or ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma. Store the plasma at -20°C until analysis.
-
Extract this compound from the plasma samples and determine its concentration using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve) using appropriate software.
-
Calculate the relative bioavailability of the nanosuspension compared to the pure drug suspension.
Data Presentation
The following tables summarize representative data from various studies on this compound nanosuspensions.
Table 1: Formulation Parameters of Optimized this compound Nanosuspensions
| Preparation Method | Stabilizer(s) | Drug:Polymer Ratio | Key Process Parameter | Reference |
| Precipitation-Ultrasonication | HPMC (1%), PVP K30 (1%), SLS (0.12%) | - | 400 W Sonication, 15 min | [2] |
| Precipitation-Ultrasonication | Lipoid S100 (1.2%), PVPK 30 (0.6%), PEG 6000 (0.6%) | - | 500-600 W Sonication | [6][9] |
| Antisolvent Evaporation | Pluronic F68, PEG 400 | - | 1200 rpm homogenization | [3][7] |
| High Shear Homogenization | HPMC E15, SDS | - | 7000 rpm, 4-5 hr | [8] |
Table 2: Physicochemical Characterization of this compound Nanosuspensions
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Saturation Solubility Improvement (fold) | Reference |
| Optimized Nanosuspension | 152.4 ± 2.42 | 0.23 ± 0.01 | - | 5.77 (vs. pure drug in water) | [2][11] |
| Optimized Nanosuspension | 177.1 ± 0.08 | 0.142 ± 0.01 | +33.0 | - | [3][7] |
| Nanosuspension G1 | 129 - 180 | 0.253 | +30.16 | - | [10][12] |
| Homogenized Nanosuspension | 38.7 ± 2.2 | 0.562 | - | - | [8] |
| Lyophilized Nanosuspension | ~315 | 0.265 | - | Significant Increase | [6] |
Table 3: In-Vitro Dissolution Data Comparison
| Formulation | % Drug Released in 10 min | % Drug Released in 30 min | Dissolution Medium | Reference |
| Nanosuspension | >85% | - | pH 7.4 Buffer | [2][11] |
| Pure (unprocessed) this compound | 10.17% | - | pH 7.4 Buffer | [2][11] |
| Marketed Tablet | 19.94% | ~50% | pH 7.4 Buffer | [2][6] |
| Homogenized Nanosuspension (F1) | 90.73% | - | pH 7.8 Buffer | [8] |
| Nanocrystal-loaded capsules | - | ~90% | - | [6] |
Table 4: Pharmacokinetic Parameters from In-Vivo Studies (Rabbits/Rats)
| Formulation | Dose | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability Increase (fold) | Reference |
| Nanosuspension | 5 mg/kg | ~2x higher vs pure drug | ~1.8x higher vs pure drug | 1.80 | [2][11] |
| Nanosuspension Loaded OTF | - | 4900 | - | ~1.7x vs marketed form | [13][14] |
| Nanocrystal Formulation | - | Significantly higher | 1.76x higher vs marketed | 1.76 | [6] |
Visualizations
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Fabrication and characterization of this compound nanosuspension by ultrasonication-assisted precipitation for improvement of oral bioavailability and in vitro α-glucosidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. "In-vitro Study of this compound Nanosuspension via Precipitation" [wisdomlib.org]
- 5. impactfactor.org [impactfactor.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmacophorejournal.com [pharmacophorejournal.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ijrpr.com [ijrpr.com]
- 11. Fabrication and characterization of this compound nanosuspension by ultrasonication-assisted precipitation for improvement of oral bioavailability and in vitro α-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Combined Use of Glimepiride and Metformin in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental considerations for studying the combination of glimepiride and metformin. The protocols outlined below are intended to serve as a guide for researchers investigating the synergistic effects, pharmacokinetics, and pharmacodynamics of this widely used therapeutic combination for type 2 diabetes mellitus (T2DM).
Introduction
The combination of this compound, a third-generation sulfonylurea, and metformin, a biguanide, is a cornerstone of T2DM management.[1][2] This is due to their complementary mechanisms of action that address both insulin secretion and insulin resistance, two key pathophysiological defects in T2DM.[3][4] this compound stimulates insulin release from pancreatic β-cells, while metformin primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues.[1][5][6] Research into this combination is crucial for optimizing therapeutic strategies, understanding synergistic interactions, and developing novel formulations.
Mechanisms of Action and Signaling Pathways
This compound: Primarily acts by binding to the sulfonylurea receptor (SUR) subunit of the ATP-sensitive potassium (KATP) channels on pancreatic β-cells. This binding leads to the closure of these channels, causing membrane depolarization and an influx of calcium ions, which in turn triggers the exocytosis of insulin-containing granules.[7][8] Beyond its insulin secretagogue effect, this compound has demonstrated extra-pancreatic effects, including enhancing glycogen synthesis and modulating lipid metabolism.[5]
Metformin: The primary molecular target of metformin is the AMP-activated protein kinase (AMPK).[5] Activation of AMPK in hepatocytes leads to the inhibition of gluconeogenesis. Metformin also enhances peripheral glucose uptake and utilization.[7] Its effects are mediated through various downstream signaling pathways that influence glucose and lipid metabolism.
Combined Effects: The synergistic action of this compound and metformin provides a dual approach to glycemic control. This compound addresses the relative insulin deficiency, while metformin tackles insulin resistance. This combination has been shown to be more effective in achieving glycemic targets than monotherapy with either drug.[1][2]
Signaling Pathway Diagram
References
- 1. ijmedicine.com [ijmedicine.com]
- 2. Efficacy of this compound/metformin fixed-dose combination vs metformin uptitration in type 2 diabetic patients inadequately controlled on low-dose metformin monotherapy: A randomized, open label, parallel group, multicenter study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Therapy «Metformin + this compound» in Patients with Type 2 Diabetes Mellitus (Molecular Mechanisms for Optimization of the Rehabilitation Effect) | Semantic Scholar [semanticscholar.org]
- 4. This compound and Metformin Combinations in Diabetes Comorbidities and Complications: Real-World Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A tale about perfect partners: New horizons in this compound and metformin Mechanisms of action [ve.scielo.org]
- 6. tmda.go.tz [tmda.go.tz]
- 7. scientificarchives.com [scientificarchives.com]
- 8. The Clinical Pharmacokinetics and Pharmacodynamics of this compound—A Systematic Review and Meta-Analysis [mdpi.com]
Application Notes and Protocols for the Preclinical Formulation Development of Glimepiride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of glimepiride formulations intended for preclinical research. This document outlines the physicochemical properties of this compound, challenges in its formulation, and detailed protocols for the preparation and characterization of various oral dosage forms suitable for animal studies.
Introduction to this compound
This compound is a third-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin release from pancreatic β-cells.[1] Additionally, it exerts extrapancreatic effects, including enhancing insulin sensitivity in peripheral tissues.[2][3]
A significant challenge in the formulation of this compound is its poor aqueous solubility. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[4] This poor solubility can lead to variable dissolution rates and consequently, inconsistent oral bioavailability, posing a challenge for developing reliable formulations for preclinical evaluation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H34N4O5S | [5] |
| Molecular Weight | 490.62 g/mol | [5] |
| Melting Point | Approximately 207°C | [6] |
| Solubility | Practically insoluble in water; soluble in dimethylformamide and N-methyl-2-pyrrolidone; sparingly soluble in dichloromethane; very slightly soluble in methanol and ethanol. | [5][6] |
| BCS Classification | Class II | [4] |
Formulation Strategies for Preclinical Studies
To overcome the solubility challenges of this compound, various formulation strategies can be employed for preclinical studies. The choice of formulation will depend on the specific objectives of the study, the animal model being used, and the desired pharmacokinetic profile.
Common formulation approaches include:
-
Simple Oral Suspension: A straightforward approach for initial preclinical screening. It involves dispersing the active pharmaceutical ingredient (API) in an aqueous vehicle, often with the aid of a suspending agent to ensure dose uniformity.
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at the molecular level to enhance its dissolution rate. Common carriers include polymers like polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[7][8][9]
-
Nanocrystal Formulations: Reducing the particle size of this compound to the nanometer range significantly increases the surface area available for dissolution, thereby improving its solubility and bioavailability.[3][10]
Experimental Protocols
Protocol for Preparation of a Simple this compound Oral Suspension
This protocol describes the preparation of a basic oral suspension of this compound suitable for administration to rodents via oral gavage.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) sodium solution in purified water (or other suitable suspending vehicle like 0.5% methylcellulose)
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final volume. For example, to prepare 10 mL of a 1 mg/mL suspension, 10 mg of this compound is required.
-
Weigh the exact amount of this compound powder using an analytical balance.
-
Triturate the this compound powder in a mortar with a pestle to reduce particle size and improve wettability.
-
Add a small volume of the 0.5% CMC-Na solution to the mortar to form a smooth paste. This process is known as levigation.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution to the paste while continuously stirring.
-
Transfer the contents to a beaker containing a magnetic stir bar.
-
Stir the suspension on a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or undispersed particles.
-
Store the suspension in a well-closed container at 2-8°C and ensure it is re-suspended by shaking well before each use.
Diagram 1: Workflow for Simple Oral Suspension Preparation
Caption: Workflow for preparing a simple oral suspension of this compound.
Protocol for Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol details the preparation of a this compound solid dispersion using a hydrophilic polymer to enhance its dissolution.
Materials:
-
This compound powder
-
Polyethylene Glycol 6000 (PEG 6000) or Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Water bath
-
Beakers and flasks
-
Analytical balance
Procedure:
-
Determine the desired drug-to-carrier ratio. Common ratios to evaluate are 1:1, 1:3, and 1:6 (w/w) of this compound to carrier.[7]
-
Weigh the calculated amounts of this compound and the chosen carrier (e.g., PEG 6000).
-
Dissolve both the this compound and the carrier in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid mass is formed on the wall of the flask.
-
Further dry the solid mass in a vacuum oven at a temperature below the melting point of the components to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Table 2: Example Formulations for this compound Solid Dispersions
| Formulation Code | Drug:Carrier Ratio (w/w) | Carrier |
| SD1 | 1:1 | PEG 6000 |
| SD2 | 1:3 | PEG 6000 |
| SD3 | 1:6 | PEG 6000 |
| SD4 | 1:1 | PVP K30 |
| SD5 | 1:3 | PVP K30 |
| SD6 | 1:6 | PVP K30 |
Protocol for Preparation of this compound Nanocrystals by Precipitation-Ultrasonication
This protocol describes a method to produce this compound nanocrystals to improve dissolution and bioavailability.[3][10]
Materials:
-
This compound powder
-
Lipoid S100 (as a stabilizer)
-
PEG 6000
-
PVP K30
-
Methanol and Acetone (1:1 v/v)
-
Ultrasonic bath/homogenizer
-
Rotary evaporator
-
Freeze-dryer (optional, for solid dosage form)
Procedure:
-
Prepare the organic phase: Dissolve this compound (e.g., 10 mg) and Lipoid S100 (e.g., 1.2% w/v) in a mixture of methanol and acetone (1:1) with the aid of sonication and gentle heating (e.g., 60°C).[10]
-
Prepare the aqueous phase: Dissolve PVP K30 (e.g., 0.6% w/v) and PEG 6000 (e.g., 0.6% w/v) in purified water.[10]
-
Precipitation: Quickly inject the organic phase into the aqueous phase under high-speed homogenization or stirring to precipitate the this compound as nanoparticles.
-
Ultrasonication: Subject the resulting slurry to high-power ultrasonication (e.g., 300-500 W) for a defined period (e.g., 2-5 minutes) while maintaining a low temperature (e.g., 1-3°C) to reduce the particle size to the nanometer range.[3][10]
-
Solvent removal: Remove the organic solvents using a rotary evaporator.
-
Characterization: The resulting nanosuspension can be characterized for particle size, polydispersity index (PDI), and zeta potential.
-
(Optional) Lyophilization: For a solid dosage form, the nanosuspension can be freeze-dried with a cryoprotectant (e.g., mannitol) to obtain a powder of this compound nanocrystals.
Diagram 2: Logical Flow of this compound Nanocrystal Preparation
Caption: Process flow for the preparation of this compound nanocrystals.
Characterization of Formulations
In Vitro Dissolution Testing
Objective: To assess the in vitro release profile of this compound from the developed formulations.
Apparatus: USP Dissolution Apparatus 2 (Paddle).
Dissolution Medium: 900 mL of pH 7.8 phosphate buffer is a common medium. Other media such as pH 6.8 phosphate buffer or simulated gastric fluid (pH 1.2) can also be used depending on the study's objective.[4][11]
Procedure:
-
Set the dissolution apparatus parameters:
-
Temperature: 37 ± 0.5°C
-
Paddle speed: 75 rpm[11]
-
-
Add the formulation (equivalent to a specific dose of this compound) to each dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
Table 3: Typical Dissolution Parameters for this compound Formulations
| Parameter | Condition |
| Apparatus | USP Apparatus 2 (Paddle) |
| Medium | 900 mL, pH 7.8 Phosphate Buffer |
| Temperature | 37 ± 0.5°C |
| Paddle Speed | 75 rpm |
| Sampling Times | 5, 10, 15, 30, 45, 60 min |
Stability-Indicating HPLC Method
Objective: To quantify this compound in the presence of its degradation products, ensuring the stability of the formulation.
Typical HPLC Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 3.0-6.5) and an organic solvent (e.g., acetonitrile, methanol) in various ratios.[2][5]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: Ambient or controlled (e.g., 25°C)[2]
Forced Degradation Studies: To validate the stability-indicating nature of the method, the formulation should be subjected to stress conditions as per ICH guidelines (acid, base, oxidation, thermal, and photolytic stress).[5][6]
Preclinical Study Design
Oral Glucose Tolerance Test (OGTT) in Rodents
Objective: To evaluate the pharmacodynamic effect of the this compound formulation on glucose metabolism.
Procedure:
-
Fast the animals (e.g., rats or mice) overnight (e.g., 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (time 0) from the tail vein.
-
Administer the this compound formulation or vehicle control orally via gavage.
-
After a specific time (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 2 g/kg) orally or intraperitoneally.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration versus time and calculate the area under the curve (AUC) to assess the effect of the formulation on glucose tolerance.
Diagram 3: Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound's hypoglycemic effect.
By following these application notes and protocols, researchers can systematically develop and characterize various this compound formulations for robust and reliable preclinical evaluation. The choice of formulation and the extent of characterization should be tailored to the specific aims of the preclinical study.
References
- 1. Formulation and Evaluation of New this compound Sublingual Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Fabrication and characterization of this compound nanosuspension by ultrasonication-assisted precipitation for improvement of oral bioavailability and in vitro α-glucosidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
- 9. Voluntary oral administration of drugs in mice [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Euglycemic Clamp Studies Assessing Glimepiride's Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing euglycemic clamp studies to assess the pharmacodynamic effects of Glimepiride, a second-generation sulfonylurea used in the management of type 2 diabetes mellitus.
Application Notes
Introduction
This compound is a potent oral hypoglycemic agent that primarily functions by stimulating insulin secretion from pancreatic β-cells.[1][2] It also exhibits extrapancreatic effects by enhancing insulin sensitivity in peripheral tissues.[1][3] The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo.[4][5] This technique allows for the quantification of whole-body glucose disposal under steady-state hyperinsulinemia and euglycemia, providing a reliable measure of insulin action. These notes detail the application of this technique to elucidate the effects of this compound.
Mechanism of Action of this compound
This compound exerts its glucose-lowering effects through two primary mechanisms:
-
Pancreatic Effects: this compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the surface of pancreatic β-cells.[1][6][7] This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-dependent calcium channels, leading to an influx of calcium. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion.[1] Studies have shown that this compound improves both the first and second phases of insulin secretion.[8][9]
-
Extrapancreatic Effects: this compound also enhances insulin sensitivity in peripheral tissues, such as muscle and fat.[1][3] This is thought to occur through the promotion of glucose transporter type 4 (GLUT4) translocation to the cell membrane, which facilitates glucose uptake.[1][6] Some studies suggest that this compound may also have a minor effect on reducing hepatic glucose production.[1]
Signaling Pathway for this compound-Induced Insulin Secretion
Caption: this compound's signaling pathway for insulin secretion.
Data Presentation: Effects of this compound in Euglycemic Clamp Studies
The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 1: Effects of this compound on Fasting Glucose and Pancreatic β-cell Secretion
| Parameter | Placebo | This compound | Glibenclamide | Reference |
| Fasting Whole Blood Glucose (mmol/L) | 10.7 ± 0.8 | 9.3 ± 0.7 | 8.9 ± 0.9 | [10][11] |
| Basal C-Peptide (nmol/L) | 0.68 ± 0.07 | 0.79 ± 0.08 | 0.79 ± 0.07 | [10][11] |
| Stimulated C-Peptide (nmol/L) (Hyperglycemic Clamp) | 1.11 ± 0.20 | 1.39 ± 0.16 | 1.60 ± 0.18 | [11] |
| Fasting Plasma Glucose (mmol/L) (Pre- vs. Post-treatment) | - | 2.4 decrease | - | [8] |
| Fasting Plasma Insulin (pmol/L) (Pre- vs. Post-treatment) | - | 66 ± 18 vs. 84 ± 48 | - | [8] |
| First-Phase Insulin Response (pmol/L) (Pre- vs. Post-treatment) | - | 19 ± 8 vs. 32 ± 11 | - | [8] |
| Second-Phase Insulin Response (pmol/L) (Pre- vs. Post-treatment) | - | 48 ± 23 vs. 72 ± 32 | - | [8] |
Table 2: Effects of this compound on Glucose Metabolism and Insulin Sensitivity
| Parameter | Placebo | This compound | Glibenclamide | Reference |
| Glucose Metabolism (M-value) (mg/kg·min) | 1.3 ± 0.7 | 4.4 ± 1.3 | 4.7 ± 1.3 | [10][11] |
| Tissue Sensitivity to Insulin (M/I ratio) (kg·min per mU/L) | 0.03 ± 0.01 | 0.09 ± 0.03 | 0.1 ± 0.03 | [10][11] |
| Metabolic Clearance Rate of Glucose (MCR) (ml/kg/min) (Normal Rats) | 18.3 ± 1.2 | 25.1 ± 2.1 | - | [12] |
| Metabolic Clearance Rate of Glucose (MCR) (ml/kg/min) (Diabetic Rats with Insulin) | 17.4 ± 1.5 (Insulin alone) | 23.4 ± 2.8 (this compound + Insulin) | - | [12] |
| Insulin Sensitivity (mol·kg⁻¹·min⁻¹·pmol⁻¹) (Pre- vs. Post-treatment) | - | 4.6 ± 0.7 vs. 4.3 ± 0.7 | - | [8] |
Experimental Protocols
Objective
To assess the effect of this compound on whole-body insulin sensitivity and glucose disposal using the hyperinsulinemic-euglycemic clamp technique.
Materials and Reagents
-
This compound (or placebo)
-
Human regular insulin (e.g., 100 U/mL)
-
20% Dextrose (Glucose) solution
-
0.9% Saline solution
-
Infusion pumps
-
Intravenous catheters
-
Blood glucose meter and test strips
-
Blood collection tubes (for insulin, C-peptide, etc.)
-
Centrifuge
-
Freezer (-80°C) for sample storage
Experimental Protocol: Hyperinsulinemic-Euglycemic Clamp
This protocol is a synthesized representation based on standard clamp methodologies.[5][13][14]
1. Subject Preparation:
- Subjects should fast for at least 8-10 hours overnight.[14]
- Restrict alcohol, caffeine, and strenuous exercise for 24 hours prior to the study.[14]
- For patients with diabetes, an overnight intravenous insulin infusion may be used to achieve normoglycemia before the clamp begins.[14]
- Insert two intravenous catheters: one in an antecubital vein for infusions (insulin, glucose) and another in a contralateral hand or wrist vein for blood sampling. The sampling hand should be kept in a heated box (~65°C) to arterialize the venous blood.
2. Study Procedure:
- Baseline Period (-30 to 0 min): Collect baseline blood samples to determine fasting glucose, insulin, and C-peptide concentrations.
- Clamp Initiation (0 min):
- Begin a continuous infusion of human regular insulin at a constant rate (e.g., 40 mU/m²/min).
- Simultaneously, start a variable infusion of 20% dextrose.
- Clamping Period (0 to 120 min):
- Measure blood glucose every 5-10 minutes.
- Adjust the glucose infusion rate (GIR) to maintain the plasma glucose concentration at a constant euglycemic level (e.g., 90 mg/dL or 5.0 mmol/L).
- Blood samples for insulin and C-peptide analysis can be collected at regular intervals (e.g., every 30 minutes) to confirm hyperinsulinemia.
- Steady State (last 30-40 min of the clamp):
- Once a steady state is achieved (constant blood glucose with minimal changes in the GIR), the mean GIR during this period is calculated. This value is known as the M-value and represents the whole-body glucose disposal.
3. Post-Clamp:
- Discontinue the insulin and glucose infusions.
- Monitor the subject's blood glucose until it is stable.
- Provide the subject with a meal.
Experimental Workflow
Caption: Workflow for a hyperinsulinemic-euglycemic clamp study.
Data Analysis
The primary outcome of the euglycemic clamp is the glucose infusion rate (GIR) during the last 30-40 minutes of the clamp, often referred to as the M-value.[14] The M-value is typically expressed in mg/kg/min and is a direct measure of insulin-stimulated glucose disposal. A higher M-value indicates greater insulin sensitivity. The M/I ratio (M-value divided by the steady-state plasma insulin concentration) can also be calculated to provide an index of tissue sensitivity to insulin.[10][11]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Glucose clamp technique: a method for quantifying insulin secretion and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. ijfmr.com [ijfmr.com]
- 10. The effect of this compound on pancreatic beta-cell function under hyperglycaemic clamp and hyperinsulinaemic, euglycaemic clamp conditions in non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 12. Effects of this compound on in vivo insulin action in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. prosciento.com [prosciento.com]
Application Notes and Protocols for the Synthesis of Novel Glimepiride Polymorphs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of known and novel polymorphs of Glimepiride, a third-generation sulfonylurea used in the management of type 2 diabetes mellitus. The control of polymorphism is critical in drug development as different crystalline forms can exhibit distinct physicochemical properties, including solubility, dissolution rate, and stability, which can significantly impact the drug's bioavailability and therapeutic efficacy.[1][2]
Introduction to this compound Polymorphism
This compound is known to exist in multiple polymorphic forms, with Form I and Form II being the most extensively studied.[1][2] Form II generally exhibits higher aqueous solubility compared to Form I.[1][2][3] This document outlines the synthesis protocols for these established forms, as well as for a more recently identified Form III and a novel α-crystal form, providing researchers with the necessary information to produce and characterize these distinct crystalline structures.
Summary of Physicochemical Properties of this compound Polymorphs
The following table summarizes key quantitative data for different polymorphs of this compound, allowing for a clear comparison of their fundamental properties.
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Key Powder X-ray Diffraction (PXRD) Peaks (2θ) | Solubility |
| Form I | ~216[1] | Not consistently reported | 6.40, 9.52, 10.48, 10.95, 12.4[1] | Low |
| Form II | ~213[1] | Not consistently reported | 7.84, 10.47, 11.95[1] | Approximately 3.5 times more soluble than Form I[1][4] |
| Form III | ~276[1] | -938.18[1] | 6.7, 30.5[1] | Highest at pH 7.4 (0.04 mg/mL)[1] |
| α-Crystal Form | Not explicitly stated | Not explicitly stated | 8.36, 10.58, 13.00, 14.62, 16.78, 17.26, 18.04, 19.42, 20.32, 20.82, 21.44, 22.14, 23.02, 23.82, 24.58, 26.32, 26.98, 28.00, 28.84, 29.54, 30.14, 31.02, 32.22, 33.74, 34.80, 36.14, 37.08, 37.72, 38.68, 39.62 | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the synthesis of this compound polymorphs are provided below.
Protocol 1: Synthesis of this compound Form I
This protocol is based on a recrystallization method designed to yield the stable Form I.
Materials:
-
Crude this compound
-
Methanol
-
Dry ammonia gas
-
Glacial acetic acid
-
Charcoal
Equipment:
-
Reaction vessel
-
Gas purging tube
-
Filtration apparatus
-
Drying oven
Procedure:
-
Suspend 1.0 kg of crude this compound in 6.0 L of methanol in a suitable reaction vessel.
-
Purge dry ammonia gas through the suspension at 20-25°C with stirring until all the this compound dissolves, and a clear solution is obtained.[5]
-
Add a small amount of activated charcoal to the solution and stir for 30 minutes.
-
Filter the solution to remove the charcoal.
-
Neutralize the filtrate by adding glacial acetic acid until the pH reaches 5.5-6.0, leading to the precipitation of the product.[5]
-
Filter the precipitate and wash with methanol.
-
Dry the collected solid at 65-70°C until a constant weight is achieved to yield pure this compound Form I.[5]
Protocol 2: Synthesis of this compound Form II
This protocol describes the preparation of the metastable Form II by recrystallization from a mixed solvent system.
Materials:
-
This compound (Form I)
-
Ethanol
-
Deionized water
Equipment:
-
Beaker or flask
-
Water bath
-
Filtration apparatus
-
Refrigerator
Procedure:
-
Dissolve approximately 2 g of this compound in 1000 mL of ethanol in a beaker, placed in a water bath set at 80°C.[2]
-
Once the this compound is completely dissolved, slowly add approximately 500 mL of deionized water to the solution.[2]
-
Allow the solution to cool to room temperature (25°C) and let it stand for 2 days.[2]
-
Further, cool the solution in a refrigerator at 5°C for 1 week to facilitate crystallization.
-
Collect the resulting crystals by filtration and dry them under vacuum at room temperature.
Protocol 3: Synthesis of Novel this compound Form III
Two distinct methods for the synthesis of the novel and thermodynamically stable Form III from Form I are presented below.[1]
Method A: N-methyl-2-pyrrolidone System
Materials:
-
This compound Form I
-
N-methyl-2-pyrrolidone (NMP)
-
Whatman No. 41 filter paper
Equipment:
-
Magnetic stirrer with hot plate
-
Beaker
-
Deep freezer (-10°C to -15°C)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Place this compound Form I into a beaker containing N-methyl-2-pyrrolidone.
-
Stir the mixture at 60-75°C for 1 hour using a magnetic stirrer with a hot plate.[1]
-
Transfer the sample to a deep freezer and maintain the temperature between -10°C and -15°C for 24 hours.[1]
-
Filter the resulting crystalline solid through Whatman No. 41 filter paper.[1]
-
Dry the collected crystals in an oven at 105°C for 8 hours.[1]
Method B: Acetone/Ethyl Acetate System
Materials:
-
This compound Form I
-
Acetone
-
Ethyl acetate
-
Aqueous ammonia
-
Whatman No. 41 filter paper
Equipment:
-
Magnetic stirrer with hot plate
-
Beaker
-
Deep freezer (-10°C to -15°C)
-
Filtration apparatus
-
Drying oven
Procedure:
-
Prepare a 50:50 (v/v) mixture of acetone and ethyl acetate.
-
Add this compound Form I to the solvent mixture in a beaker.
-
Adjust the pH of the mixture to 9 with aqueous ammonia while stirring at 25°C for 1 hour.[1]
-
Place the sample in a deep freezer at a temperature between -10°C and -15°C for 8 hours.[1]
-
Filter the crystalline product using Whatman No. 41 filter paper.[1]
-
Dry the collected solid in an oven at 105°C for 8 hours.[1]
Protocol 4: Synthesis of this compound α-Crystal Form
This protocol details the preparation of the novel α-crystal form of this compound.
Materials:
-
This compound Form I
-
Cyclohexanone
Equipment:
-
Reaction vessel with stirrer
-
Heating apparatus
-
Crystallization vessel
-
Filtration apparatus
Procedure:
-
Dissolve 300 mg of this compound Form I in 1.5 mL of cyclohexanone in a reaction vessel.[6]
-
Heat the mixture to 120°C and stir until the solid is completely dissolved.[6]
-
Transfer the hot solution to a crystallization vessel and allow it to cool to room temperature.
-
Let the solution stand at room temperature for 24 hours to allow for crystallization.[6]
-
Collect the resulting crystals by filtration to obtain the this compound α-crystal form.[6] Note: Crystallization temperature and time can be varied (e.g., -80°C for 16 hours) to potentially influence crystal size and morphology.[6]
Visualizations
This compound Synthesis and Polymorphic Transformation Workflow
The following diagram illustrates the general workflow for synthesizing different polymorphs of this compound, starting from the crude drug.
Caption: Workflow for the synthesis of this compound polymorphs.
Mechanism of Action of this compound: Signaling Pathway
This compound exerts its hypoglycemic effect primarily by stimulating insulin release from pancreatic β-cells. The signaling pathway is depicted below. The different polymorphic forms of this compound do not alter this fundamental mechanism of action but can influence the rate and extent of drug absorption.
Caption: this compound's mechanism of action in pancreatic β-cells.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and pharmacodynamics of this compound polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. WO2006103690A1 - A novel process for preparation of substantially pure this compound - Google Patents [patents.google.com]
- 6. CN106866486A - A kind of this compound alpha-crystal form and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Glimepiride Administration in Rodent Models for Glucose Tolerance Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of glimepiride in rodent models to assess its effects on glucose tolerance. The included methodologies for Oral Glucose Tolerance Tests (OGTT) and Intraperitoneal Glucose Tolerance Tests (IPGTT) are based on established practices in preclinical research.
Data Presentation: Quantitative Summary of this compound Administration Protocols
The following tables summarize dosages and administration details for this compound in rodent glucose tolerance studies.
Table 1: this compound Administration in Mouse Models
| Strain | This compound Dosage | Administration Route | Duration | Vehicle | Glucose Challenge | Key Findings | Reference |
| C57Bl/6J | 1 and 8 mg/kg/day | In chow | 2 weeks | N/A (in chow) | 2 g/kg (IP) | Dose-dependent impairment of glucose tolerance and decreased insulin.[1][2] | [1][2] |
| Diabetic (Alloxan-induced) | 1, 2, and 4 mg/kg | Oral | 15 days | Not specified | N/A (blood glucose monitoring) | Dose-dependent decrease in blood sugar levels.[3] | [3] |
| Grn-/- | 1 and 8 mg/kg/day | In chow | 2 weeks | N/A (in chow) | Not specified | Increased fasting blood glucose and impaired glucose tolerance.[1] | [1] |
Table 2: this compound Administration in Rat Models
| Strain | This compound Dosage | Administration Route | Duration | Vehicle | Glucose Challenge | Key Findings | Reference |
| Normal and Diabetic (Streptozotocin-induced) | 0.1 mg/kg/day | Oral | 2 weeks | Saline | Euglycemic clamp | Enhanced insulin action in peripheral tissues.[4] | [4] |
| Wistar | 2.5, 5.0, and 10.0 mg/kg | Intraperitoneal | Single dose | Slightly warm saline | N/A (behavioral study) | Not applicable to glucose tolerance. |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) with Acute this compound Administration in Mice
This protocol describes a single administration of this compound prior to an oral glucose challenge.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose or 1% Tween 80 in sterile water)
-
Glucose solution (20% w/v in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail snip method)
-
Animal scale
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast mice for 6 hours before the start of the OGTT. Water should be available ad libitum.[1][2]
-
Baseline Blood Glucose: At the end of the fasting period (t= -30 min), record the body weight of each mouse and measure the baseline blood glucose from a tail snip.
-
This compound Administration: Prepare a fresh solution of this compound in the chosen vehicle. Administer the desired dose of this compound (e.g., 1, 5, 10 mg/kg) or vehicle control via oral gavage. A typical administration volume is 10 ml/kg.
-
Waiting Period: Allow 30 minutes for the absorption of this compound.
-
Glucose Challenge: At t=0 min, administer a 2 g/kg body weight glucose solution via oral gavage.[1][2]
-
Blood Glucose Monitoring: Collect blood samples from the tail at 15, 30, 60, 90, and 120 minutes after the glucose challenge and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the Area Under the Curve (AUC) for glucose excursion for each animal to quantify glucose tolerance.
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT) with Chronic this compound Administration in Mice
This protocol is designed for studies where this compound is administered over a longer period.
Materials:
-
This compound-medicated chow
-
Control chow
-
Glucose solution (20% w/v in sterile saline)
-
Syringes and needles for IP injection
-
Glucometer and test strips
-
Blood collection supplies
-
Animal scale
Procedure:
-
Animal Acclimation and Diet: House mice in the experimental facility for at least one week. Divide them into control and treatment groups and provide them with either control chow or this compound-medicated chow (e.g., 1 or 8 mg/kg/day) for the desired duration (e.g., 2 weeks).[1][2]
-
Fasting: After the treatment period, fast the mice for 6 hours with free access to water.[1][2]
-
Baseline Blood Glucose: At the end of the fast (t=0 min), weigh the mice and measure their baseline blood glucose levels via a tail snip.
-
Glucose Challenge: Administer a 2 g/kg body weight glucose solution via intraperitoneal (IP) injection.[1][2]
-
Blood Glucose Monitoring: Measure blood glucose levels from tail blood at 15, 30, 60, 90, and 120 minutes post-injection.
-
Data Analysis: Plot the average blood glucose levels over time for each group. Calculate the AUC for the glucose response to compare glucose tolerance between the groups.
Visualizations
Caption: this compound signaling pathway in a pancreatic beta-cell.
Caption: Experimental workflow for a glucose tolerance test with this compound.
Caption: Logical relationship for a this compound dose-response study.
References
- 1. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound on in vivo insulin action in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Dissolution Testing of Glimepiride Tablets
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Glimepiride is an oral hypoglycemic agent belonging to the sulfonylurea class, widely used for the management of type 2 diabetes mellitus. According to the Biopharmaceutics Classification System (BCS), this compound is classified as a Class II drug, characterized by high permeability and low aqueous solubility.[1] The solubility of this compound is notably pH-dependent, exhibiting very poor solubility in acidic and neutral aqueous media (<0.004 mg/mL at 37°C) and slightly increased solubility in media with a pH above 7 (approximately 0.02 mg/mL).[1]
This low, pH-dependent solubility can lead to poor dissolution rates, which may result in variable oral bioavailability and unpredictable clinical outcomes.[2] Therefore, in vitro dissolution testing is a critical quality control parameter for this compound tablets. It ensures batch-to-batch consistency, helps in the development of new formulations, and serves as an indicator of in vivo performance.[3] This document provides detailed protocols for the dissolution testing of this compound tablets based on pharmacopeial standards and relevant scientific literature.
2. Experimental Workflow
The general workflow for conducting in vitro dissolution testing of this compound tablets involves several key stages, from preparation to final data analysis.
Caption: General workflow for the in vitro dissolution testing of this compound tablets.
3. Summary of Dissolution Test Conditions
Various methods for the dissolution testing of this compound tablets are reported in pharmacopeias and scientific literature. The selection of a method depends on the purpose of the test, such as routine quality control, formulation development, or bioequivalence studies.
Table 1: Pharmacopeial Dissolution Methods for this compound Tablets
| Parameter | USP (Test 1)[4][5] | USP (Test 2)[4] | British Pharmacopoeia (BP 2016)[6] |
| Apparatus | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) | Apparatus 2 (Paddle) |
| Rotation Speed | 75 rpm | 75 rpm | 75 rpm |
| Medium | pH 7.8 Phosphate Buffer | pH 7.8 Phosphate Buffer (higher buffer capacity) | pH 7.8 Phosphate Buffer |
| Volume | 900 mL | 900 mL | 900 mL |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C | 37 ± 0.5 °C |
| Time | 15 minutes | 45 minutes | 45 minutes |
| Acceptance | NLT 80% (Q) dissolved | NLT 80% (Q) dissolved | NLT 70% dissolved |
Table 2: Alternative and Research-Based Dissolution Methods
| Parameter | Multi-pH Evaluation[1] | Discriminating Method (Polymorphs) | Biorelevant Media (FaSSIF) |
| Apparatus | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) |
| Rotation Speed | 75 rpm | 50 rpm | 50 or 75 rpm |
| Medium | pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer | pH 6.8 Phosphate Buffer with 0.1% (w/v) Sodium Dodecyl Sulfate (SDS) | Fasted State Simulated Intestinal Fluid (FaSSIF) |
| Volume | 500 mL or 900 mL | 1000 mL | 500 mL |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C | 37 ± 0.5 °C |
| Time Points | 10, 15, 20, 30, 45, 60 min | Multiple points (e.g., 5, 10, 15, 30, 45, 60 min) | Multiple points to characterize profile |
4. Detailed Experimental Protocols
Protocol 1: USP Dissolution Method (Test 1)
This protocol is based on the United States Pharmacopeia (USP) monograph for this compound Tablets and is suitable for routine quality control.[4][5]
A. Materials & Equipment
-
This compound Tablets
-
This compound Reference Standard (RS)
-
Monobasic potassium phosphate
-
Anhydrous dibasic sodium phosphate
-
Phosphoric acid or Sodium hydroxide (for pH adjustment)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Reagent grade water
-
USP Apparatus 2 (Paddle) with 6-12 vessels
-
HPLC system with UV detector or a validated UV-Vis Spectrophotometer
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Calibrated analytical balance, pH meter, and volumetric glassware
B. Preparation of Solutions
-
Dissolution Medium (pH 7.8 Phosphate Buffer): Dissolve 0.58 g of monobasic potassium phosphate and 8.86 g of anhydrous dibasic sodium phosphate in 1000 mL of water. Adjust the pH to 7.8 with 10% phosphoric acid or 1 N sodium hydroxide if necessary.[2][4]
-
Standard Solution Preparation (for HPLC):
-
Prepare a primary stock solution of USP this compound RS of about 0.125 mg/mL in a mixture of acetonitrile and water (90:10).[5]
-
Transfer 4.0 mL of this stock solution into a 200-mL volumetric flask and dilute with the Dissolution Medium to volume.
-
Transfer 15.0 mL of the resulting solution into a 50-mL volumetric flask and dilute with a diluting solution (Methanol and water, 1:1) to volume. The final concentration will be approximately 0.75 µg/mL of this compound.[4]
-
-
Standard Solution Preparation (for UV-Vis): Prepare a stock solution of this compound RS in a small amount of methanol and dilute to a known concentration (e.g., 10 µg/mL) with the Dissolution Medium. Ensure the final concentration falls within the validated linear range of the spectrophotometer (e.g., 6-14 µg/mL).[7]
C. Dissolution Procedure
-
Set up the dissolution apparatus. Place 900 mL of the Dissolution Medium in each vessel and equilibrate to 37 ± 0.5 °C.[4]
-
Place one this compound tablet in each of the six vessels, ensuring no air bubbles are trapped on the tablet surface.
-
Immediately start the apparatus at a rotation speed of 75 rpm.[4]
-
After 15 minutes, withdraw a sample (e.g., 10 mL) from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.[5]
-
Filter the samples immediately through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
D. Sample Analysis
-
Using HPLC: Analyze the filtered samples using a validated HPLC method. A typical system uses a C18 column, a mobile phase of acetonitrile and phosphate buffer, with UV detection at 228 nm.[5][8]
-
Using UV-Vis: Measure the absorbance of the filtered samples at the wavelength of maximum absorbance (around 228 nm) using the Dissolution Medium as a blank.[8][9]
E. Calculation & Acceptance Criteria
-
Calculate the percentage of the labeled amount of this compound dissolved using the response of the Sample solution against the Standard solution.
-
Acceptance Criteria: Not less than 80% (Q) of the labeled amount of this compound is dissolved in 15 minutes.[4]
Protocol 2: Discriminatory Dissolution Method for BCS Class II Drugs
This method is designed to be more sensitive to formulation and manufacturing variables, which is particularly important for a BCS Class II drug like this compound. It is useful during formulation development.
A. Materials & Equipment
-
As listed in Protocol 1, with the addition of Sodium Dodecyl Sulfate (SDS).
B. Preparation of Solutions
-
Dissolution Medium (pH 6.8 Phosphate Buffer with 0.5% SLS): Prepare a standard pH 6.8 phosphate buffer. Dissolve an appropriate amount of SDS to achieve a final concentration of 0.5% (w/v). The use of a surfactant is often necessary to achieve sink conditions for poorly soluble drugs.[10][11]
-
Standard Solution Preparation: Prepare standards as in Protocol 1, but using the pH 6.8 buffer with 0.5% SLS as the diluent.
C. Dissolution Procedure
-
Set up the dissolution apparatus. Place 900 mL of the Dissolution Medium in each vessel and equilibrate to 37 ± 0.5 °C.
-
Place one tablet in each vessel.
-
Start the apparatus at a rotation speed of 50 rpm.[10]
-
Withdraw aliquots at multiple time points (e.g., 10, 15, 30, 45, and 60 minutes) to construct a dissolution profile. Replace the withdrawn volume with fresh, pre-warmed medium.
D. Sample Analysis & Calculation
-
Analyze samples and calculate the cumulative percentage of drug dissolved at each time point as described in Protocol 1.
E. Data Presentation
-
Plot the mean percentage of this compound dissolved against time to generate a dissolution profile. This profile is more informative than a single-point test for comparing different formulations. For BCS Class II drugs, a two-point specification (e.g., one at 15 minutes and another at a later point like 45 or 60 minutes) is often recommended.[3]
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. uspnf.com [uspnf.com]
- 5. drugfuture.com [drugfuture.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. researchgate.net [researchgate.net]
- 8. avensonline.org [avensonline.org]
- 9. researchgate.net [researchgate.net]
- 10. turkjps.org [turkjps.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Glimepiride Dosage and Titration in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing glimepiride dosage and titration in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a second-generation sulfonylurea that primarily lowers blood glucose by stimulating insulin secretion from pancreatic β-cells. It achieves this by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels on the β-cell membrane. This binding leads to the closure of these channels, causing membrane depolarization, which in turn opens voltage-dependent calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules.[1] this compound also has extrapancreatic effects, such as increasing peripheral insulin sensitivity by promoting the translocation of glucose transporter type 4 (GLUT4) in muscle and fat tissues.[1]
Q2: What are the recommended starting doses for this compound in different preclinical models?
Starting doses for this compound can vary depending on the animal model and the specific study design. It is crucial to start with a low dose and titrate upwards based on glycemic response. The following table summarizes reported starting doses from various preclinical studies.
| Animal Model | Recommended Starting Dose (Oral) | Reference |
| Mouse | 1 - 8 mg/kg/day | [2][3] |
| Rat | 0.1 mg/kg/day | [4] |
| Dog | Equipotent blood glucose-lowering doses compared to other sulfonylureas | [5] |
Q3: How should this compound be prepared and administered in preclinical studies?
For oral administration in rodents, this compound can be administered via oral gavage or incorporated into the chow.[2]
-
Oral Gavage: this compound can be suspended in a vehicle such as 0.5% hydroxyethylcellulose.[6] The volume administered should not exceed 10 ml/kg for mice and 10-20 ml/kg for rats.[6]
-
In-Chow Administration: This method minimizes stress to the animals.[2] However, it provides a continuous low dose rather than a bolus, which may affect the pharmacokinetic and pharmacodynamic profile.[2]
It is recommended to administer this compound at the same time each day to maintain consistency.
Q4: How can I convert a human dose of this compound to an equivalent dose for my animal model?
Dose conversion between species is often based on body surface area (BSA). The following formula can be used:
Animal Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Where Km is a conversion factor. The Km for a human (60 kg) is 37, for a mouse (20 g) is 3, and for a rat (150 g) is 6.[7] For example, to convert a human dose to a rat dose, you would multiply the human dose (in mg/kg) by approximately 6.2.[8]
Troubleshooting Guide
Issue 1: Unexpected Hyperglycemia or Impaired Glucose Tolerance in Mice
Question: I am observing an increase in fasting blood glucose and impaired glucose tolerance in mice treated with this compound. Is this a known issue?
Answer: Yes, paradoxical hyperglycemia and glucose intolerance have been reported in mice following subacute and chronic this compound administration.[2][3][9] This effect has been observed to be dose-dependent, appearing after about two weeks of treatment, and is reversible upon discontinuation of the drug.[2][3]
Possible Causes:
-
β-cell Desensitization: Chronic stimulation of insulin secretion by this compound may lead to a desensitization of the pancreatic β-cells, resulting in impaired insulin release in response to glucose.[9]
-
Counter-regulatory Mechanisms: Prolonged treatment may trigger counter-regulatory hormonal responses that oppose the glucose-lowering effect of this compound.[9]
-
Route of Administration: Continuous administration in chow, as opposed to once-daily oral gavage, might contribute to this effect by altering the drug's pharmacokinetic profile.[2]
Troubleshooting Steps:
-
Review Dosing and Duration:
-
Consider reducing the dose of this compound.
-
Evaluate the duration of treatment. The hyperglycemic effect appears to be time-dependent.[2]
-
-
Switch Administration Route:
-
If administering in chow, consider switching to once-daily oral gavage to mimic the dosing regimen in humans more closely.[2]
-
-
Washout Period:
-
Incorporate a washout period in your study design to see if the hyperglycemic effect is reversible, which has been previously demonstrated.[2]
-
-
Measure Insulin Levels:
-
Concurrently measure plasma insulin levels to determine if the observed hyperglycemia is associated with reduced insulin secretion.[2]
-
Issue 2: High Variability in Glycemic Response
Question: I am observing significant variability in the blood glucose-lowering effect of this compound between individual animals. What could be the cause?
Answer: High inter-individual variability is a known challenge in preclinical studies with many compounds, including this compound.
Possible Causes:
-
Genetic Differences: Different strains of mice or rats can have varying metabolic responses.
-
Gavage Technique: Improper oral gavage technique can lead to inconsistent dosing.
-
Food Intake: The amount of food consumed can influence the absorption and efficacy of orally administered drugs.
-
Stress: Handling and procedural stress can impact blood glucose levels.
Troubleshooting Steps:
-
Standardize Procedures:
-
Ensure all personnel are proficient in oral gavage techniques.
-
Standardize the time of day for dosing and blood sampling.
-
-
Control for Environmental Factors:
-
Acclimatize animals to handling and procedures to minimize stress.
-
Monitor food and water intake to ensure consistency.
-
-
Increase Sample Size:
-
A larger number of animals per group can help to mitigate the impact of individual variability on statistical outcomes.
-
Experimental Protocols
1. Oral Glucose Tolerance Test (OGTT)
This protocol is adapted from a study investigating the effects of this compound in mice.[3]
Materials:
-
This compound solution/suspension or control vehicle
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Restraining device for blood collection
Procedure:
-
Fast the animals for 6 hours prior to the test.
-
Administer this compound or vehicle orally at the predetermined dose and time before the glucose challenge.
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Immediately after the baseline blood draw, administer the glucose solution orally.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
The area under the curve (AUC) for glucose can be calculated to assess glucose tolerance.
2. This compound Titration Protocol for Rodent Models (Suggested)
Week 1:
-
Administer the initial low dose of this compound (e.g., 1 mg/kg for mice) once daily.
-
Monitor fasting blood glucose levels daily or every other day.
Week 2:
-
If the desired glycemic control is not achieved and the initial dose is well-tolerated (no signs of hypoglycemia), increase the dose (e.g., to 2 mg/kg for mice).
-
Continue to monitor fasting blood glucose.
Subsequent Weeks:
-
Continue to increase the dose in small increments (e.g., 1-2 mg/kg) on a weekly basis until the target blood glucose level is reached or the maximum effective dose is identified.
-
Throughout the titration period, monitor for signs of hypoglycemia, such as lethargy, tremors, or seizures. If observed, reduce the dose.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's dual mechanism of action on pancreatic β-cells and peripheral tissues.
Caption: Experimental workflow for optimizing this compound dosage in preclinical models.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound on in vivo insulin action in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Conversion between animals and human [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Stability issues of Glimepiride in different solvent solutions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Glimepiride in various solvent solutions. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended solvents for dissolving this compound, and what are its solubility limits?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] Its solubility is highly dependent on the solvent system used. For most non-aqueous applications, organic solvents are preferred. For aqueous buffers, a co-solvent approach is necessary.
-
Organic Solvents: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are effective solvents for preparing stock solutions.[2]
-
Aqueous Solutions: this compound is practically insoluble in water and sparingly soluble in aqueous buffers.[2][3] To achieve solubility in aqueous media like PBS (pH 7.2), it is recommended to first dissolve the compound in a minimal amount of DMF and then dilute it with the aqueous buffer.[2]
-
Storage of Aqueous Solutions: Aqueous solutions of this compound are not stable and should be prepared fresh. It is not recommended to store aqueous solutions for more than one day.[2]
Data Presentation: Solubility of this compound
| Solvent | Solubility (approx.) | Reference |
| Dimethylformamide (DMF) | ~10 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | ~3 mg/mL | [2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
| Water | 0.0038 mg/mL | [3] |
| Methanol | Slightly Soluble | [3] |
| Ethanol | Slightly Soluble | [1][3] |
| Acetonitrile | Soluble | [4] |
| Acetone | Soluble | [4] |
Q2: My this compound solution is cloudy or has precipitated. What should I do?
A2: Precipitation is a common issue, especially when working with aqueous buffers. This is typically due to the low aqueous solubility of this compound. Use the following guide to troubleshoot this issue.
Mandatory Visualization: Troubleshooting this compound Precipitation
Caption: A troubleshooting guide for this compound precipitation issues.
Q3: How stable is this compound under different stress conditions?
A3: this compound's stability is significantly affected by pH and oxidative stress. Forced degradation studies, conducted under conditions more severe than typical stability testing, show that the drug is susceptible to degradation under acidic, basic, and oxidative environments.[5][6] It is relatively stable under dry heat.[5]
Data Presentation: Summary of Forced Degradation Studies on this compound
| Stress Condition | Parameters | % Recovery (Approx.) | Degradation Products Formed | References |
| Acidic Hydrolysis | 0.1N - 0.5N HCl at 80-90°C | 77% | This compound Sulfonamide, this compound Urethane | [5][7][8] |
| Basic Hydrolysis | 0.1N - 0.5N NaOH at 80-90°C | 79% | Multiple products, including Impurity J | [5][7][8] |
| Oxidative | 3% - 6% H₂O₂ at RT | 77% | This compound Sulfonamide, this compound Urethane | [5][7][8] |
| Thermal (Dry Heat) | 60°C for 3 hours | 100% | No significant degradation | [5][6] |
| Photolytic | UV light exposure | Degradation Observed | No new products identified in some studies | [7][9] |
Q4: What are the major degradation pathways and products for this compound?
A4: The primary degradation pathways for this compound involve the hydrolysis of the sulfonylurea moiety. Under acidic and oxidative conditions, the main degradation products are this compound Sulfonamide (European Pharmacopoeia Impurity B) and this compound Urethane (Impurity C).[7][8] Alkaline conditions lead to a different set of degradation products.[7]
Caption: Workflow for a typical forced degradation study of this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound reference standard in methanol to obtain a stock solution of 500 µg/mL. 2. Stress Conditions:
-
For each condition, transfer 2 mL of the this compound stock solution into a separate 5-mL reaction vessel. * Acidic Degradation: Add 2 mL of 0.5 N HCl. Incubate the vessel at 90°C. * Alkaline Degradation: Add 2 mL of 0.5 N NaOH. Incubate the vessel at 90°C. * Oxidative Degradation: Add 2 mL of 4% H₂O₂. Keep the vessel at room temperature. * Thermal Degradation: Add 2 mL of methanol. Incubate the vessel at 90°C. 3. Sampling and Analysis:
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Prior to analysis, neutralize the acidic and basic samples.
-
Analyze all samples using a validated stability-indicating method, such as RP-HPLC or UPLC-MS, to separate this compound from its degradation products. [10]
Protocol 2: Sample RP-HPLC Method for this compound Analysis
This is a general-purpose method for the quantitative analysis of this compound and can be adapted for stability studies. [10][11][12]
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm). [10]* Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM potassium dihydrogen orthophosphate, pH adjusted to 3.0-4.6) and acetonitrile in a ratio of approximately 75:25 or 40:60 (v/v). [10][12]* Flow Rate: 1.0 mL/min. [10]* Detection Wavelength: 228 - 236 nm. [10]* Injection Volume: 20 µL.
-
Column Temperature: Ambient.
References
- 1. Formulation and characterization of orodispersible tablet of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. japtronline.com [japtronline.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability study of this compound under stress via HPTLC method. [wisdomlib.org]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. LC-UV-PDA and LC-MS studies to characterize degradation products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and this compound in Fixed-Dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability Indicating RP-HPLC Method for the Simultaneous Determination of Atorvastatin Calcium, Metformin Hydrochloride, and this compound in Bulk and Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Glimepiride Crystallization & Polymorphism Technical Support Center
Welcome to the technical support center for Glimepiride crystallization and polymorphism. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the crystallization of this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to crystallize this compound, but I keep getting an unexpected polymorph. How can I control the polymorphic outcome?
Controlling the polymorphic form of this compound is crucial as different polymorphs exhibit distinct physicochemical properties. The two most well-documented polymorphs are Form I and Form II, with Form II being the metastable form and approximately 3.5 times more soluble than the stable Form I.[1][2] The choice of solvent and the crystallization conditions are the primary factors influencing the resulting polymorph.
-
Solvent Selection: The polarity and hydrogen bonding capacity of the solvent play a significant role.[3] For instance, recrystallization from an ethanol/water system has been used to prepare Form II.[1][4]
-
Temperature and Cooling Rate: The temperature at which crystallization occurs and the rate of cooling can dictate which polymorph is favored thermodynamically or kinetically. Rapid cooling often favors the formation of metastable polymorphs.
-
Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization towards that form.
Troubleshooting Steps:
-
Analyze Your Current Method: Identify the solvent, temperature, and cooling rate of your current process.
-
Solvent Screening: Experiment with a range of solvents with varying polarities.
-
Modify Crystallization Conditions: Attempt crystallization at different temperatures and control the cooling rate (e.g., slow cooling vs. quench cooling).
-
Utilize Seed Crystals: If you have a sample of the desired polymorph, use it to seed your supersaturated solution.
Q2: My crystallized this compound has poor flowability and is difficult to handle. What can I do to improve its physical properties?
Poor flowability is often related to the crystal habit (the external shape of the crystals). Needle-like or irregularly shaped crystals tend to have poor flow properties and high cohesiveness. The goal is to obtain more equant-shaped crystals (e.g., hexagonal, rhombohedral, or tabular) which generally exhibit better flowability and compressibility.[5]
Troubleshooting Steps:
-
Crystal Habit Analysis: Use microscopy (e.g., Scanning Electron Microscopy - SEM) to examine the morphology of your crystals.
-
Solvent System Modification: The solvent from which the drug is crystallized can significantly impact the crystal habit. For example, tabular crystal habits of this compound have been generated from acetone, while long tabular habits were obtained from ethyl acetate.[5] Experiment with different solvents to find one that produces a more desirable crystal shape.[6]
-
Control Supersaturation: The level of supersaturation can influence crystal growth rates on different faces, thereby altering the crystal habit. Try adjusting the concentration of your solution and the rate of solvent evaporation or cooling.
Q3: I am concerned about polymorphic interconversion during my experiments or upon storage. How can I check for this?
Polymorphic interconversion is a valid concern, especially with metastable forms like this compound Form II, which can convert to the more stable Form I.[1] This can be triggered by factors such as heat, mechanical stress (e.g., grinding), and humidity.
Monitoring for Polymorphic Interconversion:
-
Differential Scanning Calorimetry (DSC): This is a key technique for detecting polymorphic transitions. For example, this compound Form II exhibits an exothermic peak around 140°C, indicating its transformation to Form I.[1][4]
-
Powder X-Ray Diffraction (PXRD): PXRD patterns are unique for each polymorphic form. Any change in the peak positions or the appearance of new peaks in the diffractogram over time or after a specific treatment indicates a polymorphic change.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the vibrational spectra, particularly in the regions associated with hydrogen bonding, can signify a polymorphic transformation.
Q4: My crystallization process is resulting in amorphous material. How can I promote crystallinity?
Amorphous material can result from very rapid precipitation or solidification, which prevents the molecules from arranging into an ordered crystal lattice. While sometimes desirable for enhancing solubility, if a crystalline form is required, the following steps can be taken:
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation: Slow down the process that induces crystallization. This could mean slower cooling, slower solvent evaporation, or a slower addition of an anti-solvent.
-
Increase Molecular Mobility: Crystallization requires molecules to be able to move into the proper orientation. Conducting the crystallization at a slightly higher temperature (while still below the solubility limit at that temperature) can sometimes provide the necessary energy for lattice formation.
-
Introduce Seed Crystals: Seeding with the desired crystalline form provides a template for crystal growth and can significantly reduce the energy barrier to crystallization.
-
Solvent Selection: Certain solvents may favor the formation of amorphous material. Experiment with solvents that have a lower viscosity and in which this compound has moderate, rather than extremely high, solubility.
Comparative Data of this compound Polymorphs
The following table summarizes the key characteristics of the known polymorphs of this compound for easy comparison.
| Characteristic | Form I | Form II | Form III |
| Thermodynamic Stability | Stable | Metastable | More thermodynamically stable than Form I and II |
| Melting Point (DSC) | ~216 °C[2] | ~213 °C (with exothermic transition to Form I around 140°C)[2][4] | ~276 °C[2] |
| Key PXRD Peaks (2θ) | Marker peak at 6.40°[2] | Marker peak at 7.84°[2] | Marker peaks at 6.7° and 30.5°[2] |
| FTIR Bands (cm⁻¹) | Absorption bands at 3290 and 3370[2] | Broad band near 3100 (attributed to intermolecular hydrogen bonding)[1] | Absorption band at 3325.28[2] |
| Solubility | Low | ~3.5 times more soluble than Form I[1][2] | Highest solubility at pH 7.4 (0.04 mg/mL)[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Form II
This protocol is adapted from literature methods for the recrystallization of this compound to obtain Form II.[1]
-
Dissolution: Dissolve this compound in an ethanol/water (1:1 v/v) solution by heating in a water bath at 85°C until saturation is reached.
-
Cooling: Maintain the solution at a controlled room temperature (25°C) for 12 hours (overnight).
-
Refrigeration: Transfer the solution to a refrigerator and maintain at 5°C for one week to allow for complete crystallization.
-
Isolation: Filter the resulting crystals using a suitable filter paper (e.g., Whatman No. 41).
-
Drying: Dry the isolated crystals at an appropriate temperature (e.g., in an oven at a temperature well below the transition point of Form II).
Protocol 2: Characterization by Powder X-Ray Diffraction (PXRD)
-
Sample Preparation: Gently grind a small amount of the this compound crystal sample to a fine powder. Mount the powder on a sample holder.
-
Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the voltage and current to appropriate values (e.g., 40 kV and 45 mA).[2]
-
Data Collection: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.013° and an appropriate time per step.[2]
-
Data Analysis: Analyze the resulting diffractogram for characteristic peaks to identify the polymorphic form by comparing with reference patterns.
Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.[7][8] Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge with nitrogen gas.
-
Thermal Program: Equilibrate the sample at a starting temperature (e.g., 40°C). Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature above the melting point (e.g., 300°C).[8]
-
Data Analysis: Observe the thermogram for endothermic events (melting) and exothermic events (polymorphic transitions). The peak temperature of the endotherm corresponds to the melting point.
Visual Guides
Caption: A logical workflow for troubleshooting common issues in this compound crystallization.
Caption: The influence of different solvent systems on the resulting polymorphic form and crystal habit of this compound.
Caption: A decision workflow for identifying the polymorphic form of a this compound sample using key analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Polymorphism of this compound: crystallographic study, thermal transitions behavior and dissolution study | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Role of solvents in improvement of dissolution rate of drugs: crystal habit and crystal agglomeration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. ijpbs.com [ijpbs.com]
Technical Support Center: Forced Degradation Studies of Glimepiride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Glimepiride.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied in forced degradation studies of this compound?
Forced degradation studies for this compound, as outlined by the International Conference on Harmonisation (ICH) guidelines, typically involve exposure to a variety of stress conditions to assess its intrinsic stability.[1][2][3] These conditions include:
-
Acid Hydrolysis: Treatment with acids such as 0.1 N HCl.[2][4][5]
-
Base Hydrolysis: Treatment with bases such as 0.1 N NaOH.[2][4][5]
-
Oxidative Degradation: Exposure to oxidizing agents like 3% to 6% hydrogen peroxide.[3][6]
-
Thermal Degradation: Subjecting the drug substance to dry heat, for instance, at 60°C to 105°C.[5][7]
-
Photolytic Degradation: Exposing the drug substance to UV light (e.g., 254 nm).[7]
Q2: How many degradation products are typically observed for this compound?
The number of degradation products can vary depending on the specific stress conditions applied. Studies have reported the formation of several degradation products. For instance, one study identified a total of five degradation products (labeled I-V) under various stress conditions.[1] Another study utilizing UPLC-MS detected a significant number of peaks, particularly under oxidative conditions, indicating multiple degradation pathways.
Q3: What are the major degradation products of this compound?
Several key degradation products of this compound have been identified and characterized. Some of these correspond to known impurities listed in the European Pharmacopoeia.[1] These include:
-
This compound Sulfonamide (Impurity B): Formed under acidic, neutral, and oxidative conditions.[1]
-
This compound Urethane (Impurity C): Observed under acidic and neutral hydrolysis.[1]
-
[[4-[2-(N-carbamoyl)aminoethyl]phenyl]sulfonyl]-3-trans-(4-methylcyclohexyl) urea: A novel degradation product identified under alkaline conditions.[1]
It's important to note that different stress conditions lead to the formation of a distinct set of degradation products.[1]
Q4: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
A stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products. The most commonly employed and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC) with UV detection is widely used.[8][9][10] A C18 or C8 column is often the stationary phase of choice.[1][8]
-
Ultra-Performance Liquid Chromatography (UPLC): This technique offers higher resolution and sensitivity, enabling the detection of even low levels of degradants.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification and characterization of unknown degradation products by providing molecular weight information.[1][11]
-
Thin-Layer Chromatography (TLC): TLC, particularly High-Performance TLC (HPTLC), can also be used for the separation and quantification of this compound and its impurities.[5][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between this compound and a degradation product peak in HPLC. | - Inappropriate mobile phase composition or pH.- Suboptimal column chemistry.- High flow rate. | - Optimize Mobile Phase: Adjust the ratio of the organic and aqueous phases. Modify the pH of the buffer to alter the ionization and retention of the analytes.[7]- Change Stationary Phase: Consider a column with a different selectivity, for example, switching from a C18 to a C8 or a phenyl column.[7]- Reduce Flow Rate: Lowering the flow rate can enhance separation efficiency, though it will increase the analysis time.[7] |
| Peak tailing for the this compound peak. | - Secondary interactions with free silanol groups on the silica-based column.- Column overload.- Column contamination. | - Use an End-Capped Column: Employ a base-deactivated column to minimize silanol interactions.- Add a Competing Base: Incorporate a small amount of an amine modifier like triethylamine (TEA) into the mobile phase.[7]- Reduce Sample Concentration/Injection Volume: This can prevent overloading the column.[7]- Column Washing: Implement a robust column washing procedure between runs to remove strongly retained compounds.[7] |
| Inconsistent retention times. | - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction or leaks. | - Use a Column Oven: Maintain a constant and controlled column temperature.- Ensure Precise Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurement of all components.- System Maintenance: Regularly check the HPLC system for leaks and ensure the pump is functioning correctly. |
| No degradation observed under a specific stress condition. | - Stress condition is not harsh enough (e.g., insufficient time, temperature, or reagent concentration). | - Increase Stress Level: Gradually increase the duration of exposure, the temperature, or the concentration of the stressor (e.g., acid, base, or oxidizing agent) until a noticeable degradation (typically 5-20%) is achieved. |
| Complete degradation of this compound. | - Stress condition is too harsh. | - Reduce Stress Level: Decrease the exposure time, temperature, or concentration of the stressor to achieve partial degradation, allowing for the observation of intermediate degradation products. |
Summary of this compound Degradation Under Various Stress Conditions
| Stress Condition | Reagents and Conditions | Observed Degradation Products | Extent of Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl, heated (e.g., 80°C for 4-60 min) | Products II (Sulfonamide) and V (Urethane), Peak D (m/z 410.1) | Susceptible to degradation. | [1][3][5] |
| Base Hydrolysis | 0.1 N NaOH, heated (e.g., 80°C for 30-60 min) | Products I, III, and IV | Less susceptible than to acid and oxidative conditions. | [1][3][5][9] |
| Oxidative Degradation | 3% - 6% H₂O₂, at room temperature or heated | Products II (Sulfonamide) and V (Urethane), Peaks B and D | Highly susceptible; can lead to a large number of degradation products. | [1][3][5][6][9] |
| Thermal Degradation | Dry heat (e.g., 60°C - 105°C for 3-24 hours) | Peak D (m/z 410.1) | Generally stable, but degradation can occur at higher temperatures. | [5][6][7] |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm for 24 hours) | No additional degradation products were observed in one study. | Generally stable. | [1][5][7] |
| Neutral Hydrolysis | Reflux in water | Products II (Sulfonamide) and V (Urethane) | Least susceptible to degradation under neutral conditions. | [1][9] |
Note: The extent of degradation can vary significantly based on the exact experimental parameters (concentration, temperature, and duration).
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 0.1 N HCl.
-
Heating: Heat the mixture in a water bath at a controlled temperature (e.g., 80°C) for a specified period (e.g., 4 hours).[3]
-
Neutralization and Dilution: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 N NaOH. Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Base Hydrolysis
-
Sample Preparation: Prepare a stock solution of this compound as described in Protocol 1.
-
Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 0.1 N NaOH.
-
Heating: Heat the mixture in a water bath at a controlled temperature (e.g., 80°C) for a specified period (e.g., 4 hours).[3]
-
Neutralization and Dilution: After incubation, cool the solution and neutralize it with 0.1 N HCl. Dilute with the mobile phase to the desired concentration.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Protocol 3: Forced Degradation by Oxidation
-
Sample Preparation: Prepare a stock solution of this compound as described in Protocol 1.
-
Stress Application: Transfer a known volume of the stock solution into a flask and add an equal volume of 3% v/v hydrogen peroxide.[3]
-
Incubation: Keep the flask at room temperature for a specified period (e.g., 4 hours), protected from light.[3]
-
Dilution: After the incubation period, dilute the sample with the mobile phase to the target concentration.
-
Analysis: Analyze the sample using a validated stability-indicating HPLC method.
Visualizations
Caption: General workflow for forced degradation studies of this compound.
Caption: Simplified degradation pathways of this compound under different stress conditions.
References
- 1. LC-UV-PDA and LC-MS studies to characterize degradation products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Acid, Base and Time on Different Brands of this compound [scirp.org]
- 3. Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and this compound in Fixed-Dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. HPLC study of this compound under hydrolytic stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multivariate development and validation of a stability-indicating HPLC method for the determination of this compound in tablets. | Semantic Scholar [semanticscholar.org]
- 11. Study on Main Impurities and Degradation Products in this compound: Ingenta Connect [ingentaconnect.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Aqueous Solubility of Glimepiride
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the poor aqueous solubility of Glimepiride. This compound, a third-generation sulfonylurea, is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility, which can limit its oral bioavailability.[1][2][3] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the aqueous solubility of this compound?
A1: The most common and effective techniques to improve the aqueous solubility of this compound include solid dispersion, nanosuspension, and co-crystallization.[4] These methods aim to alter the physical state of the drug, increase the surface area, or form more soluble complexes to enhance dissolution rates.
Q2: Which polymers are commonly used as carriers in the solid dispersion of this compound?
A2: Several water-soluble carriers have been successfully used to prepare this compound solid dispersions. These include Poloxamer 188, Poloxamer 407, Polyvinylpyrrolidone K30 (PVP K30), β-cyclodextrin, Mannitol, and Polyethylene Glycol (PEG) 6000.[1][2][5] The choice of polymer can significantly impact the extent of solubility enhancement.
Q3: What is the principle behind using nanosuspensions to improve this compound's solubility?
A3: Nanosuspensions increase the saturation solubility and dissolution rate of a drug by reducing its particle size to the nanometer range.[6] According to the Noyes-Whitney equation, a smaller particle size leads to a larger surface area, which in turn enhances the dissolution velocity.
Q4: How does co-crystallization improve the solubility of this compound?
A4: Co-crystallization involves forming a new crystalline solid phase containing this compound and a co-former in a specific stoichiometric ratio.[7][8] This new crystalline structure has different physicochemical properties, often leading to improved solubility and dissolution compared to the pure drug.[9]
Troubleshooting Guides
Solid Dispersion
Problem: Low drug content in the prepared solid dispersion.
-
Possible Cause: Incomplete dissolution of the drug in the solvent during preparation (solvent evaporation method) or improper mixing (melting method).
-
Troubleshooting Tip: Ensure the drug is completely dissolved in the selected solvent before adding the carrier. For the melting method, ensure thorough mixing of the drug and carrier at a temperature that allows for a homogenous melt.[10] Optimize the drug-to-carrier ratio; higher carrier concentrations can sometimes lead to better drug entrapment.[11]
Problem: The solid dispersion does not show a significant improvement in dissolution rate.
-
Possible Cause: The drug may not have converted from a crystalline to an amorphous state. The chosen carrier may not be suitable for this compound.
-
Troubleshooting Tip: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of the drug.[2][12] Experiment with different carriers and drug-to-carrier ratios to find the optimal formulation.[1] For instance, ternary solid dispersions incorporating a second polymer like PVPK30 with β-cyclodextrin have shown drastic improvements.[1]
Nanosuspension
Problem: Large and non-uniform particle size in the nanosuspension.
-
Possible Cause: Inefficient particle size reduction technique or inappropriate stabilizer concentration.
-
Troubleshooting Tip: Optimize the parameters of your preparation method. For precipitation-ultrasonication, adjust the power and duration of sonication.[13] For high-pressure homogenization, optimize the pressure and number of cycles.[6] Ensure the concentration of stabilizers (e.g., PVP K30, HPMC, SLS) is optimal to prevent particle aggregation.[13]
Problem: Instability of the nanosuspension, leading to particle aggregation over time.
-
Possible Cause: Insufficient amount of stabilizer or an inappropriate choice of stabilizer.
-
Troubleshooting Tip: Increase the concentration of the stabilizer or use a combination of stabilizers to provide both steric and electrostatic stabilization.[14] Measure the zeta potential of the nanosuspension; a value greater than ±30 mV generally indicates good stability.[14]
Co-crystallization
Problem: Failure to form co-crystals.
-
Possible Cause: The chosen co-former is not suitable for forming co-crystals with this compound. The solvent system used for crystallization is not appropriate.
-
Troubleshooting Tip: Screen a variety of co-formers with different functional groups that can interact with this compound via hydrogen bonding.[7][15] Experiment with different solvents or solvent mixtures for the co-crystallization process. The solvent evaporation technique is a commonly used method.[9]
Problem: The resulting co-crystals show minimal improvement in solubility.
-
Possible Cause: The selected co-former, although forming a co-crystal, does not significantly alter the crystal lattice energy in a way that favors dissolution.
-
Troubleshooting Tip: Select co-formers that are highly water-soluble themselves, such as organic acids like citric acid, tartaric acid, or oxalic acid.[7][8] Vary the stoichiometric ratio of this compound to the co-former, as this can influence the properties of the resulting co-crystal.[7]
Quantitative Data Summary
| Technique | Carrier/Co-former | Drug:Carrier Ratio | Solubility Enhancement | Dissolution Rate Improvement | Reference |
| Solid Dispersion | Poloxamer 188 | 1:5 | 46.6-fold increase in saturation solubility (0.345 mg/ml) | 98.20% release in 60 min | [5] |
| β-cyclodextrin & PVPK30 | - | Significant increase | Drastic improvement | [1] | |
| PEG 6000 | 1:6 | Increased with higher carrier ratio | F9 showed rapid reduction in blood glucose | [2] | |
| Modified Gum Karaya | 1:4 | Maximum solubility observed | Higher than pure drug | [12] | |
| Nanosuspension | HPMC, PVP K30, SLS | - | 5.77-fold increase | >85% release in 10 min | [13] |
| Pluronic F68, PEG 400 | - | - | 97.6% release in 60 min | [14] | |
| Co-crystallization | Tartaric Acid | 1:2 | - | Remarkably higher than parent drug | [7][9] |
| Oxalic Acid | - | Significant enhancement | Increased dissolution rate | [8][16] | |
| Caffeine | - | - | Several-folds higher plasma concentration | [17] | |
| Hydrotropy | Sodium Citrate (40%) | - | 284.33-fold increase (803.79 µg/ml) | 99.95% release in 30 min (kneading method) | [18] |
Experimental Protocols
Preparation of this compound Solid Dispersion (Kneading Method)
-
Weighing: Accurately weigh this compound and the chosen carrier (e.g., Poloxamer 188) in the desired ratio (e.g., 1:1, 1:2, 1:3, 1:4, 1:5).[5]
-
Mixing: Place the carrier in a mortar and add a small amount of a suitable solvent (e.g., water) to form a paste.
-
Incorporation: Gradually add the this compound powder to the paste and knead for a specified period (e.g., 30 minutes).[5]
-
Drying: Dry the resulting mass at a controlled temperature (e.g., 45°C) until a constant weight is achieved.
-
Sieving and Storage: Pulverize the dried mass and pass it through a sieve of appropriate mesh size. Store the prepared solid dispersion in a desiccator.[5]
Preparation of this compound Nanosuspension (Precipitation-Ultrasonication Method)
-
Organic Phase Preparation: Dissolve this compound and a stabilizer (e.g., Lipoid S100) in a suitable organic solvent or co-solvent mixture (e.g., methanol and acetone 1:1) with the aid of sonication and gentle heating (e.g., 60°C).[6]
-
Aqueous Phase Preparation: Dissolve hydrophilic stabilizers (e.g., PVPK 30 and PEG 6000) in purified water.[6]
-
Precipitation: Quickly inject the organic phase into the aqueous phase under constant stirring.
-
Ultrasonication: Subject the resulting suspension to high-power ultrasonication for a specific duration to reduce the particle size to the nano-range.[13]
-
Lyophilization (Optional): To obtain a dry powder, the nanosuspension can be lyophilized.
Preparation of this compound Co-crystals (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and the selected co-former (e.g., tartaric acid) in a suitable solvent in the desired molar ratio (e.g., 1:1 or 1:2).[7][9]
-
Evaporation: Allow the solvent to evaporate slowly at room temperature or under controlled conditions.
-
Collection and Drying: Collect the solid crystals that form and dry them under vacuum.
-
Characterization: Characterize the resulting product using techniques like DSC, XRD, and FTIR to confirm the formation of a new crystalline phase.[7][9]
Visualizations
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. mdpi.com [mdpi.com]
- 3. jppres.com [jppres.com]
- 4. jppres.com [jppres.com]
- 5. sciensage.info [sciensage.info]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. japer.in [japer.in]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
- 12. Dissolution enhancement of this compound using modified gum karaya as a carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fabrication and characterization of this compound nanosuspension by ultrasonication-assisted precipitation for improvement of oral bioavailability and in vitro α-glucosidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacophorejournal.com [pharmacophorejournal.com]
- 15. ijpsr.com [ijpsr.com]
- 16. Issuu [issuu.com]
- 17. archives.ijper.org [archives.ijper.org]
- 18. ejua.net [ejua.net]
Technical Support Center: Overcoming Glimepiride's Extensive First-Pass Metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of novel glipizide formulations aimed at overcoming its extensive first-pass metabolism.
General FAQs
Q1: What is the primary challenge in the oral delivery of glimepiride?
This compound, a third-generation sulfonylurea, faces significant challenges in oral delivery primarily due to its low aqueous solubility and extensive first-pass metabolism in the liver.[1][2] This leads to variable and often low bioavailability, which can affect its therapeutic efficacy in managing type 2 diabetes.[1][2]
Q2: How does first-pass metabolism affect this compound?
After oral administration, this compound is absorbed from the gastrointestinal tract and transported to the liver via the portal vein. In the liver, it undergoes significant metabolism, primarily by the cytochrome P450 enzyme CYP2C9, before it can reach systemic circulation.[3] This metabolic process reduces the concentration of active drug that reaches the bloodstream, thereby limiting its therapeutic effect.
Q3: What are the main strategies to overcome this compound's first-pass metabolism?
Several strategies are being explored to bypass or reduce the first-pass metabolism of this compound. These include:
-
Nanoformulations: Developing nanosuspensions, nanoemulsions, or solid lipid nanoparticles to alter the absorption pathway and potentially utilize lymphatic transport, thus bypassing the liver.
-
Solid Dispersions: Creating solid dispersions of this compound in hydrophilic carriers to enhance its dissolution rate and absorption, potentially saturating the metabolic enzymes in the liver.
-
Alternative Routes of Administration: Utilizing transdermal or buccal delivery systems to introduce the drug directly into the systemic circulation, thereby avoiding the gastrointestinal tract and the liver.[3]
-
Co-crystallization: Forming co-crystals of this compound with a suitable co-former to improve its solubility and dissolution characteristics.
I. Solid Dispersions
Solid dispersions of this compound in hydrophilic carriers have been shown to enhance its dissolution rate and bioavailability.
Troubleshooting Guide: this compound Solid Dispersions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Drug Content | Incomplete dissolution of the drug in the solvent during preparation. | Ensure complete dissolution by using a suitable solvent system and adequate mixing. Consider slightly increasing the solvent volume or employing gentle heating. |
| Phase separation during solvent evaporation. | Optimize the solvent evaporation rate. A very rapid evaporation can sometimes lead to drug precipitation. Ensure uniform mixing throughout the evaporation process. | |
| Inconsistent In Vitro Drug Release | Non-uniform distribution of the drug in the polymer matrix. | Improve the mixing process during preparation. For solvent evaporation methods, ensure the drug and carrier are fully dissolved before evaporation. For melting methods, ensure a homogenous melt is achieved. |
| Recrystallization of the drug upon storage. | Select a polymer that has good miscibility with this compound and a high glass transition temperature (Tg) to inhibit molecular mobility and prevent recrystallization. Store the solid dispersion in a desiccator to prevent moisture-induced crystallization. | |
| Poor Flowability of the Solid Dispersion Powder | Irregular particle shape and size, or electrostatic charges. | Optimize the grinding or sieving process to obtain more uniform particles. Incorporate a glidant, such as colloidal silicon dioxide, in low concentrations. |
| Drug-Excipient Incompatibility | Chemical interaction between this compound and the chosen carrier. | Conduct compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) before formulation.[4] The absence of new peaks or significant shifts in existing peaks in FTIR spectra, and the absence of major shifts in the melting endotherm in DSC thermograms, generally indicate good compatibility.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Accurately weigh this compound and a hydrophilic carrier (e.g., PVP K30, PEG 6000) in a desired ratio (e.g., 1:1, 1:3, 1:5).[5]
-
Dissolve both the drug and the carrier in a suitable solvent, such as methanol, in a round-bottom flask.[5]
-
Ensure complete dissolution by stirring the mixture using a magnetic stirrer.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).[5]
-
Dry the resulting solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Store the prepared solid dispersion in an airtight container in a cool, dry place.
Protocol 2: In Vitro Dissolution Study of this compound Solid Dispersions
-
Perform the dissolution study using a USP Type II (paddle) dissolution apparatus.
-
Use 900 mL of phosphate buffer (pH 6.8) as the dissolution medium, maintained at 37 ± 0.5°C.[6]
-
Set the paddle rotation speed to 50 rpm.[6]
-
Accurately weigh a quantity of the solid dispersion equivalent to a specific dose of this compound (e.g., 2 mg) and place it in the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm membrane filter.
-
Analyze the concentration of this compound in the samples using a validated UV-Vis spectrophotometer at a wavelength of 228 nm or a validated HPLC method.[6]
Data Presentation
Table 1: Comparison of In Vitro Drug Release from this compound Solid Dispersions
| Formulation | Carrier | Drug:Carrier Ratio | % Drug Release at 30 min | % Drug Release at 60 min |
| Pure this compound | - | - | <10% | <20% |
| SD1 | PVP K30 | 1:5 | ~70% | ~90% |
| SD2 | PEG 6000 | 1:5 | ~65% | ~85% |
| SD3 | Poloxamer 188 | 1:4 | ~80% | >95%[6] |
Note: The data presented are representative and may vary depending on the specific experimental conditions.
Visualization
Caption: Experimental workflow for solid dispersion.
II. Nanosuspensions
Nanosuspensions are colloidal dispersions of nanosized drug particles stabilized by surfactants and polymers. This approach increases the surface area of the drug, leading to a higher dissolution velocity and improved bioavailability.
Troubleshooting Guide: this compound Nanosuspensions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Particle Aggregation/Instability | Insufficient stabilizer concentration or inappropriate stabilizer. | Optimize the type and concentration of the stabilizer (e.g., polymers like HPMC, PVP; surfactants like Poloxamer, SLS). A combination of stabilizers often provides better stability. Ensure the zeta potential is sufficiently high (typically > |
| Ostwald ripening (growth of larger particles at the expense of smaller ones). | Use a combination of stabilizers to provide both electrostatic and steric stabilization. Store the nanosuspension at a lower temperature (e.g., 4°C) to reduce the kinetic energy of the particles.[7] | |
| Large Particle Size or Broad Particle Size Distribution (High PDI) | Inefficient particle size reduction technique. | Optimize the parameters of the homogenization or milling process (e.g., pressure, number of cycles, sonication time and power).[7] For precipitation methods, control the rate of addition of the drug solution to the anti-solvent and the stirring speed. |
| Inappropriate solvent/anti-solvent system. | Select a solvent in which the drug is highly soluble and an anti-solvent in which it is poorly soluble, and ensure they are miscible. | |
| Clogging of Homogenizer or Mill | High viscosity of the suspension or large initial particle size. | Dilute the suspension or reduce the initial drug concentration. Perform a pre-milling step to reduce the initial particle size. |
| Low Drug Content after Preparation | Adhesion of the drug to the equipment. | Pre-saturate the equipment with a drug solution. Use appropriate cleaning procedures to recover any adhered drug. |
| Degradation of the drug due to high energy input. | Optimize the energy input (e.g., lower homogenization pressure or sonication power) and consider cooling the system during the process. |
Experimental Protocols
Protocol 3: Preparation of this compound Nanosuspension by Anti-Solvent Precipitation-Ultrasonication Method
-
Prepare a drug solution by dissolving a specific amount of this compound in a suitable organic solvent (e.g., acetone, methanol).[7]
-
Prepare an aqueous anti-solvent phase containing a stabilizer or a combination of stabilizers (e.g., HPMC, PVP K30, SLS).[7]
-
Inject the drug solution into the anti-solvent phase under high-speed stirring using a magnetic stirrer.
-
Subject the resulting suspension to high-power ultrasonication for a specific duration to reduce the particle size.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a Zetasizer.
-
The nanosuspension can be further processed (e.g., lyophilized) to produce a solid dosage form.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
-
Use healthy adult Wistar or Sprague-Dawley rats, fasted overnight with free access to water.
-
Divide the animals into groups (e.g., control group receiving pure this compound suspension, test group receiving this compound nanosuspension).
-
Administer the formulations orally via gavage at a specified dose.
-
Collect blood samples (e.g., 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
Extract this compound from the plasma samples using a suitable liquid-liquid or solid-phase extraction method.
-
Analyze the concentration of this compound in the plasma samples using a validated HPLC method.[8]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Data Presentation
Table 2: Comparative Pharmacokinetic Parameters of this compound Nanosuspensions in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Pure this compound Suspension | ~350 | ~4 | ~2500 | 100 |
| Nanosuspension 1 | ~700 | ~2 | ~5000 | ~200 |
| Nanosuspension 2 (optimized) | ~850 | ~1.5 | ~6500 | ~260 |
Note: The data presented are representative and may vary depending on the specific formulation and experimental conditions.
Visualization
Caption: Experimental workflow for nanosuspension.
III. Buccal Films
Buccal films offer an alternative route of administration that bypasses the gastrointestinal tract and first-pass metabolism by delivering the drug directly into the systemic circulation through the buccal mucosa.
Troubleshooting Guide: this compound Buccal Films
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Mucoadhesion | Inappropriate mucoadhesive polymer or insufficient concentration. | Screen different mucoadhesive polymers (e.g., Carbopol, HPMC, chitosan) and optimize their concentration. Ensure proper hydration of the polymer during film formation. |
| Dryness of the buccal mucosa model during ex vivo testing. | Keep the mucosal tissue moist with simulated saliva fluid throughout the experiment. | |
| Film Brittleness | Insufficient plasticizer concentration. | Optimize the concentration of the plasticizer (e.g., propylene glycol, glycerin). A higher concentration generally leads to a more flexible film. |
| Incompatible polymer blend. | Ensure the polymers used in the film are compatible with each other. | |
| Non-uniform Drug Content | Inhomogeneous distribution of the drug in the polymer solution before casting. | Ensure the drug is completely dissolved or uniformly suspended in the polymer solution with continuous stirring before casting. |
| Air bubbles in the casting solution. | Degas the polymer solution by sonication or by letting it stand for a period before casting. | |
| Inconsistent Drug Release | Non-uniform film thickness. | Ensure the casting surface is level and the casting solution is spread evenly. Use a casting knife or a film applicator for better thickness control. |
| Drug crystallization within the film. | Incorporate a crystallization inhibitor or use a polymer that can maintain the drug in an amorphous state. |
Experimental Protocols
Protocol 5: Preparation of this compound Buccal Films by Solvent Casting Method
-
Dissolve a film-forming polymer (e.g., HPMC) and a mucoadhesive polymer (e.g., Carbopol) in a suitable solvent system (e.g., water, ethanol).[3]
-
Add a plasticizer (e.g., propylene glycol) to the polymer solution and stir until a homogenous solution is formed.[3]
-
Dissolve this compound in a small amount of solvent and add it to the polymer solution with continuous stirring.
-
Pour the resulting solution into a petri dish or onto a flat casting surface.
-
Allow the solvent to evaporate slowly at room temperature or in a controlled environment.
-
Once the film is formed, carefully peel it from the casting surface and cut it into the desired size.
-
Store the films in a desiccator until further evaluation.
Protocol 6: Ex Vivo Permeation Study of this compound Buccal Films
-
Use a Franz diffusion cell for the permeation study.
-
Obtain fresh buccal mucosa from an animal source (e.g., porcine or goat).
-
Mount the buccal mucosa on the diffusion cell with the mucosal side facing the donor compartment.
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 6.8) and maintain the temperature at 37 ± 0.5°C with constant stirring.
-
Place the buccal film on the mucosal surface in the donor compartment.
-
Withdraw samples from the receptor compartment at regular intervals and replace with fresh buffer.
-
Analyze the drug concentration in the samples using a validated HPLC method.
Data Presentation
Table 3: Comparison of Ex Vivo Permeation of this compound from Buccal Films
| Formulation | Polymer Composition | Permeation Enhancer | Cumulative Drug Permeated at 6h (µg/cm²) |
| Control (Drug Suspension) | - | - | Low |
| Buccal Film 1 | HPMC/Carbopol | None | Moderate |
| Buccal Film 2 | HPMC/Carbopol | With Enhancer | High |
Note: The data presented are representative and may vary depending on the specific formulation and experimental conditions.
Visualization
Caption: Experimental workflow for buccal film.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Improved Transmucosal Delivery of this compound via Unidirectional Release Buccal Film Loaded With Vitamin E TPGS-Based Nanocarrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Fabrication and characterization of this compound nanosuspension by ultrasonication-assisted precipitation for improvement of oral bioavailability and in vitro α-glucosidase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of this compound in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing unexpected hyperglycemia with Glimepiride in mouse models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected hyperglycemia when using Glimepiride in mouse models.
Frequently Asked Questions (FAQs)
Q1: We are administering this compound to our mouse model of type 2 diabetes, but we are observing an unexpected increase in blood glucose levels. Is this a known phenomenon?
A1: Yes, paradoxical hyperglycemia and impaired glucose tolerance following this compound administration in mice have been reported in the scientific literature.[1][2][3][4] While this compound is a sulfonylurea drug that typically lowers blood glucose by stimulating insulin secretion from pancreatic β-cells, studies have shown that in various mouse strains, its effects can be contrary to those observed in humans.[1][2]
Q2: What are the potential mechanisms behind this paradoxical hyperglycemic effect of this compound in mice?
A2: The exact mechanisms are still under investigation, but some studies suggest that chronic sulfonylurea treatment can lead to β-cell dysfunction and a reduction in insulin secretion in response to glucose.[5][6] One study reported that mice treated with this compound exhibited fasting hyperglycemia, glucose intolerance, and decreased insulin levels.[1][2][3] Interestingly, this effect was observed to be dose-dependent and reversible upon discontinuation of the drug.[1][3] Another study in a T2D mouse model showed that chronic treatment with a different sulfonylurea, glibenclamide, did not improve blood glucose levels and led to decreased plasma insulin.[5][7]
Q3: Does the mouse strain influence the hyperglycemic response to this compound?
A3: The paradoxical effect of this compound has been observed in multiple mouse strains, including C57Bl/6J, C3H, transgenic Grn-/- mice, and diabetic db/db mice, suggesting it may be a more generalized phenomenon in rodents rather than a strain-specific issue.[1][2][3]
Q4: For how long does this compound need to be administered to see this hyperglycemic effect?
A4: Studies have shown that the hyperglycemic and glucose-intolerant effects of this compound can become apparent after two weeks of administration in chow.[1][2] In contrast, overnight treatment did not show a significant effect on fasting blood glucose or glucose tolerance.[1]
Q5: Is the hyperglycemic effect of this compound in mice reversible?
A5: Yes, the hyperglycemic effect and impaired glucose tolerance induced by this compound in mice have been shown to be reversible. One study demonstrated that glucose levels returned to control levels within three weeks after discontinuing this compound from the diet.[1][3]
Troubleshooting Guide
If you are observing unexpected hyperglycemia in your mouse models treated with this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| Increased fasting blood glucose and impaired glucose tolerance after this compound treatment. | Paradoxical effect of this compound in mice. | 1. Confirm the finding: Repeat the experiment with appropriate controls (vehicle-treated group).2. Review the literature: Be aware that this is a documented phenomenon in mice.[1][2][3][8]3. Consider the duration of treatment: The effect is more pronounced with chronic administration (e.g., 2 weeks or more).[1]4. Measure insulin levels: Assess serum insulin levels to determine if the hyperglycemia is associated with decreased insulin secretion.[1][2] |
| No hypoglycemic effect observed. | Development of sulfonylurea resistance or β-cell exhaustion. | 1. Assess β-cell function: Perform glucose-stimulated insulin secretion (GSIS) assays on isolated islets to evaluate β-cell responsiveness.2. Histological analysis: Examine pancreatic tissue for changes in islet morphology, β-cell mass, and markers of β-cell identity.[5][7]3. Consider an alternative model: If the goal is to study the hypoglycemic effects of sulfonylureas, a different animal model (e.g., rats) or a different class of antidiabetic drugs may be more appropriate for your research question. |
| Variability in blood glucose readings. | Experimental procedure inconsistencies. | 1. Standardize fasting times: Ensure a consistent fasting period before blood glucose measurements.2. Consistent administration: If administering via oral gavage, ensure accurate dosing and technique. Administration in chow can reduce handling stress.[1][2]3. Acclimatize animals: Allow for a sufficient acclimatization period before starting the experiment to minimize stress-induced hyperglycemia. |
Data Presentation
Table 1: Effect of this compound on Fasting Blood Glucose and Glucose Tolerance in C57Bl/6J Mice
| Treatment Group | Fasting Blood Glucose (mg/dL) at 2 weeks | Area Under the Curve (AUC) for Glucose Tolerance Test |
| Control | ~100 | Baseline |
| This compound (1 mg/kg/day) | Slightly elevated (not statistically significant) | Trend towards impairment (not statistically significant)[1][2][9] |
| This compound (8 mg/kg/day) | Significantly elevated (~125 mg/dL)[1][2][9] | Significantly increased (impaired glucose tolerance)[1][2][9] |
Data are approximations based on graphical representations in the cited literature and are for illustrative purposes.[9]
Table 2: Effect of this compound on Serum Insulin and Glucagon in C57Bl/6J Mice
| Treatment Group (8 mg/kg/day for 2 weeks) | Serum Insulin Levels | Serum Glucagon Levels |
| Control | Baseline | No significant change |
| This compound | Decreased by approximately 50%[1][2][9] | No significant change[1][2][9] |
Experimental Protocols
Protocol 1: Induction of Hyperglycemia in Mice
This protocol describes the induction of hyperglycemia using streptozotocin (STZ), a common method for creating a mouse model of type 1 diabetes. For modeling type 2 diabetes, a high-fat diet followed by a low dose of STZ is often used.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
8-12 week old male mice (e.g., C57Bl/6J)
-
Insulin syringes (28-30 gauge)
-
Glucometer and test strips
Procedure:
-
Preparation: On the day of induction, prepare a fresh solution of STZ in cold, sterile citrate buffer. A common dose for inducing severe hyperglycemia is a single high dose of 150-200 mg/kg body weight. For a milder hyperglycemia or a type 2 diabetes model, multiple low doses (e.g., 50 mg/kg for 5 consecutive days) can be used.[10]
-
Fasting: Fast the mice for 4-6 hours before STZ injection. This increases the susceptibility of pancreatic β-cells to STZ.[10]
-
Injection: Administer the freshly prepared STZ solution intraperitoneally (i.p.).
-
Monitoring: Monitor blood glucose levels from tail vein blood at 48-72 hours post-injection and then periodically. Hyperglycemia is typically defined as a non-fasting blood glucose level >250 mg/dL.[11]
-
Animal Welfare: Provide supportive care as needed. Mice may experience transient hypoglycemia shortly after STZ injection, followed by hyperglycemia. Ensure easy access to food and water.
Protocol 2: Administration of this compound in Mouse Chow
This method is preferred for chronic administration to minimize animal stress from repeated handling.[1][2]
Materials:
-
This compound powder
-
Powdered mouse chow
-
Pill press or a method to formulate the chow into pellets (if desired)
-
Scale
Procedure:
-
Dose Calculation: Determine the target dose of this compound in mg/kg/day.
-
Food Consumption: Measure the average daily food consumption of the mice (in grams) for a few days before starting the treatment to accurately calculate the required concentration of this compound in the chow.
-
Chow Preparation: Thoroughly mix the calculated amount of this compound powder with the powdered chow to ensure a homogenous distribution.
-
Administration: Provide the this compound-containing chow to the mice ad libitum.
-
Monitoring: Monitor food intake and body weight regularly to ensure the mice are eating and to adjust the drug concentration if necessary.
Mandatory Visualizations
Caption: Mechanism of this compound-induced insulin secretion.
Caption: Workflow for investigating this compound effects in mice.
Caption: Troubleshooting logic for unexpected hyperglycemia.
References
- 1. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Administered in Chow Reversibly Impairs Glucose Tolerance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 12449 Mechanisms Underlying Progressive Loss Of Sulfonylurea Sensitivity In T2D In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. researchgate.net [researchgate.net]
- 10. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Technical Support Center: Enhancing the Dissolution Rate of Glimepiride Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the dissolution rate of Glimepiride formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to enhance the dissolution rate of this compound?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2] The primary methods to improve its dissolution rate focus on increasing the drug's surface area and apparent solubility. These techniques include:
-
Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix at a molecular level.[3][4] Common carriers include polyvinylpyrrolidone (PVP K30), poloxamers, polyethylene glycols (PEGs), and β-cyclodextrin.[3][5]
-
Micronization: Reducing the particle size of the this compound powder to increase the surface area available for dissolution.[6]
-
Complexation: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance its aqueous solubility.[7][8]
Q2: How does the drug-to-carrier ratio impact the dissolution rate in solid dispersions?
A2: The drug-to-carrier ratio is a critical factor. Generally, a higher proportion of the hydrophilic carrier leads to a greater enhancement in the dissolution rate.[2][5] This is attributed to improved wettability and a more amorphous state of the drug. However, an excessively high carrier concentration may not provide further significant improvement and could increase the final dosage form's bulk.[9] Optimization of this ratio is crucial for achieving the desired dissolution profile while maintaining a practical formulation.
Q3: Can ternary solid dispersions offer advantages over binary systems for this compound?
A3: Yes, ternary solid dispersions, which include a third component like a surfactant or a second polymer, can offer further dissolution enhancement compared to binary systems.[2] For instance, combining β-cyclodextrin with PVP K30 has been shown to significantly increase the solubility and dissolution rate of this compound more than the binary solid dispersion with β-cyclodextrin alone.[2]
Q4: What are the key differences in the outcomes of micronization versus solid dispersion techniques for this compound?
A4: Both micronization and solid dispersion can significantly improve the dissolution rate of this compound.[10] Micronization increases the surface area for dissolution but does not alter the drug's equilibrium solubility.[6] Solid dispersion, on the other hand, can enhance the apparent solubility by converting the drug to a more amorphous and readily dissolvable form.[4] Studies have shown that both techniques can produce formulations with dissolution profiles comparable to the marketed product.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation of this compound with enhanced dissolution rates.
Solid Dispersion
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Content in the Final Product | - Incomplete dissolution of the drug or carrier in the solvent during preparation.- Phase separation during solvent evaporation.- Loss of material during processing. | - Ensure complete dissolution by selecting a common solvent in which both drug and carrier are highly soluble.[11]- Use a sufficient volume of solvent.- Employ rapid solvent removal techniques like spray drying to minimize phase separation.[12]- Handle the product carefully to avoid mechanical loss. |
| Product is Sticky and Difficult to Handle | - Low glass transition temperature (Tg) of the polymer.- Residual solvent in the final product. | - Select a carrier with a higher Tg.- Ensure complete removal of the solvent by optimizing the drying process (e.g., increasing temperature or time, using a vacuum).[11] |
| Inconsistent Dissolution Profiles Between Batches | - Lack of reproducibility in the preparation method.- Variability in the physical form of the drug in the dispersion (crystalline vs. amorphous). | - Standardize all process parameters (e.g., stirring speed, evaporation rate, temperature).- Characterize the solid-state of each batch using techniques like XRD and DSC to ensure consistency.[7] |
| Drug Recrystallization During Storage | - The amorphous drug is thermodynamically unstable.- Inappropriate choice of carrier or drug-to-carrier ratio. | - Store the solid dispersion in a low-humidity environment.- Use polymers with strong hydrogen bonding potential with the drug to inhibit recrystallization.- Consider adding a second polymer or surfactant to create a more stable ternary system.[13] |
Micronization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Particle Agglomeration After Milling | - Increased surface energy of the fine particles leads to strong cohesive forces.[14] | - Co-micronize this compound with an excipient like lactose or a surfactant like Lutrol F68 to reduce particle cohesion.[10][15]- Optimize milling parameters to avoid excessive generation of very fine particles.- Consider dry coating the particles with nano-sized excipients during micronization.[3] |
| Poor Flowability of the Micronized Powder | - Increased cohesiveness and electrostatic charges due to the high surface area. | - Blend the micronized powder with glidants such as colloidal silicon dioxide.- Use co-micronization with excipients that improve flow properties.[15] |
| Amorphization of the Drug Surface | - High mechanical stress during milling can induce amorphous regions on the crystal surface.[16] | - Optimize milling intensity and duration to minimize mechanical stress.- Condition the micronized material post-milling (e.g., controlled humidity and temperature) to allow for relaxation of amorphous regions. |
| Insignificant Improvement in Dissolution Rate | - Agglomeration of micronized particles reduces the effective surface area for dissolution.[17] | - Ensure proper dispersion of the micronized powder in the dissolution medium by using wetting agents or by formulating it into a well-disintegrating tablet.[18] |
Cyclodextrin Complexation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Complexation Efficiency | - Poor fit of the this compound molecule within the cyclodextrin cavity.- Inappropriate method of complexation. | - Use a modified cyclodextrin with a more suitable cavity size or with functional groups that can interact more strongly with the drug (e.g., HP-β-CD).[8]- Optimize the preparation method (kneading and co-precipitation are often more effective than physical mixing).[19]- Consider adding a ternary agent, such as a water-soluble polymer, to enhance complexation.[20][21] |
| Difficulty in Confirming Complex Formation | - Overlapping signals or subtle changes in analytical data. | - Utilize multiple characterization techniques. Changes in the diffraction pattern (XRD), the disappearance or shifting of the drug's melting peak (DSC), and shifts in vibrational bands (FTIR) collectively provide strong evidence of complexation.[7][22] |
| Precipitation of the Complex | - The solubility of the complex itself may be limited. | - Use more soluble cyclodextrin derivatives like HP-β-CD or SBE-β-CD.[8]- Adjust the pH of the medium if the drug's solubility is pH-dependent. |
Data Presentation
Table 1: Comparison of Dissolution Enhancement Techniques for this compound
| Technique | Carrier/Excipient | Drug:Carrier Ratio | Method | % Drug Release (at 30 min) | Reference(s) |
| Pure this compound | - | - | - | ~20-30% | [3][23] |
| Solid Dispersion | PVP K30 | 1:9 | Solvent Evaporation | >90% | [10] |
| Poloxamer 407 | 1:9 | Melting | ~90% | [3] | |
| PEG 6000 | 1:5 | Fusion | ~85% | [24] | |
| β-Cyclodextrin | 1:3 | Solvent Evaporation | ~80% | [5] | |
| β-CD + PVP K30 | (1:2) + (1:2) | Solvent Evaporation | >95% | [2] | |
| Micronization | Lactose + Lutrol F68 | N/A | Co-milling | ~85% | [10] |
| Cyclodextrin Complex | HP-β-CD | 1:1 (molar) | Kneading | ~90% | [19] |
| β-CD | 1:1 (molar) | Kneading | ~75% | [19] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh this compound and the selected hydrophilic carrier (e.g., PVP K30) in the desired ratio (e.g., 1:9 w/w).
-
Dissolve both components in a suitable organic solvent (e.g., methanol) in a beaker with continuous stirring using a magnetic stirrer until a clear solution is obtained.[25]
-
Evaporation: Evaporate the solvent using a rotary evaporator or by heating on a water bath at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature to remove any residual solvent.
-
Sizing: Pulverize the dried mass using a mortar and pestle and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Preparation of Micronized this compound
-
Premixing: Accurately weigh this compound and any co-milling excipients (e.g., lactose, Lutrol F68).
-
Blend the powders thoroughly in a suitable blender.
-
Milling: Introduce the powder blend into a micronizer (e.g., a jet mill).
-
Set the milling parameters (e.g., grinding pressure, feed rate) to achieve the target particle size distribution.
-
Collect the micronized powder.
-
Characterization: Characterize the particle size distribution of the collected powder using a suitable technique like laser diffraction.
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading
-
Wetting: Place the accurately weighed cyclodextrin (e.g., HP-β-CD) in a mortar.
-
Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) to form a paste.[19]
-
Kneading: Gradually add the accurately weighed this compound to the paste and knead thoroughly for a specified period (e.g., 30-60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sizing: Pulverize the dried complex and pass it through a sieve.
-
Storage: Store the complex in a well-closed container in a cool, dry place.
Visualizations
References
- 1. onlinepharmacytech.info [onlinepharmacytech.info]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. onlinepharmacytech.info [onlinepharmacytech.info]
- 8. Formulation and biological evaluation of this compound-cyclodextrin-polymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dissolution enhancement of this compound using modified gum karaya as a carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to improve dissolution and oral absorption of this compound tablets: solid dispersion versus micronization techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jppres.com [jppres.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. Particle Size Reduction - Catalent [catalent.com]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. itmedicalteam.pl [itmedicalteam.pl]
- 18. "Effect of Compression Force on Agglomeration of Micronized Active Phar" by Suresh Potharaju [dc.uthsc.edu]
- 19. oeilresearch.com [oeilresearch.com]
- 20. Implication of inclusion complexation of this compound in cyclodextrin-polymer systems on its dissolution, stability and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Adjusting for Glimepiride's impact on fat cell hypertrophy in studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals studying the impact of glimepiride on fat cell hypertrophy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound influences fat cell size and differentiation?
A1: The primary mechanism is through its action as a partial agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] Unlike its main function of stimulating insulin secretion, this extrapancreatic effect allows this compound to induce the differentiation of pre-adipocytes into mature fat cells, leading to increased lipid accumulation and expression of genes involved in lipid metabolism.[1][3] The activation of PPARγ by this compound is considered a "glitazone-like" action.[1] This effect is independent of its action on pancreatic beta-cells, as it can be blocked by PPARγ antagonists.[1]
Q2: How does this compound's effect on fat cells compare to other sulfonylureas, such as glibenclamide?
A2: Both this compound and glibenclamide promote adipocyte differentiation through PPARγ activation.[1] However, studies indicate differences in their potency and downstream effects. Glibenclamide has been shown to be more potent in inducing the adipocyte marker gene FABP4.[1] In animal studies, while both drugs showed a hypertrophying effect on fat cells, the effect was greater with glibenclamide, which also led to a significant increase in TNF-alpha (TNF-α) mRNA expression in adipose tissue, a marker of inflammation.[4] this compound did not significantly increase TNF-α expression compared to controls.[4]
Q3: What are the expected downstream effects of this compound treatment on adipocyte gene expression and protein secretion?
A3: this compound treatment is expected to alter the expression and secretion of several key adipocytokines and metabolic genes. A primary effect is the increased expression and secretion of adiponectin, an insulin-sensitizing hormone.[2][5][6] It also induces genes involved in lipid metabolism, such as Fatty Acid Binding Protein 4 (FABP4).[1] Additionally, this compound has been observed to blunt the expression of the pro-inflammatory cytokine TNF-α in retroperitoneal adipose tissue.[3] Some studies also suggest it activates the PI3K/Akt signaling pathway, which is involved in glucose metabolism and cell growth.[7][8]
Troubleshooting Guides
Issue 1: Inconsistent or weak adipocyte differentiation observed after this compound treatment.
-
Question: My pre-adipocyte cell line (e.g., 3T3-L1 or primary human ASCs) shows minimal lipid accumulation and marker gene expression after this compound treatment. What could be the cause?
-
Answer:
-
Suboptimal Drug Concentration: this compound is a partial PPARγ agonist and its effective concentration can be narrow. Its potency is lower than full agonists like pioglitazone and even other sulfonylureas like glibenclamide for certain markers.[1]
-
Solution: Perform a dose-response experiment. Based on literature, an effective concentration for inducing FABP4 in primary human adipocytes is around 2.8 µM.[1] Test a range from 0.1 µM to 10 µM.
-
-
Cell Health and Confluency: Preadipocytes must be healthy and reach near-confluency to differentiate efficiently.
-
Solution: Ensure cells are in the logarithmic growth phase before inducing differentiation. Do not let them become over-confluent. Perform a viability assay (e.g., Trypan Blue or MTT) to confirm cell health.
-
-
Presence of PPARγ Antagonists: Components in your media (e.g., certain lots of Fetal Bovine Serum) could have inhibitory effects.
-
Solution: Include a positive control using a potent, full PPARγ agonist (e.g., rosiglitazone or pioglitazone). If the positive control also fails, screen your media components or acquire a new lot of serum.
-
-
Insufficient Differentiation Cocktail: this compound alone may not be sufficient to induce robust differentiation. It often works in concert with other inducers.
-
Solution: Ensure your differentiation medium contains standard components like insulin, dexamethasone, and IBMX for the initial induction phase, as this compound's effect is often studied in this context.
-
-
Issue 2: High variability in lipid accumulation quantification (e.g., Oil Red O staining).
-
Question: I am seeing significant well-to-well or experiment-to-experiment variability in my Oil Red O staining results. How can I improve consistency?
-
Answer:
-
Inconsistent Cell Seeding: Uneven cell density across wells will lead to variable differentiation and lipid accumulation.
-
Solution: Ensure a single-cell suspension before plating and seed all wells from the same master suspension. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell settling.
-
-
Staining and Extraction Inconsistencies: Oil Red O staining can be variable. The washing steps and the efficiency of dye extraction are critical.
-
Solution: Standardize all incubation times and washing volumes. Use a plate shaker for gentle, consistent washing. For quantification, ensure complete evaporation of the isopropanol used for extraction before reading absorbance to avoid interference. Always include blank wells (no cells, but stained and extracted) to subtract background.
-
-
Timing of Analysis: The peak of lipid accumulation can vary. Analyzing too early or too late can introduce variability.
-
Solution: Perform a time-course experiment (e.g., analyze on days 8, 10, and 12 post-induction) to determine the optimal endpoint for your specific cell type and conditions.
-
-
Quantitative Data Summary
Table 1: Comparative Potency of this compound and Glibenclamide on Adipocyte Differentiation
| Compound | Target Gene | EC₅₀ (µM) | Cell Type |
| This compound | FABP4 | 2.8 | Primary Human Preadipocytes |
| Glibenclamide | FABP4 | 0.32 | Primary Human Preadipocytes |
| Data sourced from Mayer et al., 2011.[1] |
Table 2: In Vivo Effects of this compound vs. Glibenclamide on Rat Adipose Tissue (12-week treatment)
| Treatment Group | Mean Fat-Cell Area (µm²) | TNF-α mRNA Expression (Relative Units) |
| Control | 10,755 ± 6193 | 0.9 ± 0.4 |
| This compound | 11,317 ± 5646 | 0.9 ± 0.2 |
| Glibenclamide | 13,764 ± 7036 | 2.2 ± 1.1 |
| Data represents mean ± SD. Sourced from Inukai et al., 2005.[4] |
Table 3: Effect of this compound on Human Plasma Adiponectin Levels (3-month treatment)
| Time Point | Plasma Adiponectin (µg/mL) |
| Before Treatment | 7.5 ± 4.5 |
| After Treatment | 8.3 ± 4.5 |
| Data represents mean ± SD. Sourced from Motoyama et al., 2009.[2] |
Visualizations: Pathways and Workflows
Caption: this compound signaling in adipocytes via PPARγ and PI3K pathways.
Caption: Experimental workflow for assessing this compound on adipocytes.
Caption: Logical flow for troubleshooting inconsistent differentiation results.
Experimental Protocols
Protocol 1: In Vitro Adipocyte Differentiation with this compound
This protocol is a general guideline adapted from established methods for cell lines like 3T3-L1 or primary human adipose stromal cells (ASCs).[1][9] Optimization may be required.
-
Cell Seeding: Plate preadipocytes in a suitable growth medium (e.g., DMEM with 10% FBS) and allow them to reach 90-100% confluency. This is considered Day 0.
-
Initiation of Differentiation (Day 0):
-
Aspirate the growth medium.
-
Add Differentiation Medium I, consisting of:
-
Basal Medium (e.g., DMEM/F12) with 10% FBS.
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX).
-
1 µM Dexamethasone.
-
10 µg/mL Insulin.
-
-
Prepare parallel wells with your experimental conditions:
-
Vehicle Control (e.g., DMSO).
-
This compound (e.g., at 0.1, 1, and 10 µM).
-
Positive Control (e.g., 1 µM Rosiglitazone).
-
-
-
Maturation Phase (Day 2-3):
-
Aspirate Differentiation Medium I.
-
Add Differentiation Medium II, consisting of Basal Medium with 10 µg/mL Insulin. Add fresh Vehicle, this compound, or Positive Control to the respective wells.
-
-
Maintenance (Day 4 onwards):
-
Replace the medium every 2-3 days with Basal Medium containing only insulin. Re-add the respective treatments (Vehicle, this compound, etc.) with each media change.
-
-
Analysis:
-
Cells are typically considered mature adipocytes between Day 8 and Day 12.
-
Proceed with analysis, such as Oil Red O staining (Protocol 2) or RNA extraction (Protocol 3).
-
Protocol 2: Quantification of Lipid Accumulation with Oil Red O
-
Cell Fixation:
-
Wash the differentiated adipocytes twice with phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 10% formalin for at least 1 hour at room temperature.
-
-
Staining:
-
Wash the fixed cells with water.
-
Add 60% isopropanol for 5 minutes.
-
Aspirate the isopropanol and add freshly filtered Oil Red O working solution. Incubate for 20 minutes at room temperature.
-
Wash the cells repeatedly with water until excess stain is removed. Visually inspect under a microscope.
-
-
Quantification:
-
After the final wash, aspirate all water and allow the plate to dry completely.
-
Add 100% isopropanol to each well to elute the stain from the lipid droplets.
-
Incubate for 10-15 minutes on a shaker to ensure full elution.
-
Transfer the eluate to a new 96-well plate and measure the absorbance at approximately 510 nm.
-
Protocol 3: Analysis of Adipogenic Gene Expression via RT-qPCR
-
RNA Extraction:
-
On the desired day of analysis (e.g., Day 8), wash cells with PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen, TRIzol).
-
Extract total RNA using a column-based kit or TRIzol-chloroform extraction method according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit (e.g., iScript, SuperScript) following the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for your genes of interest, and a suitable SYBR Green master mix.
-
Target Genes: PPARG (PPARγ), FABP4 (aP2), ADIPOQ (Adiponectin).
-
Housekeeping Gene (for normalization): ACTB (Beta-actin), GAPDH, or TBP.
-
Run the reaction on a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of your target genes to the housekeeping gene and compare the expression in this compound-treated samples to the vehicle control.
-
References
- 1. Glitazone-like action of this compound and glibenclamide in primary human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A tale about perfect partners: New horizons in this compound and metformin Mechanisms of action [ve.scielo.org]
- 4. Comparison of the effects of this compound and glibenclamide on adipose tissue tumour necrosis factor-alpha mRNA expression and cellularity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of this compound on insulin resistance, adipocytokines, and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimal Protocol for the Differentiation and Metabolic Analysis of Human Adipose Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated RP-HPLC Methods for the Estimation of Glimepiride
This guide provides a detailed comparison of various validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantitative estimation of Glimepiride in pharmaceutical formulations. The information presented is intended for researchers, scientists, and professionals in the field of drug development and quality control.
This compound is an oral hypoglycemic agent belonging to the sulfonylurea class, widely used in the management of type 2 diabetes mellitus. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of its pharmaceutical dosage forms. RP-HPLC is a powerful and versatile technique extensively employed for this purpose due to its high specificity, sensitivity, and accuracy.
This document outlines the experimental protocols and summarizes the validation parameters of three distinct RP-HPLC methods, offering a comprehensive overview for selecting an appropriate analytical strategy.
Comparative Analysis of Validated RP-HPLC Methods
The following table summarizes the key chromatographic conditions and validation parameters of three different validated RP-HPLC methods for the estimation of this compound. This allows for a direct comparison of their performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 column (150 x 4.6 mm, 5 µm)[1][2] | C18 column (150 x 4.6 mm, 4 µm)[3] | Grace Smart Altima C-8 (250 × 4.6 mm, 5-μm)[4] |
| Mobile Phase | Acetonitrile:Disodium hydrogen o-phosphate (70:30, v/v), pH 4[2] | Methanol:Phosphate buffer pH 4.0 (50:50 V/V)[5] | Acetonitrile:Phosphate buffer (60:40 v/v), pH 3.0[4] |
| Flow Rate | 1.0 ml/min[1][2] | 0.5 ml/min[5] | 1.0 ml/min[4] |
| Detection Wavelength | 228 nm[1][2] | 239 nm[5] | 235 nm[4] |
| Retention Time | ~9.30 minutes[1] | 2.470 minutes[5] | 9.39 minutes[4] |
| Linearity Range | 40 to 140 µg/mL[1] | Not explicitly stated | 10 to 150 µg/mL[4] |
| Correlation Coefficient (r²) | 1[1] | Not explicitly stated | 0.999[4] |
| Accuracy (% Recovery) | 99.93 to 99.96%[1] | Not explicitly stated | 98.2%–105%[4] |
| Precision (%RSD) | < 2% | Not explicitly stated | ≤ 2%[4] |
| Limit of Detection (LOD) | 0.354 µg/mL[1] | Validated[5] | Not explicitly stated |
| Limit of Quantification (LOQ) | 1.18 µg/mL[1] | Validated[5] | Not explicitly stated |
Experimental Protocols
Below are the detailed methodologies for the three compared RP-HPLC methods.
Method 1: Estimation of this compound in Bulk and Tablet Forms [1][2]
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[1]
-
Column: C18 column (150 x 4.6 mm, 5 µm particle size).[1][2]
-
Mobile Phase Preparation: A mixture of Acetonitrile and Disodium hydrogen ortho-phosphate buffer (pH adjusted to 4) in a ratio of 70:30 (v/v).[2]
-
Injection Volume: Not explicitly stated.
-
Standard Solution Preparation: A standard stock solution of this compound (100 µg/ml) is prepared in methanol.[2] Working standard solutions are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (40-140 µg/mL).[1]
-
Sample Solution Preparation: Tablet powder equivalent to a specific amount of this compound is accurately weighed and dissolved in methanol, followed by sonication and filtration. The filtrate is further diluted with the mobile phase to obtain a suitable concentration for analysis.
-
Validation: The method was validated according to ICH Q2 (R1) guidelines for parameters including linearity, accuracy, precision, specificity, LOD, and LOQ.[1]
Method 2: Estimation of this compound in Bulk and Solid Dosage Form [5]
-
Chromatographic System: An RP-HPLC system with a UV detector.
-
Column: C-18 column.[5]
-
Mobile Phase Preparation: A mixture of methanol and phosphate buffer (pH 4.0) in a 50:50 (v/v) ratio.[5]
-
Flow Rate: 0.5 ml/min.[5]
-
Detection: UV detection at a wavelength of 239 nm.[5]
-
Injection Volume: Not explicitly stated.
-
Standard and Sample Preparation: Specific details on the preparation of standard and sample solutions were not provided in the abstract.
-
Validation: The method was validated for linearity, accuracy, precision, system suitability, LOD, LOQ, ruggedness, and robustness.[5]
Method 3: Simultaneous Estimation of Atorvastatin, Metformin, and this compound [4]
-
Chromatographic System: An RP-HPLC system with a UV detector.
-
Column: Grace Smart Altima C-8 column (250 × 4.6 mm, 5-μm).[4]
-
Mobile Phase Preparation: A mixture of acetonitrile and 20 mM phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.[4]
-
Flow Rate: 1.0 ml/min.[4]
-
Detection: UV detection at a wavelength of 235 nm.[4]
-
Injection Volume: 25 µL.[4]
-
Standard and Sample Preparation: Specific details on the preparation of standard and sample solutions were not provided in the abstract.
-
Validation: The method was validated in accordance with ICH (Q2B) guidelines for accuracy, precision, linearity, specificity, and sensitivity.[4]
Visualizing the RP-HPLC Method Validation Workflow
The following diagram illustrates a generalized workflow for the validation of an RP-HPLC method, as recommended by the International Council for Harmonisation (ICH) guidelines.
Caption: Generalized workflow for RP-HPLC method validation.
The chemical structure of this compound is provided below for reference.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Stability Indicating RP-HPLC Method for the Simultaneous Determination of Atorvastatin Calcium, Metformin Hydrochloride, and this compound in Bulk and Combined Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
A Comparative Guide to the Mechanisms of Action: Glimepiride and Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the molecular mechanisms of action of two widely prescribed antidiabetic drugs: glimepiride, a sulfonylurea, and metformin, a biguanide. The information presented is supported by experimental data to aid researchers in understanding their distinct and overlapping pathways, designing future studies, and informing the development of novel therapeutic agents.
Core Mechanisms of Action at a Glance
This compound and metformin lower blood glucose levels through fundamentally different, yet complementary, mechanisms. This compound acts primarily as an insulin secretagogue, directly stimulating the pancreas to release more insulin. In contrast, metformin's principal effect is to reduce hepatic glucose production and improve insulin sensitivity in peripheral tissues.
Quantitative Comparison of Efficacy and Molecular Interactions
The following tables summarize key quantitative data from various studies to provide a comparative overview of this compound and metformin's performance and molecular interactions.
| Parameter | This compound | Metformin | References |
| Primary Molecular Target | Sulfonylurea Receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells | AMP-activated protein kinase (AMPK) (indirect activation) | [1],[2] |
| Binding Affinity (IC50/Ki) | IC50 ≈ 3.0 nM for SUR1 | Does not directly bind to AMPK with high affinity; interacts with the γ subunit | [3],[2] |
| Effect on Insulin Secretion | Potent stimulation of insulin release from pancreatic β-cells | No direct stimulation of insulin secretion | [4] |
| Effect on Hepatic Glucose Production | Indirect and minor reduction | Potent inhibition of gluconeogenesis | [5],[6] |
| Effect on Peripheral Glucose Uptake | Enhances insulin-mediated glucose uptake | Increases glucose uptake in muscle | [7] |
Table 1: Comparison of Molecular and Cellular Effects
| Study/Parameter | This compound Monotherapy | Metformin Monotherapy | This compound + Metformin Combination | References |
| Typical HbA1c Reduction | ~0.9% to 1.9% | ~0.8% to 1.5% | ~1.2% to 1.4% | [8],[9],[6] |
| Fasting Plasma Glucose (FPG) Reduction | ~46 mg/dL | ~18.6 to 35.7 mg/dL | Significant reduction, greater than monotherapy | [6],[8] |
| Postprandial Glucose (PPG) Reduction | ~72 mg/dL | Variable | Significant reduction, greater than monotherapy | [5] |
| Common Side Effects | Hypoglycemia, weight gain | Gastrointestinal disturbances, lactic acidosis (rare) | Hypoglycemia (less than this compound alone), gastrointestinal disturbances | [10],[8] |
Table 2: Clinical Efficacy and Side Effect Profile
Signaling Pathways
The distinct mechanisms of this compound and metformin are best understood by examining their respective signaling pathways.
This compound's Mechanism of Action
This compound's primary action is on the pancreatic β-cells. By binding to the SUR1 subunit of the KATP channel, it initiates a cascade of events leading to insulin exocytosis.
Caption: this compound's signaling pathway in pancreatic β-cells.
Metformin's Mechanism of Action
Metformin's multifaceted mechanism primarily involves the activation of AMPK in the liver, leading to reduced glucose production. It also has significant effects on muscle and the gastrointestinal tract.
Caption: Metformin's primary signaling pathway in hepatocytes.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and metformin are provided below.
Static Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol is used to measure insulin secretion from pancreatic islets in response to secretagogues like this compound.
1. Islet Isolation:
-
Isolate pancreatic islets from rodents using collagenase digestion and Ficoll density gradient centrifugation. 2. Islet Culture and Pre-incubation:
-
Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Prior to the assay, pre-incubate islets in Krebs-Ringer bicarbonate (KRB) buffer containing 2.8 mM glucose for 1-2 hours at 37°C to establish a basal insulin secretion rate. 3. Static Incubation:
-
Hand-pick batches of 5-10 size-matched islets and place them into wells of a 96-well plate.
-
Add KRB buffer containing basal (2.8 mM) or stimulatory (16.7 mM) glucose concentrations, with or without various concentrations of this compound.
-
Incubate for 1-2 hours at 37°C. 4. Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Normalize insulin secretion to the islet number or total protein content.
Caption: Workflow for static insulin secretion assay.
Western Blot Analysis of AMPK Phosphorylation
This protocol is used to determine the activation state of AMPK in response to metformin treatment in cell culture (e.g., HepG2 hepatocytes).
1. Cell Culture and Treatment:
-
Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and antibiotics.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of metformin for specified time periods (e.g., 1, 6, 24 hours). 2. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract. 3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay. 4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. 5. Immunodetection:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPKα Thr172).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. 6. Normalization:
-
Strip the membrane and re-probe with an antibody for total AMPKα to normalize for protein loading.
Caption: Workflow for AMPK phosphorylation Western blot.
Logical Relationship of Comparison
The comparison between this compound and metformin is based on their distinct primary mechanisms, which lead to different, yet often complementary, physiological outcomes.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Metformin interacts with AMPK through binding to γ subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound block of cloned beta-cell, cardiac and smooth muscle K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A tale about perfect partners: New horizons in this compound and metformin Mechanisms of action [ve.scielo.org]
- 6. Efficacy of this compound/metformin fixed-dose combination vs metformin uptitration in type 2 diabetic patients inadequately controlled on low-dose metformin monotherapy: A randomized, open label, parallel group, multicenter study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the Efficacy of this compound, Metformin, and Rosiglitazone Monotherapy in Korean Drug-Naïve Type 2 Diabetic Patients: The Practical Evidence of Antidiabetic Monotherapy Study [e-dmj.org]
- 9. Comparison between the Therapeutic Effect of Metformin, this compound and Their Combination as an Add-On Treatment to Insulin Glargine in Uncontrolled Patients with Type 2 Diabetes | PLOS One [journals.plos.org]
- 10. Comparative efficacy of this compound and metformin in monotherapy of type 2 diabetes mellitus: meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Glimepiride and Glibenclamide Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the efficacy of two widely used second-generation sulfonylureas, Glimepiride and Glibenclamide. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be a valuable resource for researchers in the field of diabetes and metabolic diseases.
Quantitative Efficacy Comparison
The following table summarizes key quantitative parameters comparing the in vitro efficacy of this compound and Glibenclamide. These values are compiled from various studies and provide a direct comparison of their binding affinities, inhibitory concentrations, and effects on insulin secretion.
| Parameter | This compound | Glibenclamide | Key Findings |
| Binding Affinity (Kd) to β-cell membranes | 2.5-3-fold lower affinity than Glibenclamide[1] | Higher affinity than this compound[1] | Glibenclamide exhibits a higher binding affinity to pancreatic β-cell membranes. |
| Dissociation Rate (koff) from β-cell receptor | 8-9-fold higher than Glibenclamide[1] | Lower dissociation rate[1] | This compound has a much faster dissociation rate, suggesting a more rapid on/off binding characteristic. |
| Association Rate (kon) to β-cell receptor | 2.5-3-fold higher than Glibenclamide[1] | Lower association rate[1] | This compound demonstrates a faster association rate with its binding site. |
| IC50 for K-ATP Channel Inhibition (Pancreatic β-cells) | ~0.03 µM[2] | ~0.03 µM[2] | Both drugs exhibit similar high potency in blocking K-ATP channels in pancreatic β-cells. |
| Binding Protein on β-cell membranes | 65-kDa protein[1] | 140-kDa protein (SUR1)[1] | This compound and Glibenclamide bind to different protein subunits of the K-ATP channel complex. |
| Stimulation of Insulin Secretion | Potent stimulator | Potent stimulator | Both drugs are effective in stimulating insulin secretion from pancreatic β-cells.[3][4] |
| Extrapancreatic Effects (in vitro) | Stimulates glucose transport, GLUT4 translocation, lipogenesis, and glycogenesis.[1][5][6] | Also exhibits extrapancreatic effects, but this compound is reported to be more potent in some aspects.[5] | This compound shows significant insulin-mimetic effects in peripheral tissues like muscle and fat cells.[5][6] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to compare the efficacy of this compound and Glibenclamide.
Radioligand Binding Assay for Sulfonylurea Receptor (SUR) Affinity
This assay quantifies the binding affinity of this compound and Glibenclamide to the sulfonylurea receptor (SUR) on pancreatic β-cell membranes.
1. Membrane Preparation:
-
Pancreatic β-cells (e.g., INS-1 or MIN6 cell lines) or isolated pancreatic islets are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the membrane fraction.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4). Protein concentration is determined using a standard protein assay.
2. Binding Reaction:
-
In a series of tubes, a fixed concentration of radiolabeled Glibenclamide (e.g., [³H]Glibenclamide) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled ("cold") this compound or Glibenclamide (as a competitor) are added to the tubes.
-
Non-specific binding is determined by adding a large excess of unlabeled Glibenclamide to a set of tubes.
-
The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is then analyzed using non-linear regression to determine the inhibition constant (Ki), which reflects the binding affinity of the competitor drug.
Whole-Cell Patch-Clamp Electrophysiology for K-ATP Channel Inhibition
This technique measures the inhibitory effect of this compound and Glibenclamide on the activity of ATP-sensitive potassium (K-ATP) channels in individual pancreatic β-cells.
1. Cell Preparation:
-
Pancreatic β-cells are cultured on glass coverslips.
2. Electrophysiological Recording:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH).
-
A glass micropipette with a fine tip (filled with an intracellular solution, e.g., containing in mM: 140 KCl, 10 EGTA, 1 MgCl₂, 10 HEPES, pH 7.2 with KOH) is brought into contact with a single β-cell.
-
A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette is ruptured by gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the entire cell.
-
The cell's membrane potential is clamped at a holding potential (e.g., -70 mV).
-
K-ATP channel currents are elicited by applying voltage steps.
3. Drug Application and Data Acquisition:
-
A stable baseline K-ATP current is recorded.
-
This compound or Glibenclamide at various concentrations is applied to the cell via the perfusion system.
-
The resulting inhibition of the K-ATP current is recorded.
4. Data Analysis:
-
The percentage of current inhibition at each drug concentration is calculated.
-
A dose-response curve is generated by plotting the percentage inhibition against the drug concentration.
-
The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve, representing the drug concentration required to inhibit 50% of the K-ATP channel activity.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the ability of this compound and Glibenclamide to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.
1. Cell Culture and Preparation:
-
Pancreatic β-cells (e.g., INS-1 or primary islets) are cultured in appropriate media.
-
Prior to the assay, cells are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer (KRBH) with 2.8 mM glucose) for a period to establish a basal state.
2. Stimulation and Treatment:
-
After the pre-incubation, the buffer is replaced with fresh low-glucose buffer (basal condition) or high-glucose buffer (e.g., KRBH with 16.7 mM glucose) to stimulate insulin secretion.
-
Test wells are treated with different concentrations of this compound or Glibenclamide in both low and high glucose conditions.
-
The cells are incubated for a defined period (e.g., 1-2 hours) at 37°C.
3. Sample Collection and Insulin Measurement:
-
At the end of the incubation, the supernatant from each well is collected.
-
The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
4. Data Analysis:
-
The amount of insulin secreted under each condition is normalized to the total protein content or cell number.
-
The fold-increase in insulin secretion in response to high glucose and the potentiation of this response by the drugs are calculated.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for comparing the in vitro efficacy of this compound and Glibenclamide.
Caption: Pancreatic β-cell signaling pathway for insulin secretion.
Caption: Extrapancreatic signaling pathways of this compound.
Caption: General experimental workflow for in vitro comparison.
References
- 1. Preclinical studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Extrapancreatic effects of sulfonylureas--a comparison between this compound and conventional sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glimepiride Cross-Reactivity in Immunoassays
For researchers and drug development professionals, understanding the specificity of immunoassays for the sulfonylurea drug glimepiride is critical for accurate quantification in biological matrices and for avoiding potential misinterpretation of results due to cross-reactivity with structurally similar compounds. This guide provides a comparative analysis of this compound cross-reactivity in a published immunoassay, supported by experimental data and detailed methodology.
Quantitative Cross-Reactivity Data
The following table summarizes the cross-reactivity of various sulfonylurea drugs in a radioimmunoassay developed for the screening of this class of compounds. The data is expressed as a percentage of cross-reactivity relative to glibenclamide, which is set as the reference compound at 100%.
| Compound | % Cross-Reactivity |
| Glibenclamide | 100% |
| Glipizide | 132% |
| Gliquidone | 60% |
| This compound | 12.3% |
| Tolazamide | 2.6% |
| Tolbutamide | 0.8% |
| Gliclazide | 0.5% |
| Chlorpropamide | 0.1% |
| Glibornuride | Nil (up to 50 mg/L) |
| Sulphamethoxazole | Nil (up to 50 mg/L) |
Data sourced from a radioimmunoassay study screening for sulfonylureas[1].
Experimental Protocols
The cross-reactivity data presented above was generated using a competitive radioimmunoassay. Below is a detailed description of the methodology employed in the study.[1]
Principle of the Assay
This assay is a competitive radioimmunoassay. It is based on the principle of competition between a fixed amount of radiolabeled antigen (tracer) and the unlabeled antigen (in the sample or standard) for a limited number of binding sites on a specific antibody. The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.
Materials and Reagents
-
Antibody: Sheep anti-glibenclamide antibody.
-
Tracer: Radiolabeled glibenclamide.
-
Standards: Glibenclamide and other sulfonylurea drugs (glipizide, gliquidone, this compound, tolazamide, tolbutamide, gliclazide, chlorpropamide, glibornuride) and sulphamethoxazole.
-
Solid Phase: Sac-Cel (donkey anti-sheep antibody coupled to cellulose).
-
Buffer: Phosphate buffer with bovine serum albumin.
Assay Procedure
-
Preparation of Standards and Samples: Stock solutions of each compound were prepared in methanol at a concentration of 1 mg/mL. Working standards were prepared by further dilution in drug-free serum.
-
Incubation: 100 µL of the standard or sample was incubated with 500 µL of the sheep anti-glibenclamide antibody and 500 µL of the radiolabeled glibenclamide tracer. The mixture was incubated overnight at 4°C.
-
Separation: 1 mL of the Sac-Cel solid phase was added to each tube. The tubes were then vortexed and incubated for 15 minutes at room temperature. Following incubation, the tubes were centrifuged at 1500 g for 15 minutes at 4°C to pellet the solid phase.
-
Detection: The supernatant was decanted, and the radioactivity of the pellet (containing the antibody-bound tracer) was measured using a gamma counter.
-
Calculation of Cross-Reactivity: The concentration of each compound required to cause a 50% decrease in the binding of the radiolabeled tracer (Displacement Dose, DD50) was determined. The percent cross-reactivity was then calculated using the following formula:
% Cross-Reactivity = (DD50 of Glibenclamide / DD50 of Test Compound) x 100
Visualizing the Immunoassay Workflow
The following diagram illustrates the key steps in the competitive radioimmunoassay used to determine the cross-reactivity of this compound and other sulfonylureas.
Caption: Workflow of a competitive radioimmunoassay for sulfonylurea analysis.
References
Comparative analysis of Glimepiride's effects on cardiovascular health
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cardiovascular effects of the sulfonylurea glimepiride against other classes of antidiabetic drugs. The analysis is supported by data from key clinical trials and mechanistic studies.
Executive Summary
This compound, a second-generation sulfonylurea, has long been a staple in the management of type 2 diabetes. However, the advent of newer antidiabetic agents with proven cardiovascular benefits has prompted a re-evaluation of the cardiovascular safety and efficacy of older drugs. This guide synthesizes findings from major clinical trials and preclinical studies to compare the cardiovascular outcomes associated with this compound versus dipeptidyl peptidase-4 (DPP-4) inhibitors, thiazolidinediones (TZDs), sodium-glucose cotransporter-2 (SGLT2) inhibitors, and glucagon-like peptide-1 (GLP-1) receptor agonists.
Direct head-to-head cardiovascular outcome trials (CVOTs) have established the non-inferiority of this compound to the DPP-4 inhibitor linagliptin and the TZD pioglitazone in terms of major adverse cardiovascular events (MACE). However, comparisons with SGLT2 inhibitors and GLP-1 receptor agonists, which have demonstrated significant cardiovascular risk reduction, are primarily based on indirect evidence from network meta-analyses. Mechanistic studies suggest potential cardioprotective pathways for this compound, including modulation of endothelial nitric oxide synthase (eNOS) activity and inhibition of soluble epoxide hydrolase (sEH).
Comparative Cardiovascular Outcomes
The following tables summarize the quantitative data on cardiovascular outcomes from key comparative studies. It is crucial to note that direct comparisons are not available for all drug classes, and the results from network meta-analyses should be interpreted with caution due to their inherent limitations.
Table 1: this compound vs. DPP-4 Inhibitors (Linagliptin) - CAROLINA Trial
| Outcome | Hazard Ratio (HR) [95% CI] | p-value for Non-inferiority | p-value for Superiority |
| 3-Point MACE | 1.02 [0.88 - 1.19] | <0.001 | 0.76 |
| Cardiovascular Death | 0.98 [0.84 - 1.14] | - | - |
| Non-fatal Myocardial Infarction | 1.09 [0.89 - 1.34] | - | - |
| Non-fatal Stroke | 1.02 [0.78 - 1.33] | - | - |
| Hospitalization for Heart Failure | 1.04 [0.83 - 1.30] | - | - |
| All-cause Mortality | 1.03 [0.94 - 1.13] | - | - |
Table 2: this compound vs. Thiazolidinediones (Pioglitazone) - TOSCA.IT Trial
| Outcome | Hazard Ratio (HR) [95% CI] |
| All-cause death, nonfatal MI, nonfatal stroke, urgent coronary revascularization | 0.96 [0.74 - 1.26] |
Table 3: Indirect Comparison of this compound with SGLT2 Inhibitors and GLP-1 Receptor Agonists (Data from Network Meta-Analyses)
| Drug Class | Comparator | Outcome | Hazard Ratio (HR) / Odds Ratio (OR) [95% CI] (Indirect Comparison) |
| SGLT2 Inhibitors | Sulfonylureas | Composite CV endpoint (MI, stroke, all-cause mortality) | 0.76 [0.59 - 0.98] |
| Sulfonylureas | Heart Failure Hospitalization | 0.65 [0.50 - 0.82] | |
| GLP-1 Receptor Agonists | Sulfonylureas | MACE | Data from direct head-to-head CVOTs are not available. Network meta-analyses suggest superiority over placebo. |
Note: The data in Table 3 for SGLT2 inhibitors versus sulfonylureas is from a study in patients already receiving GLP-1 RA therapy and represents an adjusted pooled HR.[1]
Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for a critical appraisal of the evidence.
CAROLINA (Cardiovascular Outcome Study of Linagliptin vs. This compound in Type 2 Diabetes)
-
Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.[2]
-
Primary Outcome: The primary endpoint was the time to first occurrence of the 3-point MACE composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.[4]
TOSCA.IT (Thiazolidinediones or Sulfonylureas Cardiovascular Accidents Intervention Trial)
-
Study Design: A multicenter, randomized, pragmatic, open-label trial.[6][7]
-
Patient Population: 3,028 patients with type 2 diabetes inadequately controlled with metformin monotherapy.[8]
-
Intervention: Patients were randomized to receive either pioglitazone (15-45 mg daily) or a sulfonylurea (this compound, gliclazide, or glibenclamide) as add-on therapy to metformin.[7]
-
Primary Outcome: The primary composite outcome was the first occurrence of all-cause death, non-fatal myocardial infarction, non-fatal stroke, or urgent coronary revascularization.[9]
-
Follow-up: The median follow-up was 57.3 months.[8]
Signaling Pathways and Mechanistic Insights
Preclinical and mechanistic studies have begun to elucidate potential cardiovascular effects of this compound beyond its glucose-lowering action. Two notable pathways are the eNOS/NF-κB pathway and the soluble epoxide hydrolase (sEH) pathway.
This compound's Effect on the eNOS/NF-κB Signaling Pathway
This compound has been shown to stimulate nitric oxide (NO) production in endothelial cells by upregulating endothelial nitric oxide synthase (eNOS) activity through a PI3K-Akt-dependent pathway. Increased NO bioavailability can lead to vasodilation and has anti-inflammatory properties. Furthermore, this compound can inhibit the activation of the pro-inflammatory transcription factor NF-κB, which is implicated in the pathogenesis of atherosclerosis.
Caption: this compound's potential vasculoprotective signaling pathway.
This compound's Interaction with the Soluble Epoxide Hydrolase (sEH) Pathway
Recent research suggests that this compound may act as an inhibitor of soluble epoxide hydrolase (sEH).[1] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with vasodilatory, anti-inflammatory, and cardioprotective properties. By inhibiting sEH, this compound may increase the levels of protective EETs, thereby contributing to cardiovascular benefits.
Caption: this compound's interaction with the sEH pathway.
Experimental Workflow for a Cardiovascular Outcome Trial (CVOT)
The following diagram illustrates a generalized workflow for a cardiovascular outcome trial for an antidiabetic drug, such as the CAROLINA or TOSCA.IT trials.
Caption: Generalized workflow of a cardiovascular outcome trial.
Conclusion
The available evidence from large, well-designed clinical trials indicates that this compound has a neutral effect on cardiovascular outcomes when compared to the DPP-4 inhibitor linagliptin and the TZD pioglitazone. This suggests that for patients where these are considered appropriate second- or third-line therapies, this compound does not appear to confer an increased risk of major adverse cardiovascular events.
In contrast, the newer classes of SGLT2 inhibitors and GLP-1 receptor agonists have demonstrated clear cardiovascular benefits in their respective CVOTs. While direct comparative trials against this compound are lacking, indirect evidence from network meta-analyses suggests that these newer agents may offer superior cardiovascular protection.
The potential mechanistic advantages of this compound, such as its effects on the eNOS/NF-κB and sEH pathways, are intriguing and warrant further investigation. These pathways may contribute to a more favorable cardiovascular profile compared to other sulfonylureas.
For drug development professionals, the cardiovascular safety profile of this compound established in the CAROLINA and TOSCA.IT trials provides a valuable benchmark for the development of new glucose-lowering therapies. Future research should focus on direct head-to-head comparisons of this compound with SGLT2 inhibitors and GLP-1 receptor agonists to definitively establish their relative cardiovascular efficacy and safety.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. ajmc.com [ajmc.com]
- 4. Relative efficacy of five SGLT2 inhibitors: a network meta-analysis of 20 cardiovascular and respiratory outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic review and meta-analysis comparing the cardiovascular effects of sodium-glucose co-transporter-2 inhibitors and glucagon-like peptide-1 agonists in type 2 diabetes [pubmed.ncbi.nlm.nih.gov]
- 6. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 7. SGLT2 Inhibitors versus GLP-1 Receptor Agonists for Cardiovascular and Renal Outcomes in Type 2 Diabetes: A Meta-analysis | CME Journal Geriatric Medicine: Rila Publication [cmegeriatricmed.co.uk]
- 8. Combining GLP-1 receptor agonists and SGLT-2 inhibitors for cardiovascular disease prevention in type 2 diabetes: A systematic review with multiple network meta-regressions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparative Cardiovascular Outcomes of SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Network Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
A Comparative Guide to the Therapeutic Equivalence of Glimepiride Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic equivalence of different formulations of glimepiride, a widely used oral hypoglycemic agent for the management of type 2 diabetes mellitus. By summarizing key experimental data from bioequivalence, dissolution, and clinical studies, this document aims to offer an objective comparison of product performance to inform research, development, and regulatory decisions.
Introduction to this compound and Therapeutic Equivalence
This compound, a third-generation sulfonylurea, primarily acts by stimulating insulin secretion from pancreatic β-cells.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[3] This inherent low solubility can pose challenges in formulation development, potentially leading to variability in dissolution and bioavailability among different products.[4] Establishing therapeutic equivalence between a generic formulation and a reference listed drug (RLD) is crucial to ensure that they can be used interchangeably with the same efficacy and safety profile.
Comparative Dissolution Studies
In vitro dissolution testing is a critical quality control measure and a key tool for predicting the in vivo performance of oral solid dosage forms. For this compound, dissolution is pH-dependent, with lower dissolution in acidic media and increased dissolution at higher pH levels.[2]
Experimental Protocol: Dissolution Testing
A standardized dissolution study for this compound tablets typically involves the following steps:
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus) is commonly used.[3]
-
Dissolution Media: Testing is often performed in multiple media to simulate the pH conditions of the gastrointestinal tract. Common media include:
-
Procedure:
-
The dissolution medium is pre-heated to 37 ± 0.5°C.
-
A single tablet is placed in each dissolution vessel containing a specified volume (e.g., 900 mL) of the medium.
-
The paddle is rotated at a set speed (e.g., 100 rpm).[3]
-
Aliquots of the dissolution medium are withdrawn at predetermined time points (e.g., 15, 30, 45, 60 minutes).
-
The concentration of dissolved this compound in the aliquots is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2]
-
-
Data Analysis: The cumulative percentage of drug dissolved is plotted against time to generate dissolution profiles. The similarity factor (f2) is often calculated to compare the dissolution profiles of the test and reference products. An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.[5]
Experimental Workflow: Dissolution Study
Caption: Workflow for a comparative dissolution study of this compound tablets.
Data Summary: Comparative Dissolution of this compound Formulations
| Study Reference | Formulation(s) | Dissolution Medium | Key Findings |
| Study A[2] | Innovator and 8 generic products | pH 1.2, 4.5, 6.8 | One generic product was not similar to the innovator at pH 1.2 (f2 < 50), but was similar at pH 4.5 and 6.8 (f2 > 50). |
| Study B[5] | Polymorph-modified this compound vs. Amaryl® | pH 1.2, 4.5, 6.8 | The polymorph-modified tablet was not similar to Amaryl® at pH 1.2 (f2 = 45.15), but was similar at pH 4.5 (f2 = 60.15) and pH 6.8 (f2 = 88). |
| Study C[3] | Amaryl® and 5 other brands | 2% SLS in water | All test formulations were similar to the reference formulation. |
Bioequivalence Studies
Bioequivalence studies are conducted to compare the rate and extent of absorption of a drug from a test formulation to that of a reference formulation. These studies are typically performed in healthy volunteers under standardized conditions.
Experimental Protocol: Bioequivalence Study
A typical bioequivalence study for this compound follows a randomized, two-period, two-sequence, crossover design:
-
Study Population: A cohort of healthy male and non-pregnant, non-lactating female volunteers are enrolled.[6]
-
Study Design:
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., Test then Reference, or Reference then Test).
-
Dosing: In each period, subjects receive a single oral dose of either the test or reference this compound formulation after an overnight fast.[1] To mitigate the risk of hypoglycemia, subjects may be administered a glucose solution.[6][7]
-
Washout Period: A washout period of at least one week separates the two treatment periods to ensure complete elimination of the drug from the body.[1]
-
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and up to 48 hours after drug administration.[1]
-
Bioanalytical Method: Plasma concentrations of this compound are determined using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Pharmacokinetic and Statistical Analysis:
-
The following pharmacokinetic parameters are calculated for each subject:
-
Cmax: Maximum plasma concentration.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach Cmax.[9]
-
-
The 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-inf) are calculated. For two formulations to be considered bioequivalent, these 90% CIs must fall within the acceptance range of 80-125%.[1]
-
Experimental Workflow: Bioequivalence Study
Caption: Workflow for a typical two-way crossover bioequivalence study.
Data Summary: Pharmacokinetic Parameters from Bioequivalence Studies
| Study Reference | Dose | Formulations | Cmax Ratio (90% CI) | AUC Ratio (90% CI) | Conclusion |
| Study D[1] | 6 mg | Generic vs. Innovator | 1.046 (0.906-1.208) | 1.022 (0.856-1.220) | Bioequivalent |
| Study E[9] | 4 mg | Generic vs. Solosa/Aventis | 94.80% (86.70-103.70) | 98.90% (90.70-107.90) for AUC(0-inf) | Bioequivalent |
| Study F[8] | 2 mg | Generic vs. Branded | 93.83% - 115.19% | 92.22% - 103.78% for AUC(0-inf) | Bioequivalent |
| Study G[7] | 1 mg (Fasted) | Test vs. Reference | 94.27% (86.09-103.23) | 101.11% (98.45-103.84) for AUC(0-inf) | Bioequivalent |
Clinical Efficacy Comparison
While bioequivalence studies in healthy subjects are the standard for regulatory approval of generics, clinical studies in patients can provide valuable real-world evidence of therapeutic equivalence.
Experimental Protocol: Comparative Clinical Study
A comparative clinical study might be designed as follows:
-
Study Population: Patients with type 2 diabetes mellitus who meet specific inclusion criteria (e.g., newly diagnosed, inadequate glycemic control on diet alone).
-
Study Design: A randomized, parallel-group study where patients are assigned to receive either the innovator product or one of the generic formulations for a specified duration (e.g., 3 months).
-
Treatment: Patients receive a standardized dose of their assigned this compound formulation.
-
Efficacy Endpoints: The primary efficacy endpoints are typically the change from baseline in:
-
Fasting Blood Glucose (FBG)
-
Glycosylated Hemoglobin (HbA1c)
-
-
Data Analysis: Statistical comparisons of the mean changes in FBG and HbA1c between the treatment groups are performed.
Data Summary: Clinical Efficacy of Different this compound Formulations
| Study Reference | Formulations | Study Duration | Key Findings |
| Study H | Innovator (Amaryl®) and 4 generic brands | 3 months | Statistically significant differences (p ≤ 0.05) in the in vivo performance of the tested products were observed. Innovator and tested generics substitution was not evident based on FBG and HbA1c measurements. |
Mechanism of Action of this compound
This compound exerts its glucose-lowering effect through both pancreatic and extrapancreatic mechanisms. The primary mechanism involves the stimulation of insulin release from pancreatic β-cells.[2]
Signaling Pathway: this compound-Induced Insulin Secretion
Caption: Signaling pathway of this compound-induced insulin secretion from pancreatic β-cells.
This compound binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel on the pancreatic β-cell membrane.[1] This binding inhibits the channel, leading to membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, resulting in an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to insulin release into the bloodstream.[1]
Conclusion
The therapeutic equivalence of different this compound formulations is a multifaceted issue. While many generic formulations demonstrate bioequivalence to the innovator product in pharmacokinetic studies conducted in healthy volunteers, in vitro dissolution profiles can vary, particularly in acidic conditions. Furthermore, some clinical studies in patients with type 2 diabetes have suggested potential differences in glycemic control between formulations.
For researchers and drug development professionals, these findings underscore the importance of comprehensive evaluation beyond standard bioequivalence studies. Factors such as formulation composition, polymorphic form of the active pharmaceutical ingredient, and dissolution characteristics can all influence the clinical performance of a this compound product. A thorough understanding of these factors is essential for the development of robust and therapeutically equivalent this compound formulations.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. neurology.org [neurology.org]
- 8. This compound induces proliferation and differentiation of rat osteoblasts via the PI3-kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
A Comparative Analysis of Glimepiride and Gliclazide on Hepatic Glucose Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glimepiride and gliclazide, second-generation sulfonylureas, are widely prescribed oral hypoglycemic agents for the management of type 2 diabetes mellitus. While their primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells, their extrapancreatic effects, particularly on hepatic glucose production (HGP), are crucial for comprehensive glycemic control. This guide provides a detailed comparison of the effects of this compound and gliclazide on HGP, supported by available experimental data and methodologies.
Comparative Efficacy on Hepatic Glucose Production
Direct head-to-head clinical trials in humans quantifying the comparative effects of this compound and gliclazide on hepatic glucose production are limited. However, individual studies on each drug and preclinical comparative data provide valuable insights.
Quantitative Data Summary
The following table summarizes the effects of this compound and gliclazide on key parameters related to hepatic glucose production based on available studies. It is important to note that the data are from separate studies and not from a direct comparative trial in humans.
| Parameter | This compound | Gliclazide | Study Population/Model | Key Findings |
| Endogenous Glucose Production | Decreased | Potentiated suppression | Insulin-resistant, non-diabetic offspring of patients with type 2 diabetes[1] | This compound acutely decreased endogenous glucose production independent of its insulin secretagogue action.[1] |
| Hepatic Glucose Production (HGP) | No direct quantitative data from comparative human studies | Reduced under hyperglycemia and hyperinsulinemia | Diet-treated non-insulin-dependent diabetes mellitus (NIDDM) patients[2] | Gliclazide administration resulted in a larger suppression of HGP during an isoglycemic insulin clamp.[2] |
| Hepatic Glycogen Synthesis | Increased | Increased | Rat model | Both drugs promoted hepatic glycogen synthesis, with visual representation through PAS staining. |
| Hepatic Gluconeogenesis | No direct quantitative data from comparative human studies | No direct quantitative data from comparative human studies | - | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from key studies investigating the effects of these drugs on hepatic glucose metabolism.
Protocol for Assessing Gliclazide's Effect on HGP in Humans
This protocol is based on a study evaluating the hypoglycemic action of gliclazide in patients with NIDDM.[2]
-
Study Design: A placebo-controlled, crossover study with three different experimental conditions (A, B, and C) repeated on two occasions with either gliclazide (240 mg orally) or placebo.
-
Participants: 17 diet-treated NIDDM patients.
-
Key Procedures:
-
Study A (Glucose Infusion): A 240-minute glucose infusion with a concomitant infusion of [3-³H]glucose to measure HGP.
-
Study B (Isoglycemic Insulin Clamp): A 240-minute isoglycemic insulin clamp with [3-³H]glucose infusion to assess insulin-mediated suppression of HGP.
-
Study C (Somatostatin Infusion): A somatostatin infusion with basal replacing doses of insulin and glucagon to evaluate the direct effects on HGP.
-
-
Outcome Measures: Basal and suppressed HGP, plasma glucose, insulin, C-peptide, glucagon, and free fatty acid concentrations.
Protocol for Assessing this compound's Acute Effect on Endogenous Glucose Production in Humans
This protocol is derived from a study investigating the extrapancreatic effects of this compound on glucose metabolism in insulin-resistant individuals.[1]
-
Study Design: A placebo-controlled, double-blind, crossover study.
-
Participants: Healthy, glucose-tolerant but insulin-resistant first-degree relatives of patients with type 2 diabetes.
-
Key Procedures:
-
Pancreatic Clamp: A pancreatic clamp technique was used to fix insulin and glucagon concentrations.
-
Drug Administration: Acute intravenous infusion of this compound or saline.
-
Glucose Turnover Measurement: Use of tracers to measure the rate of glucose elimination and production.
-
-
Outcome Measures: Rate of glucose infusion required to maintain euglycemia, rate of glucose elimination, and rate of endogenous glucose production.
Signaling Pathways and Mechanisms of Action
Both this compound and gliclazide exert their effects on the liver through complex signaling pathways that are not yet fully elucidated in a comparative context. Their primary extrapancreatic action is thought to enhance insulin sensitivity.[3][4]
General Sulfonylurea Action on the Liver
Sulfonylureas are believed to reduce hepatic glucose output through several potential mechanisms:
-
Increased Insulin Sensitivity: By enhancing the peripheral action of insulin, sulfonylureas can indirectly lead to a greater suppression of hepatic glucose production.[3]
-
Direct Hepatic Effects: There is evidence to suggest that these drugs may have direct effects on hepatocytes, influencing key enzymes involved in gluconeogenesis and glycogenolysis.[5] For instance, gliclazide may stimulate hepatic fructose-2,6-bisphosphatase.[3]
The following diagram illustrates the general proposed mechanism by which sulfonylureas may influence hepatic glucose production.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Gliclazide potentiates suppression of hepatic glucose production in non-insulin-dependent diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mode of action and clinical pharmacology of gliclazide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gliclazide: metabolic and vascular effects--a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Glimepiride and Pioglitazone in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two widely used anti-diabetic drugs, Glimepiride and Pioglitazone. By examining their effects in various preclinical models, we aim to offer valuable insights into their distinct mechanisms of action and therapeutic profiles. This comparison is supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.
At a Glance: Key Preclinical Differences
| Feature | This compound | Pioglitazone |
| Primary Mechanism | Insulin Secretagogue | Insulin Sensitizer |
| Molecular Target | ATP-sensitive Potassium (KATP) Channels in Pancreatic β-cells | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) |
| Effect on Insulin Secretion | Stimulates insulin release from pancreatic β-cells | No direct stimulation of insulin secretion |
| Effect on Insulin Sensitivity | Indirect and minor effects | Directly improves insulin sensitivity in adipose tissue, muscle, and liver |
| Effect on Adipocyte Differentiation | Can induce adipocyte differentiation, likely through PPARγ activation | Potent inducer of adipocyte differentiation |
In-Depth Analysis
Glycemic Control in a Diabetic Mouse Model
A study comparing the efficacy of this compound and Pioglitazone in a streptozotocin-induced type 2 diabetes mouse model revealed that both drugs effectively lowered fasting blood glucose (FBG) and glycosylated hemoglobin (HbA1c) levels over a ten-week period. While both treatments showed significant glucose-lowering effects, Pioglitazone demonstrated a slightly greater, though not statistically significant, reduction in both FBG and HbA1c compared to this compound.
Table 1: Effects of this compound and Pioglitazone on Glycemic Parameters in Streptozotocin-Induced Diabetic Mice
| Treatment Group | Dose | Duration | Fasting Blood Glucose (FBG) Reduction | HbA1c Reduction |
| This compound | 2 mg/kg/day | 10 weeks | Significant reduction from baseline | Significant reduction from baseline |
| Pioglitazone | 30 mg/kg/day | 10 weeks | Slightly greater reduction than this compound | Slightly greater reduction than this compound |
-
Animal Model: Male albino mice.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg body weight, dissolved in 0.1 M citrate buffer (pH 4.5). Diabetes was confirmed by measuring blood glucose levels after 72 hours, with mice having glucose levels above 250 mg/dL considered diabetic.
-
Treatment: Diabetic mice were randomly assigned to receive either this compound (2 mg/kg/day) or Pioglitazone (30 mg/kg/day) orally for 10 weeks. A control group of diabetic mice received the vehicle.
-
Data Collection: Fasting blood glucose and HbA1c levels were measured at the beginning and end of the 10-week treatment period.
Cellular Mechanisms of Action
The distinct mechanisms of this compound and Pioglitazone are fundamental to understanding their different pharmacological profiles.
This compound: The Insulin Secretagogue
This compound primarily acts on the pancreatic β-cells to stimulate the release of insulin. It achieves this by binding to and blocking the ATP-sensitive potassium (KATP) channels on the β-cell membrane. This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules. Preclinical studies have shown that this compound interacts with different subunits of the KATP channel, including the sulfonylurea receptor 1 (SUR1) in pancreatic β-cells, as well as SUR2A and SUR2B found in cardiac and smooth muscle cells, respectively[1].
References
A Comparative Guide to Validated Analytical Methods for the Simultaneous Estimation of Glimepiride and Co-administered Drugs
This guide provides a comprehensive overview and comparison of various validated analytical methods for the simultaneous determination of Glimepiride with other frequently co-prescribed drugs, such as Metformin, Pioglitazone, and Atorvastatin. The information is intended for researchers, scientists, and professionals in drug development and quality control.
Experimental Protocols
The methodologies summarized below are based on published, validated analytical methods. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and spectrophotometry.
General Workflow for Analytical Method Validation
The validation of the analytical methods discussed in this guide generally follows the International Council for Harmonisation (ICH) guidelines. A typical workflow is illustrated below.
Comparative study of Glimepiride's effects on cognitive function
An in-depth examination of Glimepiride's neurological effects in comparison to other antidiabetic agents, supported by clinical and preclinical data.
This compound, a third-generation sulfonylurea, has demonstrated potential neuroprotective effects beyond its primary function of glycemic control in type 2 diabetes. This guide provides a comparative analysis of this compound's impact on cognitive function, drawing on data from clinical trials and preclinical studies, and setting its performance in context with other antidiabetic medications.
Comparative Efficacy on Cognitive Outcomes
Clinical studies have sought to elucidate the specific effects of this compound on cognitive performance, often in comparison to other classes of antidiabetic drugs. A significant large-scale study, the CAROLINA-COGNITION trial, provided a head-to-head comparison with the DPP-4 inhibitor linagliptin.
Over a median of 6.1 years, the CAROLINA-COGNITION study found no significant difference in the risk of accelerated cognitive decline between patients treated with linagliptin and those treated with this compound.[1][2] The primary cognitive outcome, a composite measure of attention and executive functioning, occurred in 27.8% of participants on linagliptin versus 27.6% on this compound.[1][2] Similarly, another study, CARMELINA, which compared linagliptin to a placebo in patients with cardiorenal disease, also found no significant impact on cognitive decline over 2.5 years.[3]
In contrast, a network meta-analysis of 27 studies suggested that sulfonylureas, as a class, were associated with an increased risk of dementia, while other agents like SGLT-2 inhibitors, GLP-1 receptor agonists, and thiazolidinediones were associated with a decreased risk.[4] However, it is important to note that preclinical evidence suggests this compound may have neuroprotective properties not shared by all sulfonylureas.[5] For instance, this compound has been shown to reduce amyloid-β production and protect neurons from amyloid-β-induced synapse damage.[5][6][7]
A comparative study with metformin found that while both drugs have mechanisms to potentially improve cognitive function, this compound was suggested to be more effective in increasing Brain-Derived Neurotrophic Factor (BDNF) levels, a key molecule involved in cognitive health.[8][9]
| Feature | This compound | Linagliptin | Metformin | Thiazolidinediones (TZDs) |
| Cognitive Decline Risk (CAROLINA-COGNITION) | No significant difference | No significant difference | Not directly compared | Not directly compared |
| Dementia Risk (Network Meta-analysis) | Increased risk (as a class)[4] | Decreased risk[4] | Not significantly associated[10] | Decreased risk[4][10][11] |
| BDNF Levels | Significantly increased[8][9] | Not reported | Increased, but less than this compound[8][9] | Not reported |
| Neuroprotective Mechanism | Reduces Aβ production, protects synapses, activates PPARγ[5][6][12] | Potential neuroprotection via GLP-1 pathways[13] | Reduces dementia risk in some studies[5] | Decreases Aβ levels and senile plaques via PPARγ activation[12] |
Mechanistic Insights: Signaling Pathways
This compound's potential neuroprotective effects are multifaceted, involving several signaling pathways implicated in neurodegenerative diseases like Alzheimer's.
One key mechanism involves the modulation of amyloid-β (Aβ) pathology. This compound has been shown to reduce the production of Aβ by inhibiting β-secretase (BACE-1) activity.[12] Furthermore, it protects neurons from Aβ-induced synapse damage by altering synaptic membrane micro-environments and reducing the accumulation of Aβ within synapses.[6] This neuroprotection is also linked to its ability to activate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which can decrease Aβ levels.[12]
Another proposed pathway involves the cellular prion protein (PrPC). This compound treatment can lead to the release of soluble PrPC from neurons, which in turn can neutralize the synaptic damage induced by Aβ.[6] It has also been shown to reduce the expression of PrPC on the neuronal surface, which may protect against prion-mediated neurotoxicity.[14]
Additionally, a comparative study with metformin highlighted this compound's role in stimulating Brain-Derived Neurotrophic Factor (BDNF) through a pathway involving AP2M1 and ESR1.[8]
Caption: Putative neuroprotective signaling pathways of this compound.
Experimental Protocols
CAROLINA-COGNITION Study
-
Objective: To assess the effect of linagliptin versus this compound on accelerated cognitive decline (ACD) in individuals with type 2 diabetes.[1][2]
-
Study Design: A randomized, double-blind, active-controlled, parallel-group trial.[1]
-
Participants: 3163 individuals with type 2 diabetes, aged ≥40 and ≤85 years, with HbA1c between 6.5% and 8.5%, and without insulin therapy at baseline.[1]
-
Intervention: Participants were randomized 1:1 to receive either linagliptin (5 mg once daily) or this compound (1-4 mg once daily) in addition to their standard care.[2]
-
Primary Cognitive Outcome: Occurrence of ACD, defined as a regression-based index score ≤16th percentile on either the Mini-Mental State Examination (MMSE) or a composite measure of attention and executive functioning.[1][2]
-
Cognitive Assessments: The cognitive test battery included the Mini-Mental State Examination (MMSE) for global cognitive function, and tests for attention and executive functioning.[1]
Caption: Experimental workflow of the CAROLINA-COGNITION study.
This compound and Metformin BDNF Study
-
Objective: To investigate the effect of metformin and this compound on regulating BDNF in type 2 diabetes.[8]
-
Study Design: A computational and case-control study.[8]
-
Methods:
-
Computational Analysis: A T2DM protein network was constructed using text-mining to identify the interactomes of metformin and this compound and their pathways to stimulating BDNF.[8]
-
Case-Control Study: Four groups were assessed: untreated T2DM, metformin-treated, this compound-treated, and healthy controls.[8]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was used to assess the expression of genes encoding the shortest-path proteins identified in the computational analysis.[8]
-
Protein Level Assessment: Enzyme-linked immunosorbent assay (ELISA) was used to measure serum BDNF levels.[8]
-
-
Key Findings: this compound was found to increase BDNF gene and protein expression more significantly than metformin.[8][9] The proposed pathway for this compound's effect on BDNF involves binding to KCNJ11 and acting through AP2M1 and ESR1 proteins.[8]
References
- 1. RePub, Erasmus University Repository: Effects of linagliptin vs this compound on cognitive performance in type 2 diabetes: results of the randomised double-blind, active-controlled CAROLINA-COGNITION study [repub.eur.nl]
- 2. Effects of linagliptin vs this compound on cognitive performance in type 2 diabetes: results of the randomised double-blind, active-controlled CAROLINA-COGNITION study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Comparison on cognitive outcomes of antidiabetic agents for type 2 diabetes: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. This compound protects neurons against amyloid-β-induced synapse damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effect of Type-2 Diabetes on Cognitive Status and the Role of Anti-diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy of Metformin and this compound in Modulating Pharmacological Network to Increase BDNF Levels and Benefit Type 2 Diabetes-Related Cognitive Impairment [mdpi.com]
- 9. Comparative Efficacy of Metformin and this compound in Modulating Pharmacological Network to Increase BDNF Levels and Benefit Type 2 Diabetes-Related Cognitive Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of diabetes medications on the risk of developing dementia, mild cognitive impairment, or cognitive decline: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Older class of type 2 diabetes drugs (glitazones) linked to 22% reduced dementia risk | EurekAlert! [eurekalert.org]
- 12. Role of anti-diabetic drugs as therapeutic agents in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. This compound Reduces the Expression of PrPC, Prevents PrPSc Formation and Protects against Prion Mediated Neurotoxicity | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal Procedures for Glimepiride in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of glimepiride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound waste with appropriate personal protective equipment (PPE). This minimizes the risk of exposure through inhalation or skin contact.[1][2]
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][3]
-
Skin Protection: Handle with gloves inspected prior to use. Wear impervious, fire/flame-resistant clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: In situations where dust may be generated, use a P95 (US) or P1 (EU EN 143) particle respirator.[2]
-
Ventilation: Ensure all handling and disposal preparations occur in a well-ventilated area, preferably using local exhaust ventilation at points of dust generation.[1]
Regulatory Compliance
All waste, including this compound and its contaminated materials, must be handled in accordance with all applicable local, state, and federal regulations.[1][4][5] Legislation regarding pharmaceutical waste can differ significantly by region, and each user must consult the laws specific to their area.[1] While this compound is not broadly classified as a hazardous chemical by OSHA or for transport, it is considered best practice to manage all pharmaceutical waste with care.[3][6]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory environment.
-
Waste Segregation:
-
Do not mix this compound waste with general laboratory trash.
-
Segregate solid waste (e.g., contaminated PPE, weighing papers, empty stock bottles) from liquid waste (e.g., unused solutions).
-
-
Containment:
-
Solid Waste: Place all solid this compound-contaminated materials into a designated, robust plastic bag, which should then be sealed and placed inside a clearly labeled hazardous waste container.[1][7]
-
Liquid Waste: Collect liquid waste in a suitable, closed, and leak-proof container that is chemically compatible with the solvent used.[7] Do not allow wash water from cleaning equipment to enter drains; it should be collected for treatment and disposal.[1]
-
Unused/Expired Product: Surplus and non-recyclable this compound should be prepared for disposal without creating dust.[2]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and identify the contents, including "this compound."
-
Ensure the label includes the accumulation start date and any other information required by your institution and local regulations.
-
-
Final Disposal:
Emergency Spill Procedures
In the event of a spill, follow these procedures to minimize exposure and contamination:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[1]
-
Utilize PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[1]
-
Contain and Clean:
-
Decontaminate: Clean the spill area thoroughly.
This compound Waste Profile for Disposal
The following table summarizes key data relevant to the safe handling and disposal of this compound waste.
| Parameter | Description | Source |
| Physical Form | White to yellow crystalline powder. | [1] |
| Primary Hazards | May emit toxic and irritating fumes (carbon oxides, nitrogen oxides, sulfur oxides) under fire conditions.[1][3] | |
| Regulatory Status | Not typically regulated as dangerous goods for transport (DOT, IATA).[3][4] However, disposal must comply with federal, state, and local hazardous waste regulations.[1][6] | |
| Recommended Disposal Method | Incineration in a chemical incinerator with an afterburner and scrubber.[2][3] Must be handled by a licensed professional waste disposal service.[2][3] | |
| Incompatible Materials | Avoid contact with strong oxidizing agents, as this may pose an ignition risk.[1] |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper management of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Management.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. capotchem.com [capotchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. fishersci.com [fishersci.com]
Essential Safety and Logistical Protocols for Handling Glimepiride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety protocols and operational plans for the handling and disposal of Glimepiride, a sulfonylurea class drug. Adherence to these guidelines is mandatory to ensure the safety of all researchers, scientists, and drug development professionals in the laboratory.
I. Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first lines of defense against exposure to this compound. The following table summarizes the required PPE for various tasks involving this compound.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Standard laboratory coat- Closed-toe shoes | - Nitrile gloves (single pair) |
| Handling of Powders/Solids | - Safety goggles- Laboratory coat- Closed-toe shoes | - Double-gloving (e.g., nitrile)- N95 or higher NIOSH-approved respirator[1][2]- Disposable sleeve covers- Head covering (optional) |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Laboratory coat- Closed-toe shoes | - Chemical-resistant gloves (e.g., nitrile or butyl rubber)[3]- Chemical-resistant apron over lab coat- Disposable sleeve covers |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Laboratory coat- Closed-toe shoes | - Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Respirator (if aerosols or vapors are generated) |
| Waste Disposal | - Safety goggles- Laboratory coat- Closed-toe shoes | - Chemical-resistant gloves (e.g., nitrile or butyl rubber)- Chemical-resistant apron |
Note: Always inspect PPE for any signs of damage before use and replace as needed.[3]
II. Glove Selection and Breakthrough Times
Given that this compound is often handled in solutions with organic solvents, glove selection must be based on the chemical resistance to those solvents. This compound is soluble in Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).[4]
| Glove Material | Recommended for Incidental Contact (Splash Protection) | Recommended for Extended Contact (e.g., immersion) | General Breakthrough Time Information for Common Solvents |
| Nitrile | Yes | Not Recommended | Provides good short-term splash protection against many chemicals.[5] For some solvents, breakthrough can occur in under 15 minutes for a 5-mil or greater thickness glove.[5] If gloves come in contact with a chemical, they must be changed immediately.[5] Not recommended for prolonged, direct exposure to chemicals.[6][7][8] |
| Butyl Rubber | Yes | Yes | Offers excellent resistance to a wide variety of chemicals, including many organic solvents.[9] Breakthrough times are generally greater than for nitrile gloves with many hazardous compounds. |
Note: The thicker the glove material, the greater the chemical resistance, but this may impair dexterity.[10] Always consult the glove manufacturer's specific chemical resistance data.
III. Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a common stock solution and integrates the necessary safety measures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, conical-bottom centrifuge tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Appropriate PPE (see table above for "Handling of Powders/Solids" and "Handling of Liquids/Solutions")
Procedure:
-
Preparation:
-
Don all required PPE, including a laboratory coat, safety goggles, and double nitrile gloves.
-
Perform all weighing and initial solvent addition steps inside a certified chemical fume hood.
-
-
Weighing this compound:
-
Tare a sterile conical tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. Avoid creating dust.
-
-
Solubilization:
-
Slowly add the calculated volume of DMSO to the tube containing the this compound powder.
-
Cap the tube securely.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be required to aid dissolution. This compound has a solubility of approximately 3 mg/mL in DMSO.[4]
-
-
Storage:
-
Decontamination and Waste Disposal:
-
Decontaminate all work surfaces with an appropriate cleaning agent.[3]
-
Dispose of all contaminated disposables (e.g., weigh boats, pipette tips, gloves) in a designated hazardous waste container.
-
IV. Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound and associated waste is critical to prevent contamination and ensure environmental safety.
1. Handling and Storage:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, especially when handling powders or generating aerosols.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[4]
2. Spill Management:
-
Minor Spills (Powder):
-
Alert personnel in the immediate area.
-
Don appropriate PPE, including a respirator.
-
Gently cover the spill with absorbent material to prevent dust from becoming airborne.
-
Use a HEPA-filtered vacuum for cleanup if available. Otherwise, carefully sweep up the material and place it in a sealed container for hazardous waste disposal.
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Don appropriate PPE.
-
Cover the spill with absorbent pads, starting from the outside and working inward.
-
Place the used absorbent material into a sealed hazardous waste container.
-
Clean the spill area with a suitable disinfectant, followed by a rinse with water if necessary.[11]
-
3. Decontamination:
-
Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces.
-
Equipment: Clean all reusable equipment according to established laboratory protocols. This may involve washing with a suitable detergent and rinsing with deionized water.
4. Waste Disposal:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions should be collected in a designated hazardous liquid waste container. Do not dispose of this compound solutions down the drain.[12][13] The EPA recommends that healthcare facilities incinerate pharmaceutical waste.[14]
-
Empty Containers: Obliterate or remove all labels from empty containers before disposal to prevent misuse.[3]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[12][13][14][15][16] Hazardous pharmaceutical waste is typically collected in black containers.[13]
V. Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
- 1. theridgepro.com [theridgepro.com]
- 2. N95 Niosh CDC Approved Particulate Respirator, White - Box of 20 | eBay [ebay.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. newpig.scene7.com [newpig.scene7.com]
- 8. thermofishersci.in [thermofishersci.in]
- 9. guardian-mfg.com [guardian-mfg.com]
- 10. researchgate.net [researchgate.net]
- 11. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 14. epa.gov [epa.gov]
- 15. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 16. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
